3,4-Furandimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)furan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKXUVJWMOMTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162849 | |
| Record name | Furan-3,4-diyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14496-24-3 | |
| Record name | 3,4-Furandimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14496-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Furandimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-3,4-diyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-3,4-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-FURANDIMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MK9B9DQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,4-Furandimethanol from Renewable Resources
Abstract
3,4-Furandimethanol (FDM) is a bio-derived platform chemical with significant potential in the synthesis of novel polymers and fine chemicals. Its unique 3,4-substitution pattern on the furan ring offers distinct advantages in creating materials with enhanced thermal and mechanical properties. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound from renewable biomass resources. The core focus is on a multi-step catalytic conversion beginning with furfural, a readily available platform chemical derived from lignocellulosic biomass. This guide details the chemical transformations, provides validated experimental protocols, and explains the scientific rationale behind the methodological choices, catering to researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of this compound
The transition to a bio-based economy necessitates the development of sustainable platform chemicals that can replace their petroleum-derived counterparts. Furan derivatives, obtainable from the dehydration of C5 and C6 sugars found in biomass, are at the forefront of this transition.[1][2] While much research has focused on 2,5-substituted furans like 2,5-furandicarboxylic acid (FDCA), the 3,4-substituted isomer, this compound (also known as 3,4-bis(hydroxymethyl)furan), presents unique opportunities.[3] The symmetrical diol functionality at the 3 and 4 positions allows for the synthesis of polyesters and other polymers with distinct structural properties, potentially offering improved thermal stability and rigidity.[4] This guide elucidates the key synthetic routes to this valuable bio-based monomer.
Primary Synthetic Pathway from Renewable Feedstocks
The most viable pathway for the synthesis of this compound from renewable resources commences with furfural, a commodity chemical produced on a large scale from the acid-catalyzed dehydration of pentose sugars derived from hemicellulose.[5] The overall synthetic strategy involves a four-step process, each employing specific catalytic transformations.
Figure 1: Overview of the primary synthetic pathway to this compound from lignocellulosic biomass.
Step 1: Oxidation of Furfural to 2-Furoic Acid
The initial step involves the oxidation of the aldehyde group of furfural to a carboxylic acid, yielding 2-furoic acid. This is a well-established industrial process.
Causality of Experimental Choices: The choice of an oxidative catalyst is crucial for achieving high selectivity and yield. While various oxidizing agents can be used, a catalytic system is preferred for its efficiency and sustainability. The use of a cuprous oxide-silver oxide catalyst in an alkaline medium with oxygen as the oxidant provides an effective method for this transformation.[5] The alkaline conditions facilitate the reaction, and the simultaneous addition of furfural and sodium hydroxide maintains a stable pH, minimizing side reactions like the Cannizzaro reaction.[5]
Experimental Protocol: Catalytic Oxidation of Furfural
Materials:
-
Furfural (96 g, 1.0 mole)
-
Sodium hydroxide (40 g, 1.0 mole) in 100 ml of water
-
2.5% Sodium hydroxide solution (250 ml)
-
Cuprous oxide-silver oxide catalyst
-
Oxygen gas
-
30% Sulfuric acid
-
Activated carbon
-
Ether
-
Ice
Equipment:
-
1-L flask with a condenser, stirrer, two dropping funnels, thermometer, and a gas delivery tube.
-
Filtration apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Charge the 1-L flask with 250 ml of a 2.5% sodium hydroxide solution and the cuprous oxide-silver oxide catalyst.[5]
-
Place the furfural and the 40 g sodium hydroxide solution into separate dropping funnels.
-
Heat the flask to approximately 55°C and begin vigorous stirring while bubbling a rapid stream of oxygen through the solution.
-
Simultaneously add the furfural and sodium hydroxide solution from the dropping funnels over 20-25 minutes, maintaining the temperature between 50-55°C.[5]
-
After the addition is complete, continue vigorous stirring and oxygen flow until the temperature drops below 40°C.
-
Filter to remove the catalyst.
-
Extract the aqueous solution with three 30-ml portions of ether to remove any unreacted furfural and byproducts.
-
Acidify the aqueous solution with 30% sulfuric acid.
-
Add 6-7 g of activated carbon and boil for 45 minutes.
-
Filter the hot solution and then cool the filtrate to 0°C for at least one hour.
-
Collect the precipitated 2-furoic acid by suction filtration and wash with small portions of ice water.
Step 2: Isomerization of 2-Furoic Acid to Furan-3,4-dicarboxylic Acid via the Henkel Reaction
This is the pivotal step in redirecting the substitution pattern from the 2-position to the desired 3,4-positions. The Henkel reaction, a thermal disproportionation of aromatic carboxylate salts, is employed for this purpose.[6]
Causality of Experimental Choices: The Henkel reaction typically requires high temperatures and the presence of a catalyst to facilitate the isomerization. The potassium salt of 2-furoic acid is used as the substrate. Lewis acidic catalysts such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂) have been shown to be effective in promoting the disproportionation to furan and various furandicarboxylic acid isomers.[3][7] While the primary products are often furan and 2,5-furandicarboxylic acid, the formation of the 2,4- and 3,4-isomers also occurs.[3][8] The selectivity towards different isomers can be influenced by the choice of catalyst and reaction temperature.[3]
Experimental Protocol: Henkel Reaction of Potassium 2-Furoate
Materials:
-
Potassium 2-furoate
-
Cadmium iodide (CdI₂) or Zinc chloride (ZnCl₂) (catalyst)
-
Hydrochloric acid (for acidification)
-
Acetone and Chloroform (for extraction and purification)
Equipment:
-
High-temperature reaction vessel (e.g., a glass tube in a tube furnace)
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
Prepare potassium 2-furoate by neutralizing 2-furoic acid with a stoichiometric amount of potassium hydroxide.
-
Thoroughly mix potassium 2-furoate with a catalytic amount (e.g., 22 mol%) of CdI₂ or ZnCl₂.[3]
-
Heat the mixture under a nitrogen atmosphere to 260°C for a specified duration (e.g., several hours).[3]
-
After cooling, dissolve the solid residue in water and acidify with hydrochloric acid to precipitate the mixture of furandicarboxylic acids.
-
Collect the solid by filtration.
-
The crude mixture of dicarboxylic acids can be subjected to Soxhlet extraction with acetone to isolate the desired isomers.[6] Further purification can be achieved by recrystallization or by converting the acids to their dimethyl esters followed by column chromatography.[6]
Step 3: Esterification to Dimethyl 3,4-furandicarboxylate
To facilitate the subsequent reduction, the dicarboxylic acid is converted to its corresponding dimethyl ester.
Causality of Experimental Choices: Esterification is a standard organic transformation. The use of methanolic HCl is a common and effective method for the esterification of carboxylic acids. The reaction is typically carried out under reflux to drive it to completion.[6]
Experimental Protocol: Esterification of Furan-3,4-dicarboxylic Acid
Materials:
-
Crude mixture of furandicarboxylic acids containing the 3,4-isomer
-
Methanolic HCl (1.2 M)
-
Chloroform
-
Water
-
Magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Column chromatography setup
Procedure:
-
Reflux the crude mixture of furandicarboxylic acids in 1.2 M methanolic HCl at 75°C for 6 hours.[6]
-
After cooling, filter off any insoluble salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in chloroform and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography over silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and petroleum ether) to isolate pure dimethyl 3,4-furandicarboxylate.[6]
Step 4: Reduction of Dimethyl 3,4-furandicarboxylate to this compound
The final step is the reduction of the diester to the target diol, this compound.
Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[9] It is a standard reagent for this type of transformation in organic synthesis. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with water and other protic solvents. A subsequent hydrolysis step is required to neutralize the reaction and isolate the alcohol product.
Experimental Protocol: Reduction of Dimethyl 3,4-furandicarboxylate
Materials:
-
Dimethyl 3,4-furandicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Equipment:
-
Dry three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve dimethyl 3,4-furandicarboxylate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
Filter the resulting solid and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Alternative Synthetic Strategies
While the pathway from furfural is currently the most prominent route from renewable resources, other synthetic strategies have been explored. One such method begins with dimethylmaleic anhydride, which can undergo NBS-bromination, followed by treatment with aqueous KOH to form bis(hydroxymethyl)maleic anhydride. An intramolecular Mitsunobu ring closure, followed by esterification and oxidation, can then furnish the esters of furan-3,4-dicarboxylic acid.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. Progress in Catalytic Conversion of Renewable Chitin Biomass to Furan-Derived Platform Compounds | Semantic Scholar [semanticscholar.org]
- 6. Progress in Catalytic Conversion of Renewable Chitin Biomass to Furan-Derived Platform Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic characterization of 3,4-bis(hydroxymethyl)furan
An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Bis(hydroxymethyl)furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Bis(hydroxymethyl)furan (3,4-BHMF) is a bio-based heterocyclic diol emerging as a valuable building block in the synthesis of sustainable polymers and specialty chemicals.[1][2] Its unique substitution pattern, differing from the more common 2,5-isomer, imparts distinct properties to the resulting materials, including potentially higher thermal stability.[2] Accurate and comprehensive structural verification is paramount for ensuring material quality, predicting polymer properties, and meeting regulatory standards in drug development and materials science. This technical guide provides a multi-technique spectroscopic protocol for the definitive characterization of 3,4-bis(hydroxymethyl)furan, grounded in first principles and validated methodologies. We will detail the theoretical basis, experimental workflows, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and its Spectroscopic Implications
The structure of 3,4-bis(hydroxymethyl)furan (Molecular Formula: C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is foundational to interpreting its spectral data.[3] Key features include:
-
A Furan Ring: A five-membered aromatic heterocycle contributing characteristic signals in NMR, IR, and UV spectroscopy.
-
Two Primary Alcohol Groups (-CH₂OH): These groups are responsible for distinct resonances and vibrational modes.
-
Symmetry: The molecule possesses a C₂ᵥ symmetry axis bisecting the oxygen atom and the C3-C4 bond. This symmetry dictates that the two furan protons (H-2 and H-5) are chemically equivalent, as are the two hydroxymethyl groups. This equivalence simplifies the ¹H and ¹³C NMR spectra, serving as a key diagnostic feature.
Caption: Molecular structure of 3,4-bis(hydroxymethyl)furan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3,4-BHMF, both ¹H and ¹³C NMR are essential for structural confirmation.
Principle & Causality
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency radiation at specific frequencies (chemical shifts, δ) that are highly dependent on their local electronic environment.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. The symmetry of 3,4-BHMF predicts three distinct proton signals.
-
¹³C NMR: Provides information on the carbon skeleton. The symmetry of 3,4-BHMF predicts three distinct carbon signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 3,4-BHMF in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those in hydroxyl groups.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Data Interpretation: Expected Vibrational Bands
The IR spectrum of 3,4-BHMF is expected to show the following key absorption bands, based on data from furan and alcohol-containing compounds. [5][6][7]
-
~3300 cm⁻¹ (Broad, Strong): O-H stretching vibration from the hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.
-
~3100 cm⁻¹ (Weak to Medium): Aromatic C-H stretching from the furan ring.
-
~2900-2950 cm⁻¹ (Medium): Aliphatic C-H stretching from the methylene (-CH₂-) groups.
-
~1500-1600 cm⁻¹ (Variable): C=C stretching vibrations of the furan ring.
-
~1300-1400 cm⁻¹ (Medium): O-H bending vibration.
-
~1020-1160 cm⁻¹ (Strong): C-O stretching vibrations. This region is often complex, containing contributions from both the alcohol C-O bond and the furan ring's C-O-C ether linkage. [5]* ~750-800 cm⁻¹ (Medium): Out-of-plane C-H bending of the furan ring. [5]
Mass Spectrometry (MS)
MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information based on fragmentation patterns.
Principle & Causality
In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺˙). This molecular ion is often unstable and fragments into smaller, more stable ions. The pattern of these fragments is a unique fingerprint of the molecule's structure. The weakest bonds are most likely to break, providing clues to the molecular assembly.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling with a Gas Chromatography (GC) system for purified samples.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam to generate ions.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Data Interpretation: Expected Mass Spectrum
For 3,4-BHMF (MW = 128.13), the EI mass spectrum is expected to show:
-
m/z = 128: The molecular ion peak (M⁺˙). Its presence confirms the molecular weight.
-
m/z = 111: Loss of a hydroxyl radical (•OH) from the molecular ion [M - 17]⁺.
-
m/z = 97: Loss of a hydroxymethyl radical (•CH₂OH) from the molecular ion [M - 31]⁺. This is often a significant fragment for primary alcohols. [8]* m/z = 81: A common fragment in furan derivatives, potentially corresponding to the furanomethyl cation. [9]* Other Fragments: Smaller fragments corresponding to further cleavage of the furan ring (e.g., m/z 53, 39) may also be observed. [9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Principle & Causality
Furan and its derivatives absorb UV radiation, which promotes electrons from a π bonding orbital to a π* antibonding orbital (a π→π* transition). [10]The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the conjugated system.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or water).
-
Sample Preparation: Prepare a dilute solution of 3,4-BHMF in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.
Data Interpretation: Expected Absorption
Furan itself absorbs around 200-210 nm. [11]Substitution with auxochromic groups like hydroxymethyl typically causes a slight bathochromic (red) shift. The related compound 2,5-bis(hydroxymethyl)furan has a reported λₘₐₓ of 223 nm. [12]Therefore, 3,4-BHMF is expected to exhibit a strong absorption band with a λₘₐₓ in the range of 215-225 nm . This analysis is particularly useful for quantitative determination using the Beer-Lambert law, for example in HPLC analysis with a UV detector. [13]
Summary of Spectroscopic Data
The table below consolidates the expected key data points for the spectroscopic characterization of 3,4-bis(hydroxymethyl)furan.
| Technique | Parameter | Expected Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~7.4-7.6 ppm (s, 2H) | Furan ring protons (H-2, H-5) |
| Chemical Shift (δ) | ~4.8-5.0 ppm (t, 2H) | Hydroxyl protons (-OH) | |
| Chemical Shift (δ) | ~4.4-4.5 ppm (d, 4H) | Methylene protons (-CH₂-) | |
| ¹³C NMR | Chemical Shift (δ) | ~140-142 ppm | Furan ring carbons (C-2, C-5) |
| Chemical Shift (δ) | ~125-127 ppm | Furan ring carbons (C-3, C-4) | |
| Chemical Shift (δ) | ~55-57 ppm | Methylene carbons (-CH₂-) | |
| IR | Wavenumber (cm⁻¹) | ~3300 (broad) | O-H stretch |
| Wavenumber (cm⁻¹) | ~2900-2950 | Aliphatic C-H stretch | |
| Wavenumber (cm⁻¹) | ~1020-1160 (strong) | C-O stretch (alcohol and ether) | |
| Wavenumber (cm⁻¹) | ~750-800 | Furan C-H bend | |
| Mass Spec. | m/z Ratio | 128 | Molecular Ion [M]⁺˙ |
| m/z Ratio | 97 | [M - CH₂OH]⁺ | |
| m/z Ratio | 81 | Furan-containing fragment | |
| UV-Vis | λₘₐₓ | ~215-225 nm | π→π* transition |
Conclusion
The structural elucidation of 3,4-bis(hydroxymethyl)furan is reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, confirming the C₂ᵥ symmetry. IR spectroscopy validates the presence of key hydroxyl and furan functional groups. Mass spectrometry confirms the molecular weight and provides insight into fragmentation pathways, while UV-Vis spectroscopy characterizes the electronic properties of the furan ring. The integrated application of these methods, guided by the protocols and expected data outlined in this guide, constitutes a robust system for the comprehensive characterization of this important bio-based monomer, ensuring its quality and suitability for advanced applications in research and industry.
References
-
ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S15. Mass spectrum of the coupling products by furfuryl alcohol. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0313950). Retrieved from [Link]
-
ACS Publications. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of particles collected from furan-NOx-NaCl photooxidation.... Retrieved from [Link]
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NIST. (n.d.). Furan. NIST Chemistry WebBook. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]
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MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography. Retrieved from [Link]
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NIH. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. Retrieved from [Link]
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ResearchGate. (n.d.). (a) FTIR spectra of BHMF and BHMF‐HCP. (b) ¹³C CP/MAS NMR spectra of.... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cobalt catalyst for reductive etherification of 5-hydroxymethyl- furfural to 2,5-bis(methoxymethyl)furan under mild conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SIELC Technologies. (2021). 3,4-Bis(hydroxymethyl)furan. Retrieved from [Link]
-
FUR4Sustain. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H (top axis), 13 C (left axis), and HMQC (in plane) NMR spectra.... Retrieved from [Link]
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NIST. (n.d.). 2-Furanmethanol. NIST Chemistry WebBook. Retrieved from [Link]
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Agilent. (n.d.). ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Retrieved from [Link]
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Green Chemistry. (n.d.). Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. Retrieved from [Link]
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ResearchGate. (n.d.). (a) UV-vis spectra of the residual solutions after HMF adsorption, (b).... Retrieved from [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Iowa State University. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Wikipedia. (n.d.). 2,5-Bis(hydroxymethyl)furan. Retrieved from [Link]
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Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
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University of Borås. (n.d.). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Retrieved from [Link]
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MDPI. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
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Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,4-Furandimethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architecture of Molecules
In the realm of drug discovery and materials science, the precise characterization of molecular structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectral data of 3,4-Furandimethanol, a key heterocyclic building block. As a Senior Application Scientist, my aim is not merely to present data, but to illuminate the underlying principles and experimental considerations that empower researchers to confidently interpret and leverage this critical information.
Section 1: The Furan Core - An NMR Perspective
The furan ring, a five-membered aromatic heterocycle, possesses a unique electronic structure that significantly influences the chemical shifts of its constituent protons and carbons. The oxygen atom's electronegativity and the aromatic ring current effects create a distinct magnetic environment. Understanding these foundational principles is crucial for the accurate assignment of NMR signals in furan derivatives like this compound.[1][2] The large chemical shift difference between the α-protons (adjacent to the oxygen) and β-protons in furan itself provides a fundamental basis for spectral interpretation.[1]
Section 2: Predicted ¹H and ¹³C NMR Spectral Data of this compound
In the absence of experimentally acquired spectra in publicly available databases, we turn to validated in silico prediction tools.[3][4][5] The following data were generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of algorithms to estimate chemical shifts and coupling constants.[6][7]
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:
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A Vibrational Spectroscopy Roadmap: In-Depth FT-IR Analysis of 3,4-Furandimethanol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded exploration of Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of 3,4-Furandimethanol. As a key bio-derived platform molecule, the precise structural verification of this compound is critical for its application in polymer chemistry, sustainable materials, and pharmaceutical synthesis.[1] This document moves beyond a simple standard operating procedure to deliver an in-depth understanding of the spectral features of this molecule, rooted in the principles of vibrational spectroscopy and supported by field-proven experimental strategies.
Section 1: The "Why" Before the "How" - Core Principles of FT-IR for this compound
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, scissoring, etc.). This absorption pattern creates a unique spectral fingerprint.
For this compound, our analysis focuses on identifying the characteristic vibrations of its constituent functional groups: the two primary hydroxyl (-CH₂OH) groups and the furan ring. The positions, intensities, and shapes of the absorption bands in the FT-IR spectrum provide definitive evidence for the presence and chemical environment of these groups.
The Molecular Target: this compound
Caption: Structure of this compound, highlighting the furan ring and two primary hydroxyl groups.
Section 2: Deconstructing the Spectrum - Predicted Vibrational Modes
The FT-IR spectrum of this compound can be logically divided into distinct regions, each providing specific structural information. The following table outlines the expected absorption bands based on well-established group frequencies for alcohols and furan derivatives.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape | Causality and Expert Insights |
| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad | This is often the most prominent peak. Its broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The stronger the H-bonding, the broader and lower the frequency of the peak. |
| 3150 - 3100 | =C-H Stretch | Furan Ring | Medium to Weak, Sharp | Aromatic and heteroaromatic C-H stretches occur at higher frequencies (>3000 cm⁻¹) than aliphatic C-H stretches. Furan itself shows peaks in this region.[3] |
| 2950 - 2850 | -C-H Stretch | Methylene (-CH₂) | Medium, Sharp | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the two hydroxymethyl groups attached to the furan ring. |
| 1600 - 1500 | C=C Stretch | Furan Ring | Medium to Weak | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic furan ring. |
| ~1420 & ~1330 | O-H Bend | Hydroxyl (-OH) | Medium | In-plane bending vibrations of the O-H group. These can sometimes be obscured by other peaks in the fingerprint region. |
| ~1250 & ~1020 | C-O-C Stretch | Furan Ring | Strong | Asymmetric and symmetric stretching of the ether linkage within the furan ring are strong and characteristic. |
| ~1050 | C-O Stretch | Primary Alcohol | Strong | This strong absorption is a key indicator of the primary alcohol (-CH₂OH) functional group. Its position helps distinguish it from secondary or tertiary alcohols. |
| < 900 | =C-H Out-of-Plane Bend | Furan Ring | Medium to Strong | The out-of-plane bending ("wagging") of the hydrogens on the furan ring often produces strong, sharp peaks that are diagnostic for the substitution pattern. |
Section 3: A Protocol Built on Integrity - The Experimental Workflow
Acquiring a high-quality, reproducible FT-IR spectrum is paramount. The following workflow is designed as a self-validating system, minimizing common sources of error.
The Preferred Method: Attenuated Total Reflectance (ATR)
For a solid sample like this compound, ATR-FTIR is the technique of choice due to its minimal sample preparation and excellent reproducibility.
Experimental Workflow for ATR-FTIR
Caption: A robust workflow for the ATR-FTIR analysis of solid this compound.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Crystal Cleaning: The ATR crystal (typically diamond) must be impeccably clean. Wipe with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to fully evaporate.
-
Background Acquisition: Collect a background spectrum. This is a critical step that measures the instrument's state and the ambient environment, which is then mathematically removed from the sample spectrum. A resolution of 4 cm⁻¹ and co-addition of 32 scans is a robust starting point.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal. Inconsistent pressure is a leading cause of poor reproducibility.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background.
-
Data Processing:
-
ATR Correction: Apply a software-based ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam into the sample, making the resulting spectrum appear more like a traditional transmission spectrum and allowing for better comparison with library data.
-
Baseline Correction: If the baseline is sloped or curved, apply a baseline correction to ensure accurate peak picking.
-
Section 4: Trustworthiness and Verification
-
System Suitability: Before analysis, run a polystyrene standard to verify the instrument's wavenumber accuracy.
-
Reproducibility: The hallmark of a trustworthy protocol is reproducibility. Re-run the same sample two to three times, cleaning the crystal between each run, to ensure the peak positions and relative intensities are consistent.
-
Cross-Reference: Compare the obtained peak positions with the expected values in Table 1 and with spectra of similar compounds (e.g., furan, benzyl alcohol) from reliable databases.[4]
By following this in-depth guide, researchers can confidently utilize FT-IR spectroscopy to verify the identity and purity of this compound, ensuring the integrity of their downstream applications.
References
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Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. ResearchGate. Available at: [Link]
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Furan. National Institute of Standards and Technology. Available at: [Link]
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The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons, University of Dayton. Available at: [Link]
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Table of Characteristic IR Absorptions. Available at: [Link]
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Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
-
Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. ResearchGate. Available at: [Link]
-
Experiment-4: FTIR Analysis. YouTube. Available at: [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Furandimethanol
This guide provides a detailed technical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,4-Furandimethanol. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of furan-containing compounds. This document will delve into the core fragmentation pathways, offering insights grounded in established chemical principles and supported by data from analogous structures.
Introduction: The Significance of Furan Derivatives
Furan and its derivatives are heterocyclic organic compounds that are not only prevalent in food chemistry and fragrance industries but also serve as crucial building blocks in medicinal chemistry.[1][2] The structural characterization of these molecules is paramount for quality control, metabolism studies, and the synthesis of novel therapeutic agents. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose, providing both molecular weight information and detailed structural insights through fragmentation analysis.[3] This guide will focus on this compound, a difunctional furan, to elucidate its characteristic fragmentation behavior under electron ionization.
Molecular Structure and Ionization
This compound possesses a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol .[4][5] The structure consists of a furan ring substituted at the 3 and 4 positions with hydroxymethyl (-CH₂OH) groups.
Upon entering the mass spectrometer, the this compound molecule is subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[6]
M + e⁻ → M⁺• + 2e⁻
The molecular ion of this compound will have a mass-to-charge ratio (m/z) of 128. The stability of this molecular ion is influenced by the aromaticity of the furan ring and the presence of the hydroxyl groups.
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is anticipated to be driven by the functionalities present: the furan ring and the two primary alcohol groups. The following sections detail the most probable fragmentation mechanisms.
Alpha-Cleavage of the Hydroxymethyl Groups
A dominant fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[7] In the case of this compound, this can occur at either of the hydroxymethyl substituents.
-
Loss of a Hydroxymethyl Radical (•CH₂OH): Alpha-cleavage can lead to the loss of a hydroxymethyl radical (mass = 31), resulting in a stable, resonance-stabilized cation at m/z 97.
[C₆H₈O₃]⁺• → [C₅H₅O₂]⁺ + •CH₂OH (m/z 97)
-
Loss of a Hydrogen Radical (•H): A common fragmentation for primary alcohols is the loss of a hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of a stable oxonium ion. This would result in a fragment at m/z 127.[8]
[C₆H₈O₃]⁺• → [C₆H₇O₃]⁺ + •H (m/z 127)
Dehydration - Loss of Water
The presence of hydroxyl groups makes the loss of a neutral water molecule (H₂O, mass = 18) a highly probable fragmentation pathway, especially in molecules with multiple hydroxyl groups.[7][8]
[C₆H₈O₃]⁺• → [C₆H₆O₂]⁺• + H₂O (m/z 110)
This resulting ion at m/z 110 may undergo further fragmentation.
Furan Ring Fragmentation
The furan ring itself can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or a formyl radical (•CHO).[9][10]
-
Loss of Carbon Monoxide (CO): Cleavage of the furan ring can lead to the expulsion of a neutral CO molecule (mass = 28). This is a common fragmentation pathway for many heterocyclic compounds.
-
Loss of a Formyl Radical (•CHO): The loss of a formyl radical (mass = 29) is another plausible fragmentation pathway involving the furan ring.
These ring fragmentation events can occur from the molecular ion or from fragment ions generated through other pathways.
Combined Fragmentation Pathways
It is crucial to consider sequential fragmentation events. For instance, the ion at m/z 110, formed by the loss of water, could subsequently lose a hydroxymethyl radical to yield a fragment at m/z 79.
[C₆H₆O₂]⁺• → [C₅H₃O]⁺ + •CH₂OH (m/z 79)
The interplay of these different fragmentation mechanisms will give rise to the characteristic mass spectrum of this compound. The relative abundance of the resulting fragment ions will depend on their respective stabilities.
Visualization of Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
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A Technical Guide to 3,4-Furandimethanol: A Bio-Derived Building Block for Advanced Materials and Chemical Synthesis
Introduction: Unveiling the Potential of a Lesser-Known Furan
In the landscape of renewable platform chemicals, furan derivatives are cornerstone molecules, prized for their rigid, aromatic structure and versatile reactivity. While much of the scientific and industrial focus has been on 2,5-furandimethanol (BHMF), its isomer, 3,4-furandimethanol (3,4-BHMF), remains a comparatively underexplored yet highly promising building block.[1][2] This diol, characterized by two hydroxymethyl groups positioned on adjacent carbons of the furan ring, possesses a unique stereochemistry that imparts distinct properties to the materials and molecules derived from it.
This technical guide offers an in-depth exploration of the chemical and physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this bio-based monomer in the synthesis of advanced polymers, fine chemicals, and potentially novel pharmaceutical intermediates. We will delve into its synthesis, spectral characteristics, key applications—with a particular focus on polyester chemistry—and essential safety protocols.
Physicochemical Properties of this compound
This compound is a colorless liquid under standard conditions. Its core structure consists of a five-membered furan ring with hydroxymethyl groups at the 3 and 4 positions, making it a diol with potential for diverse chemical transformations.[1][3] The proximity of the two hydroxyl groups influences its reactivity and its role as a monomer in polymerization reactions.
A summary of its key physicochemical properties is presented in Table 1. It is important to note that some variation exists in the reported values across different sources, which is common for less-commercialized chemical compounds.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 14496-24-3 | |
| Molecular Formula | C₆H₈O₃ | |
| Molecular Weight | 128.13 g/mol | |
| IUPAC Name | [4-(hydroxymethyl)furan-3-yl]methanol | [3] |
| Synonyms | 3,4-Bis(hydroxymethyl)furan, Furan-3,4-dimethanol | |
| Appearance | Liquid | |
| Density | 1.248 g/mL at 25 °C | |
| 1.239 g/cm³ at 20 °C | [4] | |
| 1.283 g/cm³ | [5] | |
| Boiling Point | 140-141 °C at 4 Torr | [4] |
| 137.4 °C at 760 mmHg | [5] | |
| Flash Point | 36.9 °C | [5] |
| InChI Key | RNKXUVJWMOMTHV-UHFFFAOYSA-N |
Synthesis and Purification
The most common laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding diester, dimethyl 3,4-furandicarboxylate.[1] This precursor can be derived from agricultural residues, positioning this compound as a valuable bio-based chemical.[1]
Generalized Synthesis Workflow: Reduction of Dimethyl 3,4-furandicarboxylate
The following diagram illustrates the general pathway for synthesizing this compound.
Caption: Generalized synthesis of this compound.
Experimental Protocol: A Conceptual Approach
While specific, detailed protocols are often proprietary or embedded within broader research, a standard procedure for the reduction of an aromatic ester to a diol using a hydride reducing agent can be adapted. The choice of reducing agent is critical; potent agents like lithium aluminum hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful handling. Milder reagents like sodium borohydride (NaBH₄) may require a catalyst or harsher conditions to reduce esters.
Materials:
-
Dimethyl 3,4-furandicarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of the reducing agent (e.g., LiAlH₄) at 0 °C to control the initial exothermic reaction.
-
Substrate Introduction: A solution of dimethyl 3,4-furandicarboxylate in anhydrous THF is added dropwise to the stirred suspension of the reducing agent. The rate of addition is controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute base (e.g., 15% NaOH solution), and then more water, while cooling in an ice bath. This procedure is crucial for safely decomposing any excess hydride reagent and precipitating aluminum salts.
-
Work-up and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Spectral Analysis
Spectroscopic analysis is essential for confirming the structure and purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the furan ring (H2 and H5). The four protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as a singlet or a closely coupled system. The two hydroxyl protons (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the different carbon environments: one signal for the two equivalent carbons of the hydroxymethyl groups (-CH₂OH), one for the furan carbons bearing the hydroxymethyl groups (C3 and C4), and one for the other two equivalent furan carbons (C2 and C5).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present. The most prominent feature for this compound would be a broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol groups. Other expected signals include C-H stretching of the furan ring (around 3100 cm⁻¹) and C-O stretching vibrations (around 1000-1200 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z = 128, corresponding to the molecular weight of the compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable monomer for creating polymers with novel properties and a useful building block for complex organic molecules.
A Promising Monomer for High-Performance Polyesters
The primary and most well-documented application of this compound is in the synthesis of bio-based polyesters.[1][2] Its incorporation into a polymer backbone, particularly in comparison to its 2,5-isomer, has been shown to significantly enhance the thermal stability of the resulting material.[6][7] This is a critical advantage for applications requiring high-temperature resistance.
Enzymatic polymerization, utilizing lipases such as Candida antarctica lipase B (CALB), offers a green and sustainable route to these polyesters under mild reaction conditions.[2]
Caption: Enzymatic synthesis of furan-based copolyesters.
Experimental Protocol: Enzymatic Copolymerization of this compound
This protocol is adapted from a published procedure for the synthesis of furan-based copolyesters.[2]
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, add the immobilized enzyme catalyst (e.g., Novozym 435) and activated molecular sieves.
-
Monomer Addition: Add the monomers to the flask: this compound, an aliphatic diol (e.g., 1,10-decanediol), and a furan-based diester (e.g., dimethyl 2,5-furandicarboxylate) in the desired molar ratios. Add an anhydrous solvent such as toluene.
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir the mixture under a nitrogen atmosphere for an extended period (e.g., 72 hours).
-
Purification: After cooling, dissolve the resulting polymer in a suitable solvent like chloroform. Filter the solution to remove the enzyme and molecular sieves. The polymer is then precipitated by adding the solution to a non-solvent, such as cold methanol.
-
Drying: Collect the polymer precipitate by filtration and dry it under vacuum to obtain the final product.
Table 2: Thermal Properties of Copolyesters Derived from this compound
| Co-monomers | Glass Transition Temp. (T₉) | Melting Temp. (Tₘ) | Degradation Temp. (Tₔ) |
| 3,4-BHMF, 2,5-DMFDCA, Aliphatic Diols | 9 to 10 °C | 53 to 124 °C | Two-step decomposition |
| 3,4-BHMF, 2,4-DMFDCA, Aliphatic Diols | -14 to 12 °C | 43 to 61 °C | Two-step decomposition |
(Data adapted from reference[2][8])
The data indicates that copolyesters synthesized with this compound exhibit semicrystalline properties and a two-step decomposition profile, reflecting the different thermal stabilities of the aliphatic and semiaromatic segments of the polymer chains.[8]
Potential in Medicinal Chemistry
While specific examples are less common than for other furan derivatives, the structure of this compound makes it an attractive scaffold for medicinal chemistry. The furan ring is a known bioisostere for phenyl rings and can participate in various biological interactions. The two hydroxyl groups provide reactive handles for derivatization, allowing for the synthesis of diverse libraries of compounds for screening as potential therapeutic agents. For instance, furan derivatives are key components in a wide range of pharmaceuticals, and the unique substitution pattern of this compound could lead to novel structures with unique biological activities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: According to safety data sheets, this compound is classified as causing serious eye damage (H318).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
First Aid:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.
Conclusion
This compound represents a valuable, bio-based platform chemical with significant potential that is just beginning to be fully realized. Its unique 3,4-disubstituted furan structure offers distinct advantages, most notably the enhanced thermal stability it imparts to polyesters. While the availability of detailed synthesis protocols and comprehensive spectral data in the public domain remains limited, the foundational research into its use in polymer science clearly demonstrates its utility. As the demand for sustainable and high-performance materials grows, this compound is poised to become an increasingly important tool for researchers and developers in materials science, polymer chemistry, and medicinal chemistry, offering a pathway to novel materials and molecules from renewable resources.
References
-
Pellis, A., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Available from: [Link]
-
Pellis, A., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. ACS Publications. Available from: [Link]
-
Post, J. A., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. Available from: [Link]
-
Pellis, A., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. PubMed. Available from: [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. Available from: [Link]
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Post, J. A., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. National Institutes of Health. Available from: [Link]
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Thermal Stability and Decomposition of 3,4-Furandimethanol: A Technical Guide for Researchers
Foreword: Understanding the Core Thermal Attributes of a Versatile Bio-based Building Block
3,4-Furandimethanol (3,4-BHMF), a bio-based heterocyclic diol, is emerging as a pivotal monomer in the development of sustainable polymers. Its unique symmetrical structure, with hydroxyl groups positioned on the 3rd and 4th carbons of the furan ring, imparts distinct properties to the resulting materials. For researchers in drug development, polymer chemistry, and materials science, a comprehensive understanding of its thermal stability and decomposition pathways is paramount for predicting material lifetime, defining processing windows, and ensuring product safety and efficacy.
This technical guide provides an in-depth analysis of the thermal behavior of this compound. While direct studies on the neat compound's decomposition are limited, this document synthesizes findings from research on analogous furanic structures and polymers incorporating 3,4-BHMF to present a scientifically grounded overview of its stability and degradation mechanisms. We will explore the intrinsic stability of the furan scaffold, propose decomposition pathways, and detail the experimental methodologies required for robust thermal analysis.
The Intrinsic Thermal Stability of the 3,4-Furan Moiety
The furan ring itself is a stable aromatic heterocycle. However, the nature and position of its substituents significantly influence its overall thermal stability. Research on furan-based polymers has consistently demonstrated their potential for high thermal performance, often exhibiting excellent flame retardancy.[1]
A key finding for researchers is that polyesters derived from this compound have been shown to exhibit higher thermal stability compared to those derived from its more commonly studied isomer, 2,5-Bis(hydroxymethyl)furan (2,5-BHMF).[2] This suggests that the 3,4-substitution pattern confers a greater intrinsic thermal resilience to the polymer backbone, a critical consideration for the design of advanced biomaterials.[2] This enhanced stability is likely attributable to the more sterically hindered and electronically distinct environment of the 3,4-positions compared to the 2,5-positions, which may influence the initiation and propagation of degradation reactions.
Postulated Thermal Decomposition Pathways of this compound
In the absence of direct pyrolysis studies on neat this compound, we can postulate its decomposition mechanisms based on the well-documented thermal degradation of other furan derivatives, such as furfuryl alcohol and 5-hydroxymethylfurfural (5-HMF).[3][4][5] The decomposition is likely to be a complex process involving multiple competing pathways, including side-chain reactions and furan ring fragmentation.
Initial Side-Chain Reactions
The primary initiation steps are expected to involve the hydroxymethyl groups, which are the most reactive sites under thermal stress.
-
Dehydration: Intermolecular or intramolecular dehydration to form ether linkages or cyclic ethers is a probable initial step, especially at lower decomposition temperatures.
-
Dehydrogenation: The hydroxymethyl groups can undergo dehydrogenation to form aldehyde functionalities. This is a critical step, as the resulting aldehydes can significantly influence subsequent degradation pathways.
-
Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-C bond between the furan ring and the hydroxymethyl group, or the C-O bond within the hydroxymethyl group, can generate radical species that initiate chain reactions.
Furan Ring Decomposition
Following or concurrent with side-chain modifications, the furan ring itself will begin to degrade. Theoretical and experimental studies on furan pyrolysis suggest the following key pathways:[3][5]
-
Ring-Opening and Decarbonylation: A prevalent mechanism for the decomposition of furan and its derivatives is the opening of the furan ring to form an unsaturated aldehyde intermediate.[3][5] This intermediate can then undergo decarbonylation to release carbon monoxide (CO), a common product in furan pyrolysis. The presence of side-chain functional groups is known to promote this ring-opening reaction.[5]
-
Radical-Mediated Fragmentation: Radical species generated from side-chain cleavage can attack the furan ring, leading to its fragmentation into smaller volatile molecules such as acetylene, propyne, and other small hydrocarbons.
-
Condensation and Char Formation: At elevated temperatures, polymerization and condensation reactions of furan rings and their fragments can lead to the formation of a carbonaceous char residue.
The diagram below illustrates the postulated major decomposition pathways for this compound.
Experimental Methodologies for Thermal Analysis
A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following experimental workflow provides a self-validating system for characterizing its thermal properties.
Core Thermal Stability Assessment
Thermogravimetric Analysis (TGA): TGA is the foundational technique for determining thermal stability.[6] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Objective: To determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the mass of char residue at the end of the experiment.
-
Experimental Protocol:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve and its first derivative (DTG curve) to determine Tonset and Tmax.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
-
Objective: To identify thermal transitions such as melting, boiling, and exothermic decomposition events.
-
Experimental Protocol:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram for endothermic peaks (melting, boiling) and exothermic peaks (decomposition).
-
Evolved Gas Analysis (EGA)
To identify the decomposition products, TGA and pyrolysis techniques can be coupled with spectroscopic and spectrometric detectors.
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): This hyphenated technique provides real-time identification of the gaseous products evolved during TGA analysis.[7][8][9]
-
Objective: To identify the chemical nature of the volatile decomposition products as they are formed.
-
Experimental Protocol:
-
Perform a TGA experiment as described in section 3.1.
-
The off-gas from the TGA furnace is transferred via a heated transfer line to the MS or FTIR detector.
-
For TGA-MS, monitor specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z 18 for water, m/z 28 for CO).[10]
-
For TGA-FTIR, collect infrared spectra of the evolved gases over time.
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for separating and identifying the complex mixture of products from the rapid decomposition of a sample.[4][11][12]
-
Objective: To obtain a detailed "fingerprint" of the decomposition products at a specific temperature.
-
Experimental Protocol:
-
Place a small amount (0.1-1 mg) of this compound into a pyrolysis probe.
-
Rapidly heat the sample to a set pyrolysis temperature (e.g., 600 °C) in an inert atmosphere.
-
The volatile products are immediately swept into a GC column for separation.
-
The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.
-
The following diagram outlines a comprehensive experimental workflow for the thermal analysis of this compound.
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Green synthesis routes for 3,4-Furandimethanol
An In-Depth Technical Guide to the Green Synthesis of 3,4-Furandimethanol
Abstract
The transition from a petroleum-based economy to one founded on renewable biomass is a cornerstone of modern sustainable chemistry. Furanic compounds, derived from C5 and C6 sugars, are pivotal platform molecules in this transition. While significant research has focused on 2,5-substituted furans like 5-hydroxymethylfurfural (HMF) and its derivatives, the isomeric this compound (3,4-BHMF) remains a less-explored yet highly promising monomer for advanced biopolymers. Its unique symmetrical structure can impart novel thermal and mechanical properties to polyesters. This guide provides a comprehensive overview of green synthesis strategies for incorporating this compound into polymers, focusing on enzymatic catalysis as a leading sustainable methodology. It is intended for researchers, chemists, and material scientists engaged in the development of next-generation bio-based materials.
The Furan Isomer Challenge: Why this compound is a Unique Target
The vast majority of biomass conversion pathways for furanics begin with the acid-catalyzed dehydration of hexose sugars (like fructose), which overwhelmingly yields 5-hydroxymethylfurfural (HMF).[1][2] This molecular structure naturally directs subsequent chemical transformations—such as oxidation to 2,5-furandicarboxylic acid (FDCA) or reduction to 2,5-bis(hydroxymethyl)furan (BHMF)—to the 2 and 5 positions of the furan ring.[3][4]
Synthesizing the 3,4-isomer, therefore, requires a departure from this conventional pathway, presenting a significant synthetic challenge. However, overcoming this challenge is critical, as the inclusion of 3,4-BHMF can disrupt the linearity and crystallinity of polymers in predictable ways, offering a tool to fine-tune material properties.[5] Green chemistry principles demand that we pursue routes to this valuable monomer that are efficient, non-toxic, and operate under mild conditions.
Caption: Biomass conversion pathways, highlighting the common route to 2,5-furans versus the target synthesis of the 3,4-isomer.
Enzymatic Catalysis: A Premier Green Route for 3,4-BHMF Polymerization
Enzymatic polymerization represents a powerful green chemistry tool, offering high selectivity under mild reaction conditions and avoiding the use of toxic metal catalysts.[6] Candida antarctica lipase B (CALB) is a particularly robust and versatile enzyme for catalyzing polycondensation reactions. Recent research has demonstrated the successful use of CALB for the copolymerization of 3,4-BHMF with other furan-based monomers, paving the way for novel bio-based polyesters.[5]
Causality of Experimental Design: Why Choose This System?
-
Enzyme Selection (CALB): CALB is well-documented for its efficacy in non-aqueous environments and its ability to catalyze esterification reactions with a broad range of substrates. Its commercial availability and stability make it a practical choice for scalable processes.
-
Monomer Choice (Furan Diesters): The copolymerization of 3,4-BHMF with furan dicarboxylate isomers, such as dimethyl 2,5-furandicarboxylate (2,5-DMFDCA) and dimethyl 2,4-furandicarboxylate (2,4-DMFDCA), allows for the creation of fully furan-based polyesters. Using diesters instead of diacids improves monomer solubility in organic solvents suitable for enzymatic reactions.[5]
-
Reaction Conditions: The reaction is conducted under vacuum at a moderately elevated temperature (e.g., 90°C). This serves a dual purpose: it is well within the optimal thermal window for CALB activity and facilitates the removal of the methanol byproduct, which drives the polymerization reaction toward completion according to Le Châtelier's principle.
Caption: Experimental workflow for the CALB-catalyzed synthesis of copolyesters from 3,4-BHMF.
Experimental Protocol: Enzymatic Synthesis of Furanic Copolyesters
This protocol is a self-validating system adapted from established methodologies in peer-reviewed literature.[5] It provides a reliable framework for synthesizing copolyesters containing 3,4-BHMF.
Materials:
-
3,4-bis(hydroxymethyl)furan (3,4-BHMF)
-
Dimethyl 2,4-furandicarboxylate (2,4-DMFDCA) or Dimethyl 2,5-furandicarboxylate (2,5-DMFDCA)
-
Aliphatic diol (e.g., 1,6-hexanediol, optional comonomer)
-
Immobilized Candida antarctica lipase B (CALB)
-
Diphenyl ether (solvent)
-
Chloroform (for purification)
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: Charge a reaction flask with equimolar amounts of the diol components (e.g., 3,4-BHMF and any aliphatic diol) and the furan diester (e.g., 2,4-DMFDCA).
-
Solvent and Catalyst Addition: Add diphenyl ether as the solvent. Add immobilized CALB, typically at a concentration of 10% (w/w) relative to the total monomer weight.
-
Initial Reaction Phase: Heat the mixture to 90°C under atmospheric pressure with magnetic stirring for 2 hours. This allows for the initial formation of oligomers.
-
Polycondensation Phase: After the initial phase, apply a vacuum (≤1 mbar) to the system while maintaining the temperature at 90°C. Continue the reaction for 24-48 hours. The vacuum is critical for removing the methanol byproduct and increasing the polymer's molecular weight.
-
Reaction Termination and Product Isolation: Stop the reaction by cooling the mixture to room temperature. Dissolve the crude product in a minimal amount of chloroform.
-
Purification: Precipitate the polymer by adding the chloroform solution dropwise into cold methanol under vigorous stirring.
-
Drying: Collect the precipitated white polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Data Presentation: Properties of 3,4-BHMF-Based Copolyesters
The incorporation of 3,4-BHMF significantly influences the thermal properties of the resulting polymers. The less linear structure of the 3,4-isomer, compared to the 2,5-isomer, tends to disrupt polymer chain packing, which can lower the glass transition temperature (Tg) and affect crystallinity.
| Polymer Composition (Monomers) | Glass Transition (Tg) | Melting Temp (Tm) | Crystallinity | Source |
| 3,4-BHMF + 2,5-DMFDCA + 1,6-Hexanediol | 9-10 °C | 53-124 °C | Semicrystalline | [5] |
| 3,4-BHMF + 2,4-DMFDCA + 1,6-Hexanediol | -14 to 12 °C | 43-61 °C | Amorphous/Semicrystalline | [5] |
Data synthesized from findings reported in Biomacromolecules (2024).[5] The ranges reflect variations based on the specific aliphatic diol used.
Future Perspectives and Alternative Green Routes
While enzymatic polymerization is a leading green method, the field would benefit from the development of alternative sustainable pathways.
-
Catalytic Hydrogenation: A potential route involves the synthesis of 3,4-furandicarboxylic acid followed by its catalytic reduction to 3,4-BHMF. The challenge lies in developing a green synthesis for the 3,4-FDCA precursor itself. If such a route were established, using heterogeneous catalysts with molecular hydrogen (H₂) as the reductant would be a highly atom-economical and clean method for the final reduction step.[7]
-
Electrochemical Synthesis: Electrosynthesis, which uses renewable electricity to drive chemical reactions, is an emerging green methodology.[8][9][10] Developing an electrochemical process for the selective reduction of a 3,4-FDCA derivative to 3,4-BHMF could offer a pathway that avoids high pressures and temperatures and eliminates the need for chemical reducing agents.[11][12]
Conclusion
This compound is a valuable, albeit challenging, bio-based monomer with significant potential for creating novel sustainable materials. While direct green synthesis routes from raw biomass remain an area for future innovation, the use of enzymatic catalysis provides a robust, selective, and environmentally benign method for its polymerization. The protocols and data presented in this guide demonstrate the viability of using Candida antarctica lipase B to produce unique furanic copolyesters. As the bio-based economy matures, further research into both the synthesis of the 3,4-BHMF monomer and its application in advanced materials will be critical for realizing the full potential of furan chemistry.
References
- MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
- ACS Publications. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides.
- National Institutes of Health (NIH). (n.d.). Sustainable pathway to furanics from biomass via heterogeneous organo-catalysis.
- Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives.
- Royal Society of Chemistry. (n.d.). Furan platform chemicals beyond fuels and plastics.
- Royal Society of Chemistry. (n.d.). Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives.
- Semantic Scholar. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system.
- National Institutes of Health (NIH). (n.d.). Integrated Cascade Process for the Catalytic Conversion of 5‐Hydroxymethylfurfural to Furanic and TetrahydrofuranicDiethers as Potential Biofuels.
- (n.d.). Catalytic conversion of 5-hydroxymethylfurfural to furan derivatives 2,5-dimethylfuran.
- ResearchGate. (n.d.). Integrated Cascade Process for the Catalytic Conversion of 5‐Hydroxymethylfurfural to Furanic and TetrahydrofuranicDiethers as Potential Biofuels.
- National Institutes of Health (NIH). (n.d.). Improved Electrosynthesis of Biomass Derived Furanic Compounds via Nitroxyl Radical Redox Mediation.
- ACS Publications. (2024). Improved Electrosynthesis of Biomass Derived Furanic Compounds via Nitroxyl Radical Redox Mediation.
- (2021). Electrocatalytic Conversion of Furanic Compounds for Production of Valuable Chemicals.
- (2018). Chemical Transformations of Biomass-Derived C6-Furanic Platform Chemicals for Sustainable Energy Research, Materials Science, an.
- ResearchGate. (n.d.). Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols.
- Royal Society of Chemistry. (n.d.). Catalyst-free synthesis of biodiesel precursors from biomass-based furfuryl alcohols in the presence of H2O and air.
- MDPI. (n.d.). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols.
- ResearchGate. (n.d.). Production of Biomass Derived Monomers through Catalytic Conversion of Furfural and Hydroxymethylfurfural.
- Greenwich Academic Literature Archive (GALA). (2020). Reaction Chemistry & Engineering.
- Royal Society of Chemistry. (n.d.). Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives.
- Minakem. (2021). Electrochemical Oxidation of bio-based furan in batch and flow mode.
- National Institutes of Health (NIH). (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates.
- (2021). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum.
- Frontiers. (2021). Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate.
- ACS Publications. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions.
- ResearchGate. (2023). (PDF) Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bio-based Polyesters Using 3,4-Furandimethanol
Prepared by: Gemini, Senior Application Scientist
Abstract
The transition towards a sustainable bio-economy necessitates the development of high-performance polymers from renewable resources. Furan-based monomers, accessible from biomass, are at the forefront of this endeavor, offering a potential alternative to their petroleum-based counterparts.[1][2] 3,4-Furandimethanol (3,4-FDM), also known as 3,4-bis(hydroxymethyl)furan (3,4-BHMF), is a promising but less explored bio-based diol.[3][4] Polyesters derived from 3,4-FDM are noted for their potential to exhibit enhanced thermal stability compared to isomers like 2,5-BHMF.[4][5] This document provides detailed protocols and application notes for the synthesis of polyesters from 3,4-FDM via chemical (melt polycondensation) and enzymatic routes, targeting researchers in materials science and drug development.
Introduction: The Significance of 3,4-FDM in Bio-polyesters
While 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (2,5-BHMF) have been extensively studied for creating bio-based analogues to PET (polyethylene terephthalate)[1][5], the 3,4-furan isomer offers a unique monomer architecture. The less linear structure of 3,4-FDM can influence polymer chain packing and intermolecular forces, potentially leading to materials with distinct thermal and mechanical properties. Research has indicated that polyesters based on 3,4-BHMF can exhibit higher thermal stability, a critical attribute for many high-performance applications.[5]
This guide provides two robust methodologies for synthesizing polyesters using 3,4-FDM:
-
Melt Polycondensation: A conventional and scalable approach for achieving high molecular weight polyesters.
-
Enzymatic Polymerization: A green chemistry approach that utilizes lipases as catalysts, operating under milder conditions and offering high selectivity.[2][6][7]
The protocols are designed to be self-validating, with integrated characterization steps to confirm the successful synthesis and purity of the resulting polymers.
Synthesis Protocols
Method 1: Melt Polycondensation
Melt polycondensation is a two-stage process involving an initial esterification followed by a polycondensation step under high vacuum and temperature to drive the reaction towards high molecular weight polymer formation.[8]
Core Rationale: The first stage ensures the efficient formation of ester linkages and the removal of water. The second stage is crucial for increasing the polymer chain length by removing the diol byproduct (from transesterification if starting with diesters) or residual water, which would otherwise limit the achievable molecular weight due to equilibrium constraints. Applying a high vacuum is essential to facilitate the removal of these small molecule byproducts.
Experimental Workflow: Melt Polycondensation
Caption: Workflow for two-stage melt polycondensation synthesis.
Materials & Equipment:
-
Monomers: this compound (3,4-FDM), Adipic Acid (or Dimethyl Adipate)
-
Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide
-
Equipment: Glass reactor with overhead mechanical stirrer, heating mantle, temperature controller, nitrogen inlet, condenser for byproduct collection, and a high-vacuum pump.
Step-by-Step Protocol:
-
Reactor Charging: Charge the reactor with equimolar amounts of 3,4-FDM and adipic acid. Add the catalyst (e.g., TBT, ~250-500 ppm relative to the diacid).
-
Inert Atmosphere: Assemble the reactor and purge thoroughly with dry nitrogen for at least 30 minutes to remove oxygen, which can cause discoloration at high temperatures.
-
Esterification Stage:
-
Begin stirring and heat the mixture to 180-200°C under a slow stream of nitrogen.
-
Water will begin to evolve and collect in the condenser. Maintain these conditions for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature to 210-230°C.
-
Gradually reduce the pressure over ~1 hour to less than 1 mbar. This slow reduction prevents excessive foaming as residual byproducts are removed.
-
Continue the reaction under high vacuum. A noticeable increase in melt viscosity will occur. The "Weissenberg effect," where the polymer climbs the stirrer shaft, indicates a significant increase in molecular weight.[9]
-
Maintain these conditions for 3-5 hours.
-
-
Recovery and Purification:
-
Stop heating and break the vacuum by introducing nitrogen into the reactor.
-
Allow the reactor to cool to room temperature. The resulting polymer will be a solid mass.
-
Dissolve the crude polymer in a suitable solvent (e.g., chloroform or a mixture of trifluoroacetic acid and chloroform).
-
Precipitate the polymer by slowly adding the solution to a stirred non-solvent, such as cold methanol.[2] This step removes unreacted monomers and low molecular weight oligomers.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.[2]
-
Method 2: Enzymatic Polymerization
Enzymatic polymerization offers a sustainable alternative, proceeding under milder conditions which can help preserve the furan ring's integrity.[2][7] Immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, is a highly effective biocatalyst for polyester synthesis.[3][4][10]
Core Rationale: Lipases catalyze ester bond formation with high specificity, reducing the likelihood of side reactions.[7] The reaction is typically conducted in two stages: an initial atmospheric pressure step to form oligomers, followed by a vacuum step to remove the ethanol byproduct and shift the equilibrium toward the high molecular weight polymer.[4] The use of molecular sieves can also aid in byproduct removal.
Reaction Scheme: Enzymatic Polymerization
Caption: Enzymatic synthesis of polyester from 3,4-FDM and Dimethyl Adipate.
Materials & Equipment:
-
Monomers: this compound (3,4-FDM), Dimethyl Adipate
-
Catalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435), pre-dried.
-
Solvent (optional): Diphenyl ether or other high-boiling, inert solvent. Bulk (solvent-free) polymerization is preferred for sustainability.[11]
-
Additives: Pre-activated molecular sieves (3Å or 4Å).
-
Equipment: Schlenk flask or round-bottom flask, magnetic stirrer, oil bath, nitrogen line, and vacuum pump.
Step-by-Step Protocol:
-
Catalyst and Monomer Preparation: Dry the immobilized CALB and molecular sieves in a vacuum oven.
-
Reactor Charging: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine equimolar amounts of 3,4-FDM and dimethyl adipate.
-
Catalyst Addition: Add the pre-dried immobilized CALB (typically 10-15 wt% of total monomers) and activated molecular sieves (~150 wt% of monomers) to the flask.[4]
-
First Stage (Oligomerization):
-
Immerse the flask in a preheated oil bath at 90°C.
-
Stir the mixture under a nitrogen atmosphere for 2-4 hours. This initial step facilitates the formation of low molecular weight oligomers.[4]
-
-
Second Stage (Polycondensation):
-
Apply a vacuum (e.g., 600 mmHg) to the system to remove the methanol byproduct.[4]
-
Continue the reaction under vacuum with stirring for an extended period (e.g., 48-72 hours). The reaction time is a critical parameter for achieving higher molecular weights.
-
-
Recovery and Purification:
-
Cool the reaction to room temperature and break the vacuum with nitrogen.
-
Add a suitable solvent (e.g., chloroform) to dissolve the polymer.
-
Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed, dried, and potentially reused.[2]
-
Precipitate the polymer in cold methanol, collect by filtration, and dry under vacuum as described in the melt polycondensation protocol.
-
Polymer Characterization
Validation of the synthesis requires thorough characterization. The following techniques are essential for confirming the structure, molecular weight, and thermal properties of the synthesized 3,4-FDM-based polyesters.
| Technique | Purpose | Expected Outcome / Key Parameters |
| FTIR Spectroscopy | Confirm functional groups | Presence of ester carbonyl stretch (~1720 cm⁻¹), C-O stretching, disappearance of hydroxyl (-OH) band from monomers. |
| ¹H NMR Spectroscopy | Elucidate chemical structure | Confirmation of ester linkages and integration of peaks corresponding to the furan and aliphatic units.[8][9] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[9] |
| Differential Scanning Calorimetry (DSC) | Analyze thermal transitions | Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8][9] |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability | Onset decomposition temperature (Td) and char yield. Polyesters from 3,4-BHMF have shown higher thermal stability than 2,5-BHMF analogues.[5] |
Application Notes & Expert Insights
-
Achieving High Molecular Weight: In melt polycondensation, the efficiency of byproduct removal is paramount. Ensure a high-quality vacuum system (<1 mbar) and adequate stirring to maximize surface area for evaporation. For enzymatic methods, extended reaction times under vacuum are necessary. Solid-state polymerization (SSP) can be employed as a post-synthesis step to further increase molecular weight for demanding applications like food packaging.[8][12][13]
-
Color Formation: Furan rings can be susceptible to thermal degradation and side reactions at the high temperatures used in melt polycondensation, leading to polymer discoloration (yellowing or browning). Using a highly pure monomer, maintaining a strict inert atmosphere (N₂ or Argon), and keeping reaction times and temperatures to the minimum necessary can mitigate this. The use of phosphorus-based stabilizers can also be beneficial. Enzymatic polymerization, with its milder conditions, inherently avoids this issue.
-
Catalyst Selection and Activity: While TBT is effective, there are environmental concerns associated with heavy metal catalysts. Alternatives like titanium- or tin-based catalysts can be used. For enzymatic synthesis, the activity of immobilized CALB is sensitive to water content; ensure all reagents and glassware are scrupulously dry.
-
Monomer Purity: The purity of 3,4-FDM is critical. Impurities can act as chain terminators, limiting the final molecular weight, or cause discoloration. Recrystallization or sublimation of the monomer prior to use is recommended.
-
Potential Applications: The unique properties of 3,4-FDM based polyesters, particularly their potential for high thermal stability, make them candidates for engineering plastics, fibers, and films.[5] As with other furan-based polyesters, they are expected to show excellent gas barrier properties, making them suitable for packaging applications.[12][13] Their bio-based origin also makes them attractive for biomedical applications where biodegradability and biocompatibility are required.
References
- High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry (RSC Publishing).
- Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate). MDPI.
- Synthesis and characterization of bio-based furanic polyesters. ResearchGate.
-
Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties. PMC - NIH. Available at: [Link]
-
High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Semantic Scholar. Available at: [Link]
-
Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. NIH. Available at: [Link]
-
Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. Frontiers. Available at: [Link]
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. NIH. Available at: [Link]
-
Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. ACS Publications. Available at: [Link]
-
Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Publishing. Available at: [Link]
-
Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines. PMC - NIH. Available at: [Link]
-
Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PMC - NIH. Available at: [Link]
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Application Notes and Protocols for 3,4-Furandimethanol: A High-Performance Monomer for Sustainable Polymers
Authored by a Senior Application Scientist
Foreword: Beyond the Obvious Isomers
In the pursuit of a circular economy and sustainable materials, the scientific community has extensively investigated biomass-derived monomers to replace petroleum-based incumbents like terephthalic acid and ethylene glycol.[1] Within the promising family of furan-based building blocks, 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (2,5-BHMF) have rightfully garnered significant attention as precursors to high-performance polymers such as polyethylene furanoate (PEF).[2][3] However, a lesser-known isomer, 3,4-furandimethanol (FDM) , also known as 3,4-bis(hydroxymethyl)furan (3,4-BHMF), holds exceptional promise that has been largely overlooked.[4][5]
Polymers derived from 3,4-FDM exhibit significantly enhanced thermal stability compared to their 2,5-isomer counterparts, a critical attribute for high-performance applications.[2][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for leveraging 3,4-FDM. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, offering detailed, self-validating protocols for the synthesis, polymerization, and characterization of 3,4-FDM-based polymers. Our objective is to equip you with the foundational knowledge and practical methodologies to innovate in the exciting field of sustainable, high-performance materials.
Chapter 1: The Monomer - this compound (FDM)
Chemical Identity and Strategic Advantages
This compound is a bio-based diol distinguished by the placement of its two hydroxymethyl groups on the 3 and 4 positions of the furan ring. This specific arrangement, unlike the linear orientation of the more common 2,5-isomer, introduces a kink in the monomer structure. This seemingly subtle difference has profound implications for polymer chain packing and intermolecular interactions, which is the primary cause for the superior thermal properties observed in its derived polymers.
The primary advantage of utilizing 3,4-FDM is the marked increase in thermal stability of the resulting polyesters. Studies have shown that polyesters derived from 3,4-BHMF exhibit higher decomposition temperatures (Td50%) than those based on 2,5-BHMF, making them suitable for applications requiring greater heat resistance.[2][4]
Synthesis Pathway from Bio-Based Precursors
The most common and viable route to 3,4-FDM is the chemical reduction of its corresponding dicarboxylate ester, dimethyl 3,4-furandicarboxylate (3,4-DMFDCA).[5] Importantly, 3,4-DMFDCA itself can be synthesized from renewable resources, such as through the Henkel reaction involving 2-furoic acid, which is derivable from agricultural residues.[4][5] This establishes a complete synthesis pathway from biomass to the high-performance monomer.
Protocol 1: Laboratory-Scale Synthesis of 3,4-FDM
This protocol details the reduction of dimethyl 3,4-furandicarboxylate (3,4-DMFDCA) to 3,4-FDM. The procedure must be conducted under anhydrous conditions with appropriate safety precautions for handling reactive hydrides.
Materials:
-
Dimethyl 3,4-furandicarboxylate (3,4-DMFDCA)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flame-dried three-neck flask under a nitrogen atmosphere. Equip it with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (2.2 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Monomer Addition: Dissolve 3,4-DMFDCA (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the 3,4-DMFDCA solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 1 hour.
-
Causality Note: Slow, cooled addition is critical to control the highly exothermic reaction between the ester and the hydride, preventing dangerous temperature spikes and side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.
-
Safety Note: Quenching is highly exothermic and produces hydrogen gas. It must be performed slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The resulting crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure 3,4-FDM as a solid.
Chapter 2: Synthesis of High-Performance FDM-Based Polyesters
The synthesis of polyesters from 3,4-FDM can be achieved through various polycondensation techniques. Enzymatic polymerization stands out as a "green chemistry" approach that aligns with the sustainable origins of the monomer itself.[6]
The Enzymatic Advantage: A Green and Selective Route
Enzymatic polymerization, particularly using immobilized lipases like Candida antarctica Lipase B (CALB), offers several advantages over traditional metal-catalyzed polycondensation.[7]
-
Mild Conditions: Reactions proceed at lower temperatures, preserving the sensitive furan structure which can be prone to degradation and discoloration at high temperatures.
-
High Selectivity: Enzymes reduce the occurrence of side reactions, leading to polymers with well-defined structures and higher purity.[7]
-
Sustainability: The process avoids the use of toxic metal catalysts, simplifying purification and improving the biocompatibility of the final product.
Application Note 1: Synthesis of a Fully Furan-Based Copolyester
This protocol describes the copolymerization of 3,4-FDM with an isomeric furan dicarboxylate, dimethyl 2,5-furandicarboxylate (2,5-DMFDCA), to produce a rigid, high-performance polyester.
Objective: To synthesize a polyester with high thermal stability and rigidity derived entirely from renewable furan building blocks.
Protocol:
-
Monomer Charging: In a flame-dried reaction vessel suitable for vacuum, charge equimolar amounts of 3,4-FDM and 2,5-DMFDCA.
-
Catalyst Addition: Add immobilized Candida antarctica Lipase B (CALB, Novozym 435) at a loading of 5-10% of the total monomer weight.
-
First Stage (Oligomerization): Heat the mixture to 90 °C under a nitrogen atmosphere or low vacuum (e.g., 600 mmHg) with constant magnetic stirring.[5] Maintain these conditions for 2-4 hours.
-
Causality Note: This initial stage facilitates the formation of low molecular weight oligomers by removing the methanol byproduct, which shifts the reaction equilibrium forward without needing excessively high temperatures that could deactivate the enzyme.
-
-
Second Stage (Polycondensation): Increase the vacuum to a high level (<1 mmHg) while maintaining the temperature at 90 °C. Continue the reaction for 48-72 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.
-
Termination and Purification: Cool the reaction to room temperature and dissolve the viscous product in a suitable solvent (e.g., chloroform or trifluoroacetic acid). Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Chapter 3: A Prospective View on FDM-Based Polyurethanes
While the literature primarily focuses on FDM-based polyesters, the unique structure of 3,4-FDM makes it an excellent candidate as a chain extender for synthesizing bio-based polyurethanes (PUs). The rigid furan ring can be incorporated into the hard segments of segmented PUs, potentially enhancing their thermal and mechanical properties.[8]
Rationale and Proposed Synthesis
In polyurethane synthesis, a diisocyanate is reacted with a macrodiol (forming the soft segment) and a short-chain diol, known as a chain extender (forming the hard segment).[9] By using 3,4-FDM as a chain extender, its rigid, kinked structure can disrupt hard-segment packing in a controlled way, potentially leading to PUs with unique thermomechanical profiles.
The following is a proposed protocol based on the well-established prepolymer method for PU synthesis.[8]
Proposed Protocol: FDM as a Polyurethane Chain Extender
-
Prepolymer Formation: React a macrodiol (e.g., polypropylene glycol, PPG) with a molar excess (e.g., 2:1 ratio) of a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate, MDI) in a dry, inert atmosphere at 70-80 °C for 2-3 hours. This creates an isocyanate-terminated prepolymer.
-
Chain Extension: Dissolve 3,4-FDM in a dry solvent like N,N-dimethylformamide (DMF). Add this solution to the prepolymer mixture. The molar amount of FDM should be calculated to react with the remaining isocyanate groups.
-
Polymerization: Continue stirring the reaction at 70-80 °C until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polyurethane.
-
Isolation: Cast the polymer solution into a mold or precipitate it in a non-solvent like water or methanol to isolate the final FDM-based polyurethane.
Chapter 4: Essential Characterization of FDM-Based Polymers
Thorough characterization is essential to validate the synthesis and understand the structure-property relationships of novel FDM-based polymers.
Data Presentation: Typical Properties of FDM-Based Polyesters
The following table summarizes typical thermal properties for copolyesters synthesized from 3,4-FDM (3,4-BHMF) and various comonomers, illustrating the performance advantages.
| Polymer System | Comonomer | Tg (°C) | Tm (°C) | Td-max (°C) | Reference |
| P(3,4-FMF-co-2,5-DF) | Dimethyl 2,5-furandicarboxylate | 9 - 10 | 53 - 124 | ~400 | [4] |
| P(3,4-FMF-co-2,4-DF) | Dimethyl 2,4-furandicarboxylate | -14 - 12 | 43 - 61 | ~395 | [4] |
| 3,4-BHMF Polyester | Dimethyl Adipate | - | - | >350 | [2] |
| 2,5-BHMF Polyester | Dimethyl Adipate | - | - | ~325 | [2] |
Tg = Glass Transition Temperature, Tm = Melting Temperature, Td-max = Maximum Decomposition Temperature
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer and verify the incorporation of the 3,4-FDM monomer.
-
Protocol: Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Key signals to identify include the furan protons, the methylene protons adjacent to the oxygen atoms, and the carbonyl carbons of the ester or urethane linkages.[10][11]
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., THF, chloroform) and analyze using a GPC system calibrated with polystyrene or PMMA standards.[11]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure key thermal transitions, including the glass transition temperature (Tg) for amorphous regions and the melting temperature (Tₘ) for crystalline regions.
-
Protocol: Seal a small sample (5-10 mg) in an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical cycle involves heating to melt the polymer, cooling to establish a thermal history, and a second heating scan from which Tg and Tₘ are determined.[7]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition profile of the polymer.
-
Protocol: Place a sample (5-10 mg) in a TGA pan and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The resulting curve of mass versus temperature reveals the onset of degradation and the maximum decomposition temperature. This technique is crucial for demonstrating the superior stability of 3,4-FDM polymers over their 2,5-FDM counterparts.[2][5]
-
Conclusion and Future Outlook
This compound is a compelling, bio-based monomer that offers a clear pathway to sustainable polymers with performance advantages, most notably superior thermal stability. The enzymatic polymerization routes described herein provide an environmentally responsible method for synthesizing novel polyesters. Furthermore, its potential as a chain extender opens new avenues for creating high-performance bio-based polyurethanes.
Future research should focus on scaling up the synthesis of 3,4-FDM, exploring a wider range of comonomers to tune material properties, and investigating the biodegradability of these novel furanic polymers. The unique properties endowed by the 3,4-furan moiety position these materials as strong candidates for demanding applications in packaging, automotive components, and advanced coatings, paving the way for a more sustainable and circular materials economy.
References
- ACS Publications. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega.
- National Institutes of Health (NIH). (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions.
-
MDPI. (n.d.). Structural Analysis of Lignin-Based Furan Resin. Available from: [Link]
-
ResearchGate. (n.d.). Preparation and properties of furan-based liquid crystal polymer. Available from: [Link]
- ACS Publications. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules.
- National Institutes of Health (NIH). (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.
- Patsnap. (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Patsnap Eureka.
-
RSC Publishing. (2025). Panoramic view of biobased BHMTHF-based polymers. Available from: [Link]
-
ChemRxiv. (n.d.). Enzymatic synthesis of furan-based copolymers: material characterization and potential for biomedical applications. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties. PMC. Available from: [Link]
-
MDPI. (n.d.). Furan–Urethane Monomers for Self-Healing Polyurethanes. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of bio-based furanic polyesters. Available from: [Link]
-
COST. (2024). Sustainable polymers for a greener future with Fur4Sustain. Available from: [Link]
-
ACS Publications. (2020). Facile Solid-State Mechanochemical Synthesis of Eco-Friendly Thermoplastic Polyurethanes and Copolymers Using a Biomass-Derived Furan Diol. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
National Institutes of Health (NIH). (2019). Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. PMC. Available from: [Link]
-
Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. Available from: [Link]
-
The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Available from: [Link]
Sources
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- 3. cost.eu [cost.eu]
- 4. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. bhu.ac.in [bhu.ac.in]
- 9. pubs.rsc.org [pubs.rsc.org]
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- 11. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Step-Growth Polymerization of 3,4-bis(hydroxymethyl)furan
Introduction: The Emergence of 3,4-bis(hydroxymethyl)furan in Sustainable Polymer Chemistry
The imperative for sustainable and bio-based materials has catalyzed research into novel monomers derivable from renewable resources. Among these, furan-based compounds are prominent candidates to replace petroleum-derived aromatic and heterocyclic building blocks.[1] 3,4-bis(hydroxymethyl)furan (3,4-BHMF) is a promising, yet under-explored, bio-based diol.[2][3] Typically synthesized via the reduction of dimethyl 3,4-furandicarboxylate, 3,4-BHMF offers a unique monomer architecture.[2]
Unlike its more common 2,5-substituted isomer, the adjacent positioning of the hydroxymethyl groups in 3,4-BHMF imparts a distinct stereochemistry to the polymer backbone. This structural nuance can influence polymer chain packing, crystallinity, and ultimately, the material's physical and thermal properties. Notably, polyesters derived from 3,4-BHMF have been reported to exhibit higher thermal stability compared to their 2,5-BHMF counterparts, making them attractive for applications requiring enhanced thermal performance.[4][5]
These application notes provide detailed protocols for the step-growth polymerization of 3,4-BHMF into three important classes of polymers: polyesters, polyurethanes, and epoxy resins. The methodologies are designed for researchers in materials science and drug development, providing not only step-by-step instructions but also the scientific rationale behind the procedural choices.
PART 1: Synthesis of Furan-Based Polyesters
Polyesters derived from 3,4-BHMF can be synthesized through various methods, including enzymatic catalysis for a greener approach and traditional melt polycondensation for potentially higher molecular weight polymers.
Protocol 1.1: Enzymatic Polycondensation of 3,4-BHMF with Aliphatic Diacids
This protocol details the synthesis of copolyesters using Candida antarctica Lipase B (CALB) as a biocatalyst.[2][3][6] Enzymatic polymerization offers a sustainable pathway, proceeding under milder conditions and often avoiding the use of toxic metal catalysts.[3]
Core Rationale: CALB has demonstrated efficacy in catalyzing the esterification between diols and diacid esters.[2][3] The reaction is typically carried out in bulk (solvent-free) to maximize monomer concentration and drive the polymerization forward. A two-step process involving an initial atmospheric pressure stage followed by a vacuum stage is employed to facilitate the removal of the methanol byproduct, thereby shifting the equilibrium towards polymer formation.
Materials:
-
3,4-bis(hydroxymethyl)furan (3,4-BHMF), polymer grade (>99% purity)
-
Dimethyl adipate (DMA) or Dimethyl sebacate (DMSe)
-
Immobilized Candida antarctica Lipase B (iCALB)
-
Diphenyl ether (for cleaning)
-
Ethanol (for cleaning)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Schlenk line with nitrogen and vacuum capabilities
-
Heating mantle with temperature controller
-
Condenser
Experimental Workflow Diagram:
Caption: Workflow for enzymatic polyester synthesis.
Step-by-Step Protocol:
-
Monomer Preparation: Dry 3,4-BHMF in a vacuum oven at 40°C for 24 hours prior to use. Ensure dimethyl adipate or sebacate is of high purity.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser connected to a Schlenk line, charge 3,4-BHMF and the desired dimethyl ester in a 1:1 molar ratio.
-
Catalyst Addition: Add immobilized CALB (typically 10% by weight of the total monomers).
-
Inert Atmosphere: Seal the flask, and purge with dry nitrogen for 15 minutes to create an inert atmosphere.
-
Stage 1 - Oligomerization: Begin stirring and heat the reaction mixture to 90°C under a gentle flow of nitrogen. Maintain these conditions for 2 hours. This initial stage allows for the formation of oligomers and the initial removal of methanol.
-
Stage 2 - Polycondensation: After 2 hours, carefully apply vacuum to the system (e.g., 600 mmHg) while maintaining the temperature at 90°C. Continue the reaction under vacuum for 70 hours to drive the polymerization to high molecular weights by efficiently removing methanol.
-
Product Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of chloroform or dichloromethane.
-
Catalyst Removal: Filter the polymer solution to remove the immobilized enzyme. The enzyme can be washed with ethanol and dried for potential reuse.
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 1.2: Melt Polycondensation of 3,4-BHMF with Aliphatic Diacids
This protocol describes a more traditional approach using a metal-based catalyst, which can be suitable for scaling up and achieving high molecular weight polyesters.
Core Rationale: Melt polycondensation is a common industrial process for polyester synthesis. The reaction is driven by high temperatures and the efficient removal of a condensation byproduct (water). A catalyst like Titanium(IV) butoxide is used to increase the rate of esterification. The process involves a gradual increase in temperature and a decrease in pressure to manage viscosity and promote polymer chain growth.
Materials:
-
3,4-bis(hydroxymethyl)furan (3,4-BHMF), polymer grade (>99% purity)
-
Adipic acid or Sebacic acid
-
Titanium(IV) butoxide (TBT) or Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (stabilizer, optional)
Equipment:
-
High-temperature reaction vessel with mechanical stirrer
-
Distillation column and condenser
-
Schlenk line with nitrogen and high-vacuum capabilities
-
Heating mantle with precise temperature control
Experimental Workflow Diagram:
Caption: Workflow for melt polycondensation of polyesters.
Step-by-Step Protocol:
-
Reactor Charging: Charge the reaction vessel with 3,4-BHMF and the diacid in a 1:1.05 molar ratio (a slight excess of the diacid can compensate for any sublimation).
-
Catalyst and Stabilizer Addition: Add the catalyst, for instance, Titanium(IV) butoxide, at a concentration of 200-300 ppm relative to the polymer weight. An optional stabilizer like triphenyl phosphate can be added to minimize side reactions.
-
Inert Atmosphere: Seal the reactor and repeatedly purge with dry, oxygen-free nitrogen to establish an inert atmosphere.
-
Stage 1 - Esterification: Under a slow stream of nitrogen, heat the mixture to 160-180°C with constant stirring. Water will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.
-
Stage 2 - Polycondensation: Gradually increase the temperature to 200-220°C while slowly reducing the pressure to below 1 Torr. The viscosity of the mixture will increase significantly. The reaction is typically continued for 3-5 hours under these conditions, or until the desired melt viscosity is achieved.
-
Product Extrusion and Quenching: Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a strand. Quench the strand in a water bath.
-
Pelletization: Dry the polymer strand and cut it into pellets for storage and subsequent analysis.
PART 2: Synthesis of Furan-Based Polyurethanes
Polyurethanes are formed by the step-growth addition reaction of a diol with a diisocyanate. The absence of a small molecule byproduct makes this a polyaddition reaction.
Protocol 2.1: Solution Polymerization of 3,4-BHMF with Hexamethylene Diisocyanate (HDI)
Core Rationale: Solution polymerization is often preferred for polyurethane synthesis to control the reaction exotherm and manage the viscosity of the polymer solution. A catalyst, such as dibutyltin dilaurate (DBTDL), is typically required to achieve a reasonable reaction rate at moderate temperatures. The choice of solvent is critical; it must be inert to isocyanates (e.g., dry THF, DMF, or acetone).
Materials:
-
3,4-bis(hydroxymethyl)furan (3,4-BHMF), polymer grade (>99% purity)
-
Hexamethylene diisocyanate (HDI), freshly distilled
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
Equipment:
-
Jacketed glass reactor with mechanical stirrer and reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Temperature probe
Experimental Workflow Diagram:
Caption: Workflow for polyurethane synthesis in solution.
Step-by-Step Protocol:
-
Monomer and Solvent Preparation: Dry 3,4-BHMF in a vacuum oven at 40°C for 24 hours. Distill HDI under vacuum immediately before use. Ensure the solvent is anhydrous.
-
Reactor Setup: In a jacketed reactor under a nitrogen atmosphere, dissolve 3,4-BHMF in the anhydrous solvent (e.g., THF) to a concentration of approximately 20% (w/v).
-
Catalyst Addition: Add DBTDL to the solution (e.g., 0.1 mol% based on the diol).
-
Heating: Start stirring and heat the solution to 60°C.
-
Isocyanate Addition: Slowly add an equimolar amount of HDI to the reactor via a dropping funnel over a period of 30 minutes. An exotherm may be observed.
-
Polymerization: Maintain the reaction temperature at 60°C for 4-6 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution or by FT-IR spectroscopy (disappearance of the NCO peak at ~2270 cm⁻¹).
-
Quenching (optional): A small amount of methanol can be added to quench any unreacted isocyanate groups.
-
Purification: Cool the polymer solution to room temperature and precipitate it by pouring it into a non-solvent such as deionized water or hexane.
-
Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at 50°C to a constant weight.
PART 3: Synthesis of Furan-Based Epoxy Resins
The synthesis of an epoxy resin from 3,4-BHMF involves a two-step process: glycidylation of the diol with epichlorohydrin to form a diepoxide monomer, followed by curing with a hardener.
Protocol 3.1: Synthesis of 3,4-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF-3,4)
Core Rationale: This protocol describes the glycidylation of 3,4-BHMF. The reaction is a nucleophilic attack of the alkoxide (formed from the diol and a base) on epichlorohydrin, followed by an intramolecular ring-closing reaction to form the epoxide ring. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide is often used to facilitate the reaction between the aqueous base and the organic phase.[7]
Materials:
-
3,4-bis(hydroxymethyl)furan (3,4-BHMF)
-
Epichlorohydrin (large excess)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
Step-by-Step Protocol:
-
Reactor Setup: In a three-necked flask, vigorously stir a mixture of epichlorohydrin (e.g., 14 molar equivalents to BHMF), 50% aqueous NaOH (12 molar equivalents), and TBAB (0.1 molar equivalents) at 25°C for 30 minutes.
-
BHMF Addition: Dissolve 3,4-BHMF (1 molar equivalent) in THF and add it dropwise to the reaction mixture.
-
Reaction: Heat the system to 50°C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, remove the excess THF and epichlorohydrin under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume).
-
Drying and Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate the solvent. Purify the resulting crude liquid by silica gel column chromatography to yield the pure diepoxide monomer (BOMF-3,4).[7]
Protocol 3.2: Curing of BOMF-3,4 with an Amine Hardener
Core Rationale: Curing is the process where the diepoxide monomer reacts with a hardener (curing agent) to form a cross-linked thermosetting polymer. Primary amines are common hardeners, where each N-H bond can react with an epoxide group. Stoichiometry is critical for achieving optimal properties.
Materials:
-
3,4-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF-3,4)
-
Amine curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)
-
Polytetrafluoroethylene (PTFE) mold
Step-by-Step Protocol:
-
Stoichiometric Calculation: Calculate the required amount of curing agent. The molar ratio of epoxy groups to active amine hydrogens (N-H) should be 1:1 for optimal cross-linking.
-
Mixing: Gently heat the BOMF-3,4 monomer to reduce its viscosity. Add the calculated amount of the amine hardener and mix thoroughly until a homogeneous liquid is obtained.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the clear liquid into a PTFE mold. The curing schedule depends on the reactivity of the amine hardener. A typical schedule might be:
-
Initial cure: 80°C for 2 hours.
-
Post-cure: 150°C for 3 hours.
-
-
Demolding: After the post-cure, allow the mold to cool slowly to room temperature to avoid internal stresses before demolding the cured epoxy resin.
PART 4: Characterization of 3,4-BHMF-based Polymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
| Technique | Purpose | Typical Expected Results for 3,4-BHMF Polymers |
| FT-IR Spectroscopy | To confirm the formation of desired functional groups (ester, urethane, etc.) and the disappearance of reactants (e.g., -OH, -NCO). | Polyester: Appearance of a strong C=O stretch (~1720 cm⁻¹). Polyurethane: Appearance of N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches; disappearance of the NCO peak (~2270 cm⁻¹). |
| NMR Spectroscopy (¹H, ¹³C) | To elucidate the detailed chemical structure of the polymer repeat unit. | Confirms the connectivity of the 3,4-furan moiety within the polymer backbone. |
| Gel Permeation Chromatography (GPC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | Mn values can range from 5,000 to 50,000 g/mol or higher depending on the polymerization method and conditions. PDI is typically around 2 for step-growth polymers. |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). | Furan-based polymers can be amorphous or semi-crystalline. Tg values are influenced by the co-monomer and chain rigidity.[3] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by measuring weight loss as a function of temperature. | 3,4-BHMF-based polyesters are reported to have higher thermal stability than their 2,5-BHMF analogs.[4][5] Decomposition temperatures (Td) are typically above 300°C. |
Safety Precautions
-
3,4-bis(hydroxymethyl)furan: Causes serious eye damage. Wear appropriate eye protection.[8]
-
Diisocyanates (e.g., HDI): Highly toxic and potent respiratory sensitizers. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors.[5][9]
-
Epichlorohydrin: Toxic, flammable, corrosive, and a suspected carcinogen. All handling must be performed in a fume hood with extreme care, using appropriate protective gear.[3][10][11][12][13]
-
Catalysts (DBTDL, TBT): Organotin compounds like DBTDL are toxic and may damage fertility or the unborn child. Handle with care and avoid skin contact.[2][14][15][16] Titanium(IV) butoxide is a combustible liquid and causes eye, skin, and respiratory tract irritation.[4][17][18][19][20]
-
Diacids (Adipic, Sebacic): Can cause serious eye irritation/damage. Avoid creating dust.[1][21][22][23][24][25][26][27][28][29]
-
Solvents: Use anhydrous solvents where specified, as water can react with reagents like isocyanates. Handle flammable solvents with appropriate precautions.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dibutyltin dilaurate. Retrieved from [Link]
-
Choi, J., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Available at: [Link]
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BASF. (2024). Adipic Acid - Safety data sheet. Retrieved from [Link]
-
Harwick Standard. (n.d.). Safety Data Sheet SEBACIC ACID. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Epichlorohydrin, pa. Retrieved from [Link]
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Redox. (2021). Adipic Acid Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Titanium(IV) n-butoxide, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sebacic acid. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hexamethylene diisocyanate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adipic acid. Retrieved from [Link]
-
Penta chemicals. (n.d.). Epichlorohydrin - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Adipic acid. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Material Safety Data Sheet - Titanium(IV) butoxide. Retrieved from [Link]
-
OU College of Dentistry. (2021). SAFETY DATA SHEET - Titanium(IV) butoxide. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
metasci. (n.d.). Safety Data Sheet Sebacic acid. Retrieved from [Link]
-
Valsynthese SA. (n.d.). Material Safety Data Sheet SEBACIC ACID. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Sustainable Bio-based Furan Epoxy Resin with Flame Retardancy - Supporting Information. (n.d.). Retrieved from [Link]
-
Shanghai Canbi Pharma Ltd. (2011). SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Publications. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions | Biomacromolecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Retrieved from [Link]
-
Synthesis and processing of a furan-based epoxy resin for high temperature applications. (2022). Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 3,4-Furandimethanol for Medicinal Chemistry Applications
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] While 2,5-disubstituted furans are common starting points derived from biomass, the 3,4-disubstituted pattern of 3,4-furandimethanol offers a unique geometric arrangement for generating diverse molecular shapes. This guide provides detailed application notes and robust protocols for the derivatization of this compound's primary alcohol functionalities into ethers, esters, and amines, creating valuable intermediates for drug discovery and development programs.
Introduction: The Strategic Value of the 3,4-Furan Scaffold
The furan ring is a five-membered aromatic heterocycle that serves as a crucial pharmacophore in a multitude of therapeutic agents.[1][5] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, combined with its role as a bioisostere for phenyl rings, makes it a highly attractive moiety for medicinal chemists.[5] The substitution pattern on the furan ring dictates the spatial orientation of appended functional groups, which is critical for optimizing interactions with biological targets.
This compound presents two primary hydroxyl groups in a vicinal-like arrangement on the heterocyclic core. This unique 3,4-substitution pattern, in contrast to the more linear 2,5-disubstitution, projects functional groups at a distinct angle, providing an opportunity to explore novel chemical space and develop compounds with unique structure-activity relationships (SAR). The derivatization of these hydroxyl groups is a key strategy for transforming the polar diol into a range of lipophilic and functionally diverse molecules suitable for medicinal chemistry exploration. This document outlines three fundamental derivatization pathways: etherification, esterification, and amination.
Caption: Derivatization pathways for this compound.
Derivatization Strategies and Protocols
The two primary alcohol moieties of this compound are amenable to a variety of standard organic transformations. The following sections provide detailed, self-validating protocols for key derivatization reactions. These protocols are based on established chemical principles and have been adapted for this specific substrate.
Ether Synthesis via Williamson Etherification
The Williamson ether synthesis is a robust and widely used SN2 reaction for preparing ethers.[6][7][8] The protocol involves deprotonating the alcohol with a strong base to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent. For a diol like this compound, this reaction can be performed to yield symmetrically substituted di-ethers.
Causality and Experimental Choices:
-
Base: Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the hydroxyl groups to form the di-alkoxide.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice as it is a polar aprotic solvent that readily dissolves the starting material and stabilizes the resulting alkoxide without interfering with the SN2 reaction.[7]
-
Alkylating Agent: A primary alkyl halide (e.g., benzyl bromide or ethyl iodide) is selected to maximize the SN2 reaction rate and minimize competing E2 elimination reactions.[6]
-
Temperature: The reaction is initially performed at 0 °C during deprotonation to control the exothermic reaction with NaH, then gently refluxed to drive the SN2 reaction to completion.
Caption: Workflow for Williamson ether synthesis.
Detailed Protocol: Synthesis of 3,4-Bis((benzyloxy)methyl)furan
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 7.8 mmol) and anhydrous tetrahydrofuran (THF, 40 mL). Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.70 g, 17.5 mmol, 2.25 eq.) portionwise over 15 minutes.
-
Safety Note: NaH reacts violently with water and is flammable. Handle with care under an inert atmosphere. Hydrogen gas is evolved.
-
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (2.9 g, 17.2 mmol, 2.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (10 mL). Transfer the mixture to a separatory funnel containing water (50 mL) and diethyl ether (50 mL).
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure di-benzyl ether product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Ester Synthesis via Steglich Esterification
The Steglich esterification is an exceptionally mild method for forming ester bonds, making it ideal for substrates that may be sensitive to the harsh conditions of other methods like Fischer esterification.[9][10][11] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[12][13][14]
Causality and Experimental Choices:
-
Coupling Agent: DCC is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[10]
-
Catalyst: DMAP acts as an acyl transfer agent, intercepting the O-acylisourea to form a reactive amide intermediate that is more readily attacked by the alcohol, suppressing potential side reactions.[10][13]
-
Solvent: Dichloromethane (DCM) is a common, inert solvent for this reaction. Greener alternatives like acetonitrile can also be effective.[15]
-
Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), is largely insoluble in DCM and can be easily removed by filtration, simplifying purification.
Detailed Protocol: Synthesis of Furan-3,4-diylbis(methylene) dibenzoate
-
Preparation: In a 100 mL round-bottom flask, dissolve benzoic acid (2.1 g, 17.2 mmol, 2.2 eq.) and this compound (1.0 g, 7.8 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.19 g, 1.56 mmol, 0.2 eq.) to the solution and stir until dissolved.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 3.55 g, 17.2 mmol, 2.2 eq.) in DCM (10 mL) dropwise over 20 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature. A white precipitate (dicyclohexylurea, DCU) will form. Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Purification (Initial): Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Purification (Final): Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure di-ester.
-
Characterization: Confirm the product structure using IR (for C=O stretch), ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Amine Synthesis via Tosylation and Nucleophilic Substitution
Direct conversion of alcohols to amines can be challenging. A reliable two-step strategy involves first converting the primary alcohols into a better leaving group, such as a tosylate, followed by SN2 displacement with an amine nucleophile. This method provides a controlled route to primary, secondary, or even tertiary di-amines depending on the amine source used.
Causality and Experimental Choices:
-
Step 1: Tosylation:
-
Reagent: p-Toluenesulfonyl chloride (TsCl) is used to convert the hydroxyl groups into tosylates, which are excellent leaving groups for SN2 reactions.
-
Base: Pyridine serves as both the base to neutralize the HCl byproduct and as the solvent. It also acts as a nucleophilic catalyst.
-
Temperature: The reaction is run at 0 °C to control reactivity and prevent unwanted side reactions.
-
-
Step 2: Amination:
-
Nucleophile: A wide range of amines can be used (e.g., ammonia for primary amines, benzylamine for secondary amines). Using a large excess of the amine drives the reaction to completion and minimizes the potential for the product to act as a nucleophile itself (dialkylation).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for SN2 reactions.[12]
-
Caption: Two-step workflow for di-amine synthesis.
Detailed Protocol: Synthesis of 3,4-Bis((dibenzylamino)methyl)furan
Step A: Synthesis of Furan-3,4-diylbis(methylene) bis(4-methylbenzenesulfonate)
-
Preparation: Dissolve this compound (1.0 g, 7.8 mmol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 3.28 g, 17.2 mmol, 2.2 eq.) portionwise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 2 M HCl (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude di-tosylate is often a solid and can be purified by recrystallization from ethanol/water or used directly in the next step if sufficiently pure.
Step B: Synthesis of 3,4-Bis((dibenzylamino)methyl)furan
-
Preparation: Dissolve the crude di-tosylate from Step A (approx. 7.8 mmol) in dimethylformamide (DMF, 40 mL) in a 100 mL round-bottom flask.
-
Amination: Add dibenzylamine (4.6 g, 23.4 mmol, 3.0 eq.) and potassium carbonate (K₂CO₃, 3.2 g, 23.4 mmol, 3.0 eq.) to the solution.
-
Reaction: Heat the mixture to 80 °C and stir overnight. Monitor by TLC for the disappearance of the di-tosylate.
-
Work-up: Cool the reaction to room temperature and pour it into water (150 mL). Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash thoroughly with water and then brine to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary di-amine.
-
Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and HRMS.
Summary of Derivatization Strategies
The protocols described provide versatile and reliable pathways to functionalize this compound. The choice of derivatization strategy will depend on the desired properties of the final compound for a given medicinal chemistry program.
| Derivative Type | Reaction | Key Reagents | Advantages | Potential Applications |
| Di-Ether | Williamson Ether Synthesis | NaH, Alkyl Halide | Forms stable, metabolically robust C-O bonds. Allows introduction of diverse alkyl/aryl groups. | Modulating lipophilicity, introducing pharmacophoric groups (e.g., benzyl). |
| Di-Ester | Steglich Esterification | DCC, DMAP, Carboxylic Acid | Very mild conditions, compatible with sensitive functional groups. High yields. | Prodrug strategies, introducing functionalities for target binding. |
| Di-Amine | Tosylation & Substitution | TsCl, Pyridine, Amine | Controlled route to primary, secondary, or tertiary amines. Highly versatile. | Introducing basic centers for solubility/PK modulation, key pharmacophores for receptor interaction. |
Conclusion and Future Outlook
This compound is a valuable, yet under-explored, building block for medicinal chemistry. The unique spatial arrangement of its functional groups provides a compelling platform for the synthesis of novel compound libraries. The detailed protocols for etherification, esterification, and amination provided herein offer researchers a solid foundation for creating diverse derivatives. The resulting molecules can be screened in various biological assays, such as those for anticancer, antibacterial, or antiviral activity, leveraging the known pharmacological potential of the furan scaffold.[1][16][17][18][19][20] Future work should focus on generating libraries based on these core reactions and establishing clear structure-activity relationships to fully exploit the therapeutic potential of the 3,4-disubstituted furan core.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. Available at: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Basu, B., Jha, S., & Bhuiyan, M. M. H. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(4), 555-557. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Zhang, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. Available at: [Link]
-
Pharmacological activity of furan derivatives. (2024). Retrieved from [Link]
-
Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Abdel-Fattah, M. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Pharmacological activity of furan derivatives. (2024). Retrieved from [Link]
-
Chen, Y. L., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 66, 465-474. Available at: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). International Journal of Research and Technology Innovation, 7(7). Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & Pharmaceutical Bulletin, 67(8), 888-895. Available at: [Link]
-
General procedure for tosylation of polymer diols and semi-products obtained by this way. (n.d.). Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
-
Synthesis and biological activity studies of furan derivatives. (n.d.). Retrieved from [Link]
-
Steglich Esterification Guide. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available at: [Link]
-
Peterson, E. A., & Novotny, C. J. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58451. Available at: [Link]
-
ChemInform Abstract: Synthesis and Biological Activity of Furan Derivatives. (n.d.). Retrieved from [Link]
-
Asiri, A. M., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Molecules, 16(9), 7683-7693. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
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- 4. ijabbr.com [ijabbr.com]
- 5. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 8. byjus.com [byjus.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
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- 17. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3,4-Furandimethanol as a High-Performance Bio-Based Building Block for Thermosetting Resins
Executive Summary & Strategic Rationale
The imperative to transition from petroleum-based feedstocks to sustainable, bio-derived alternatives has catalyzed significant research into novel platform molecules. While 2,5-furandimethanol (2,5-FDM) has garnered substantial attention, its lesser-known isomer, 3,4-Furandimethanol (3,4-FDM) , presents a unique and compelling value proposition for the synthesis of high-performance thermosetting resins. The strategic placement of the hydroxymethyl groups at the 3 and 4 positions of the furan ring imparts a distinct stereochemistry compared to the linear 2,5-isomer. This structural difference has been shown to result in polymers with significantly enhanced thermal stability, a critical attribute for demanding applications in composites, adhesives, and coatings.[1]
This document serves as a technical guide for researchers and material scientists, providing the foundational chemistry, detailed synthesis protocols, and characterization methodologies for creating advanced thermosetting resins—specifically polyesters, polyurethanes, and epoxies—derived from 3,4-FDM. The protocols herein are designed to be self-validating, incorporating quality control checkpoints and explaining the causality behind key experimental decisions.
The Structural Advantage of this compound
The primary distinction between 3,4-FDM and 2,5-FDM lies in the attachment points of the functional groups to the furan heterocycle. This seemingly subtle difference has profound implications for polymerization and the final properties of the resulting thermoset.
-
Enhanced Thermal Stability: Polyesters synthesized from 3,4-FDM exhibit a higher thermal decomposition temperature compared to their 2,5-FDM counterparts.[1] This is attributed to the less strained, more stable polymer backbone formed from the 3,4-linkages.
-
Altered Chain Conformation: The non-linear geometry of 3,4-FDM introduces kinks into the polymer chain, disrupting packing efficiency. This can be strategically utilized to tune properties like glass transition temperature (Tg) and solubility.
-
Reactivity: The two primary hydroxyl groups of 3,4-FDM are readily available for standard polymerization reactions such as esterification and urethane formation, making it a versatile drop-in replacement for many petroleum-based diols.
Application Protocol: Bio-Polyester Synthesis via Enzymatic Polymerization
3.1 Rationale & Mechanism
The synthesis of polyesters from 3,4-FDM can be achieved via polycondensation with a suitable diacid or diester. Enzymatic catalysis, particularly using immobilized lipase B from Candida antarctica (Novozym 435), offers a green and highly selective alternative to traditional metal-based catalysts.[2] This method proceeds under milder conditions, minimizing side reactions and degradation of the furan ring, which can be sensitive to harsh acidic or high-temperature environments.[3][4] The reaction involves the enzyme-catalyzed transesterification between the hydroxyl groups of 3,4-FDM and a diester comonomer.
3.2 Detailed Experimental Protocol
This protocol details the synthesis of a copolyester from dimethyl 2,5-furandicarboxylate (DMFDCA), 3,4-FDM, and 1,10-decanediol (1,10-DDO).[2]
Materials:
-
This compound (3,4-FDM)
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
1,10-decanediol (1,10-DDO)
-
Novozym 435 (immobilized Candida antarctica lipase B, iCALB)
-
Molecular Sieves (3Å, activated)
-
Toluene (anhydrous)
-
Chloroform
Procedure:
-
Preparation: Activate molecular sieves by heating at 250°C under vacuum for at least 4 hours. In a 25 mL round-bottom flask equipped with a magnetic stir bar, add pre-dried Novozym 435 (15 wt% of total monomer weight) and activated molecular sieves (150 wt% of total monomer weight) under a nitrogen atmosphere.
-
Monomer Addition: To the flask, add DMFDCA (265.4 mg, 1.44 mmol), 3,4-FDM (46 mg, 0.36 mmol), 1,10-DDO (188.4 mg, 1.08 mmol), and anhydrous toluene (2.5 mL).[2] The molar ratio of DMFDCA:3,4-FDM:aliphatic diol is 50:12.5:37.5.
-
Reaction: Immerse the flask in a preheated oil bath at 90°C. Stir the reaction mixture under a continuous nitrogen flow for 72 hours.
-
Causality Note: The 90°C temperature is optimal for iCALB activity and substrate solubility without causing thermal degradation of the furan monomers. The nitrogen atmosphere prevents oxidative side reactions.
-
-
Work-up: Cool the reaction to room temperature. Add approximately 10 mL of chloroform to dissolve the resulting polymer.
-
Purification: Separate the enzyme and molecular sieves by filtration. Wash the solids with an additional 2 x 10 mL of chloroform. Combine the filtrates and concentrate the solution using a rotary evaporator. Precipitate the polymer by adding the concentrated solution dropwise into cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry under vacuum at 40°C to a constant weight.
-
QC Checkpoint: Characterize the final product using ¹H NMR to confirm the incorporation of all three monomers and FTIR to verify the formation of ester linkages (C=O stretch around 1720 cm⁻¹). Use Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
-
3.3 Data & Expected Outcomes
The properties of the final polyester can be tuned by varying the aliphatic diol comonomer.
| Property | Comonomer System | Catalyst | Conditions | Expected Outcome |
| Molecular Weight (Mw) | 3,4-FDM/DMFDCA/1,10-DDO | Novozym 435 | 90°C, 72h | 5,000 - 15,000 g/mol |
| Glass Transition (Tg) | 3,4-FDM/DMFDCA/1,10-DDO | Novozym 435 | 90°C, 72h | 40 - 60°C (via DSC) |
| Thermal Stability (Td,5%) | 3,4-FDM/DMFDCA/1,10-DDO | Novozym 435 | 90°C, 72h | > 300°C (via TGA) |
Application Protocol: Bio-Polyurethane (PU) Synthesis
4.1 Rationale & Mechanism
Polyurethanes are formed through the polyaddition reaction between a diol (or polyol) and a diisocyanate. 3,4-FDM serves as a bio-based rigid diol, contributing to the hard segment of the polyurethane. The reaction is typically catalyzed by an organotin compound or a tertiary amine. The resulting thermoset properties are highly dependent on the structure of the diisocyanate and the ratio of isocyanate groups to hydroxyl groups (NCO:OH index).
4.2 Detailed Experimental Protocol
Materials & Safety:
-
WARNING: Diisocyanates are potent respiratory and skin sensitizers. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.
-
This compound (dried under vacuum)
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous methyl ethyl ketone (MEK)
Procedure:
-
Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve dried 3,4-FDM (e.g., 12.81 g, 0.1 mol) in anhydrous MEK (50 mL).
-
Prepolymer Synthesis: Begin stirring and add IPDI (e.g., 22.23 g, 0.1 mol for an NCO:OH index of 1.0). Add one drop of DBTDL catalyst. Heat the mixture to 70°C under a gentle nitrogen stream.
-
Causality Note: The catalyst accelerates the urethane linkage formation. The temperature is high enough for a reasonable reaction rate but low enough to prevent side reactions like allophanate formation.
-
-
Monitoring: Monitor the reaction progress by taking aliquots and determining the free NCO content via standard dibutylamine back-titration. Continue the reaction until the theoretical NCO content is reached or stabilizes.
-
Casting & Curing: Once the desired prepolymer stage is reached, pour the viscous solution into a pre-heated, release-agent-coated mold.
-
Solvent Evaporation & Curing: Place the mold in a vacuum oven. Gradually increase the temperature to 80°C to remove the solvent, then increase to 120°C for 4-6 hours to complete the curing process.
-
QC Checkpoint: The final cured material should be a hard, insoluble solid. Use FTIR to confirm the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks. Use DMA to determine the glass transition temperature (Tg) and storage modulus.
-
Application Protocol: Bio-Epoxy Resin Synthesis & Curing
5.1 Rationale & Mechanism
Creating an epoxy thermoset from 3,4-FDM is a two-stage process. First, 3,4-FDM is converted into a diepoxide monomer, 3,4-bis[(2-oxiranylmethoxy)methyl]furan (3,4-BOMF) , via reaction with epichlorohydrin under basic conditions. This bio-based epoxy monomer can then be cured using conventional hardeners, such as polyamines or anhydrides, to form a highly cross-linked thermoset network. Furan-based epoxies are known to exhibit high glass transition temperatures and improved modulus compared to some petroleum-based analogues.[5][6]
5.2 Detailed Protocol 1: Synthesis of 3,4-BOMF Monomer
Materials:
-
This compound (3,4-FDM)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Phase Transfer Catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Toluene
Procedure:
-
Reaction Setup: Charge a jacketed reactor with 3,4-FDM (1 mol), epichlorohydrin (5 mol, excess), toluene (200 mL), and TBAB (0.02 mol).
-
Causality Note: ECH is used in large excess to maximize the yield of the diglycidyl ether and minimize oligomerization. The phase transfer catalyst is essential for transporting the hydroxide ion into the organic phase to deprotonate the diol.
-
-
Reaction: Heat the mixture to 60°C with vigorous stirring. Slowly add 50% NaOH solution (2.2 mol) dropwise over 2-3 hours, maintaining the temperature below 65°C.
-
Post-Reaction: After the addition is complete, continue stirring at 60°C for an additional 2 hours.
-
Washing: Cool the mixture to room temperature. Add water and separate the organic layer. Wash the organic layer sequentially with 10% NaCl solution and then with deionized water until the aqueous layer is neutral (pH 7).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
QC Checkpoint: The final product should be a viscous liquid. Determine the epoxy equivalent weight (EEW) via titration. Characterize the structure using ¹H and ¹³C NMR to confirm the formation of the glycidyl ether groups.
-
5.3 Detailed Protocol 2: Curing of 3,4-BOMF with an Amine Hardener
Materials:
-
Synthesized 3,4-BOMF monomer
-
Amine curing agent (e.g., isophorone diamine, IPDA)
Procedure:
-
Formulation: Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the 3,4-BOMF resin. A stoichiometric ratio of 1:1 (epoxy groups to amine hydrogens) is typically used.
-
Mass of Amine = (Mass of Epoxy Resin / EEW) * AHEW
-
-
Mixing: Gently warm the 3,4-BOMF resin to ~50°C to reduce its viscosity. Add the calculated amount of IPDA and mix thoroughly until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a pre-heated mold. Cure in an oven using a staged cure cycle, for example: 80°C for 2 hours, followed by 150°C for 3 hours.
-
Causality Note: A staged cure allows for initial gelation at a lower temperature, preventing excessive exotherm, followed by a post-cure at a higher temperature to ensure full cross-linking and development of optimal thermal and mechanical properties.[7]
-
QC Checkpoint: The final material should be a rigid, transparent solid. Use DSC to measure the Tg, which indicates the extent of cure. A single, sharp Tg is indicative of a homogeneous network.
-
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight (Polyesters) | Inefficient water/methanol removal; Impure monomers; Non-optimal enzyme activity. | Ensure high vacuum during the final stages of polycondensation. Purify monomers before use. Verify enzyme activity and ensure anhydrous conditions.[3] |
| Incomplete Curing (All Resins) | Incorrect stoichiometry; Insufficient cure time/temperature; Catalyst deactivation. | Accurately calculate and weigh all components. Perform a cure study using DSC to optimize the cure schedule. Ensure catalyst is active and used at the correct concentration. |
| Brittle Thermoset Material | High cross-link density; Rigid monomer structure. | Incorporate a flexible comonomer (e.g., a long-chain aliphatic diol in polyesters/polyurethanes) to reduce rigidity. Use a toughening agent. |
| Dark/Discolored Product | Thermal degradation of the furan ring during synthesis. | Use milder reaction conditions (e.g., lower temperatures, enzymatic catalysis). Ensure the reaction is performed under an inert nitrogen atmosphere to prevent oxidation.[3] |
References
-
Wikipedia. (n.d.). Furan resin. Retrieved from [Link]
-
Hu, F., La Scala, J. J., Sadler, J. M., & Palmese, G. R. (2014). Synthesis and Characterization of Thermosetting Furan-Based Epoxy Systems. Macromolecules, 47(10), 3332–3342. Available from: [Link]
-
ResearchGate. (2014). Synthesis and Characterization of Thermosetting Furan-Based Epoxy Systems. Request PDF. Available from: [Link]
-
Acocella, M. R., et al. (2021). Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio. Molecules, 26(21), 6489. Available from: [Link]
-
Allais, F., et al. (2021). Synthesis and Properties of Furan Derivatives for Epoxy Resins. ACS Sustainable Chemistry & Engineering, 9(25), 8348–8374. Available from: [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
Wang, H., et al. (2021). A high performance fully bio-based epoxy thermoset from a syringaldehyde-derived epoxy monomer cured by furan-derived amine. Green Chemistry, 23(14), 5131-5142. Available from: [Link]
- Google Patents. (n.d.). US7125914B2 - Heat-cured furan binder system.
-
AIChE. (n.d.). (181be) Bio-Based Thermosets Prepared Using Aza-Michael Addition of Furan and Isosorbide Building Blocks. AIChE Proceedings. Available from: [Link]
-
Post, C., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega, 8(9), 8365–8384. Available from: [Link]
-
Che-O-Ye, N. A., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 25(5), 3020–3032. Available from: [Link]
-
ResearchGate. (2020). Furan Functionalized Polyesters and Polyurethanes for Thermally Reversible Reactive Hotmelt Adhesives. Available from: [Link]
-
ResearchGate. (1987). The behaviour of furan derivatives in polymerization reactions. Request PDF. Available from: [Link]
-
Milan Polymer Days. (2024). Thermal and mechanical properties of furan based thermoplastics and biobased epoxy thermosets. Retrieved from [Link]
- Google Patents. (n.d.). DK155248B - PROCEDURE FOR CURING FURAN RESINES.
-
ResearchGate. (n.d.). Schematic of furan bio-resin synthesis, blending with epoxy resin.... Retrieved from [Link]
-
Shen, D., et al. (2018). Renewable Furan-Based Epoxy Resins Derived from 5-Hydroxymethylfurfural and Furfural. ACS Sustainable Chemistry & Engineering, 6(1), 1045–1052. Available from: [Link]
-
ResearchGate. (2019). Preparation and Characterization of Fully Furan-Based Renewable Thermosetting Epoxy-Amine Systems. Request PDF. Available from: [Link]
- Google Patents. (n.d.). CN103351455A - Low furfuralcohol furan resin preparation method.
-
ResearchGate. (2013). Curing mechanism of furan resin modified with deferent agents and their thermal strength. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Mechanical properties of thermosets. Retrieved from [Link]
-
Tondi, G., Cefarin, N., & Birarda, G. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers, 11(12), 2096. Available from: [Link]
-
Ocando-Cordero, C., et al. (2023). Emerging Polyhydroxyurethanes as Sustainable Thermosets: A Structure–Property Relationship. ACS Applied Polymer Materials, 5(10), 8203–8215. Available from: [Link]
-
ResearchGate. (2019). Synthesis of an Epoxy Monomer from Bio-Based 2,5-Furandimethanol and Its Toughening via Diels-Alder Reaction. Request PDF. Available from: [Link]
-
Scharfenberg, M., et al. (2021). Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. Polymers, 13(11), 1836. Available from: [Link]
-
Rekhtina, M. A., et al. (2021). Furan–Urethane Monomers for Self-Healing Polyurethanes. Polymers, 13(21), 3816. Available from: [Link]
-
Falco, L., et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 12(11), 2639. Available from: [Link]
-
Mal, D. R. (2013, July 8). Mod-30 Lec-34 Furan Synthesis [Video]. YouTube. Retrieved from [Link]
-
Hergenrother, P. M. (n.d.). High Temperature Thermosets. Retrieved from [Link]
Sources
- 1. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio [mdpi.com]
Application Note: Cross-linking of Furan-Based Polymers Using the Bio-derived Cross-linker 3,4-Furandimethanol
Introduction: Advancing Sustainable Polymers with Bio-Based Cross-linkers
The transition towards a circular economy has catalyzed significant research into bio-derived polymers. Furan-based polymers, synthesized from renewable resources like agricultural waste, are at the forefront of this movement, offering a promising alternative to their petroleum-based counterparts.[1] A critical step in tailoring the performance of these polymers for advanced applications is cross-linking, which enhances their mechanical strength, thermal stability, and chemical resistance. This application note details protocols for the cross-linking of furan-based polymers using 3,4-Furandimethanol (3,4-BHMF), a bio-derived, rigid diol that offers a sustainable approach to creating robust polymer networks. The use of 3,4-BHMF as a monomer in polyester synthesis has been shown to impart higher thermal stability compared to its 2,5-isomer, a property that is advantageous in a cross-linking agent.[2][3]
This guide provides two primary methodologies for leveraging the reactivity of the hydroxyl groups on this compound:
-
Esterification-based cross-linking of furan-based polymers containing pendant carboxylic acid groups.
-
Urethane-based cross-linking of furan-based polymers functionalized with isocyanate groups.
These protocols are designed for researchers, scientists, and professionals in drug development and material science who are seeking to develop novel, high-performance, and sustainable furan-based materials.
The Cross-linking Agent: this compound
This compound is a heterocyclic organic compound featuring a furan ring substituted with two hydroxymethyl groups at the 3 and 4 positions. Its rigid furan core and reactive primary hydroxyl groups make it an excellent candidate for a cross-linking agent, capable of forming stable ester or urethane linkages.
Mechanism I: Esterification-Based Cross-linking
This protocol is applicable to furan-based polymers that have been synthesized to include carboxylic acid functionalities. The cross-linking occurs via a condensation reaction between the hydroxyl groups of this compound and the carboxylic acid groups on the polymer backbone, forming ester bonds and releasing water as a byproduct. This reaction is typically catalyzed by an acid.
Diagram of Esterification Cross-linking
Caption: Workflow for esterification-based cross-linking.
Protocol for Esterification-Based Cross-linking
Materials:
-
Furan-based polymer with carboxylic acid functionality
-
This compound (3,4-BHMF)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or xylene (anhydrous)
-
Methanol (for quenching)
-
Acetone (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus and condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Vacuum oven
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven at 120°C overnight.
-
Charging the Reactor: In the round-bottom flask, dissolve the furan-based polymer with carboxylic acid groups in anhydrous toluene (or xylene) to a concentration of 10-20% (w/v) under a nitrogen atmosphere.
-
Addition of Cross-linker and Catalyst:
-
Calculate the required amount of this compound based on the desired cross-linking density. A molar ratio of carboxylic acid groups to hydroxyl groups of 1:1 is a good starting point.
-
Add the this compound to the polymer solution.
-
Add the acid catalyst (p-TSA) at a concentration of 0.5-1.0 mol% relative to the carboxylic acid groups.
-
-
Reaction:
-
Attach the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux (approximately 110-140°C, depending on the solvent) with vigorous stirring.
-
Continuously remove the water generated during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples for spectroscopic analysis (e.g., FTIR to observe the disappearance of the -COOH peak and the appearance of the ester C=O peak). The reaction time can range from 4 to 24 hours.
-
-
Quenching and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the cross-linked polymer in a non-solvent such as cold methanol or hexane.
-
Wash the polymer extensively with acetone to remove any unreacted monomers and catalyst.
-
-
Drying: Dry the cross-linked polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Mechanism II: Urethane-Based Cross-linking
This method is suitable for furan-based polymers that have been synthesized with isocyanate (-NCO) functional groups. The cross-linking reaction involves the addition of the hydroxyl groups of this compound across the isocyanate groups of the polymer, forming stable urethane linkages. This reaction is often catalyzed by a tin-based catalyst.
Diagram of Urethane Cross-linking
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges in the Scale-Up of 3,4-Furandimethanol (3,4-FDM) Production
Welcome to the Technical Support Center for 3,4-Furandimethanol (3,4-FDM) production. This guide is designed for researchers, scientists, and drug development professionals who are working on scaling up the synthesis of this valuable bio-based platform chemical. While the production of its isomer, 2,5-Furandimethanol (2,5-FDM), is more extensively documented, the synthesis of 3,4-FDM presents a unique set of challenges. This document synthesizes established principles of furan chemistry with field-proven insights to provide a troubleshooting guide and frequently asked questions (FAQs) to support your experimental endeavors.
I. Foundational Challenges in Furanmethanol Production
The scale-up of any furan-based chemical production is fraught with inherent challenges stemming from the reactivity of the furan ring. Understanding these foundational issues is the first step in developing a robust and reproducible manufacturing process for 3,4-FDM.
Q1: Why is the furan ring's stability a primary concern during scale-up?
The furan ring, while aromatic, is susceptible to degradation, polymerization, and ring-opening reactions, especially under acidic conditions that are often employed in its synthesis from biomass-derived sugars.[1] During scale-up, localized variations in temperature and catalyst concentration can create "hot spots" that accelerate these unwanted side reactions, leading to the formation of insoluble black solids known as "humins."[1] Minimizing humin formation is a critical challenge as it not only reduces the yield of the desired product but also complicates downstream purification processes.
Q2: What are the common side reactions to anticipate in furanmethanol synthesis?
Beyond humin formation, several other side reactions can occur during the synthesis of furanmethanols. In the context of producing 3,4-FDM, which likely involves the reduction of a precursor like 3,4-furandicarboxaldehyde or the hydroxymethylation of a 3-substituted furan, you should be vigilant for:
-
Over-reduction: If the synthesis involves a hydrogenation step, the furan ring itself can be reduced, leading to tetrahydrofuran derivatives.[2]
-
Etherification: The hydroxyl groups of 3,4-FDM can react with each other or with solvent molecules (if alcohols are used as solvents) to form ethers.[2]
-
Incomplete reaction: The synthesis of 3,4-FDM may proceed through intermediates. For example, if starting from a dicarbonyl compound, one of the carbonyl groups may remain unreacted, leading to a hydroxyaldehyde impurity.
II. Troubleshooting Guide for 3,4-FDM Production
This section provides a question-and-answer-based troubleshooting guide for specific issues you may encounter during the scale-up of 3,4-FDM production.
Synthesis & Reaction Conditions
Q: My reaction yield for 3,4-FDM is consistently low. What are the likely causes and how can I troubleshoot this?
A: Low yield is a common problem in furan chemistry scale-up. The root cause can often be traced back to several factors:
-
Catalyst Deactivation: The catalyst used for the reduction or hydroxymethylation step may be deactivating prematurely.
-
Troubleshooting:
-
Catalyst Screening: Experiment with different catalysts. For hydrogenation, noble metal catalysts like Platinum (Pt) and Ruthenium (Ru) are known for their high activity.[3] Non-precious metal catalysts based on Copper (Cu) and Nickel (Ni) are more cost-effective alternatives for industrial scale.[4]
-
Support Material: The choice of catalyst support can significantly impact activity and stability. Materials like activated carbon, alumina, and titania should be evaluated.[2]
-
Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in slow reaction rates, while too much can sometimes promote side reactions.
-
-
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent play a crucial role in reaction efficiency.
-
Troubleshooting:
-
Temperature Profile: Carefully control the reaction temperature. Higher temperatures can increase the rate of reaction but may also promote the formation of byproducts and humins.[2]
-
Solvent Selection: The choice of solvent can influence both the reaction rate and the stability of the product. Polar aprotic solvents like DMSO and DMF can stabilize furan derivatives.[5] Protic solvents like alcohols can participate in etherification side reactions.[2]
-
Pressure (for hydrogenation): In hydrogenation reactions, the hydrogen pressure is a critical parameter. Higher pressures generally favor the reduction but can also lead to over-reduction of the furan ring.[2]
-
-
Q: I'm observing the formation of significant amounts of insoluble black particles (humins) in my reactor. How can I mitigate this?
A: Humin formation is a classic challenge in acid-catalyzed carbohydrate dehydration, a common starting point for furan synthesis.[1] While the direct synthesis of 3,4-FDM may not start from sugars, acidic conditions at any stage can promote polymerization of furan rings.
-
Troubleshooting:
-
pH Control: Maintain strict control over the pH of your reaction mixture. If acidic catalysts are necessary, consider using solid acid catalysts that can be easily removed from the reaction mixture, minimizing contact time with the product.
-
Solvent System: Employing a biphasic solvent system can be effective. The furan product is continuously extracted into an organic phase, removing it from the acidic aqueous phase where humin formation is more prevalent.
-
Temperature Management: Avoid localized overheating, as this significantly accelerates humin formation. Ensure efficient stirring and heat transfer within the reactor.
-
Purification Challenges
Q: I'm struggling to purify 3,4-FDM from the crude reaction mixture. What purification strategies are most effective?
A: The purification of furanmethanols can be challenging due to their polarity and potential for degradation.
-
Troubleshooting:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying furan derivatives.[6] However, be aware that prolonged exposure to high temperatures can cause degradation.
-
Crystallization: If the 3,4-FDM is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification method.
-
Chromatography: For high-purity applications, column chromatography is an option, though it is less practical for large-scale industrial production.
-
Solvent Extraction: A carefully chosen solvent extraction strategy can help to remove non-polar impurities.
-
Q: My purified 3,4-FDM is discolored (yellow or brown). What is the cause, and is it a concern?
A: Discoloration in furan derivatives often indicates the presence of oxidized impurities or oligomeric byproducts.[6] This can be caused by exposure to air, light, or residual acid. While slight discoloration may be acceptable for some applications, it is a sign of impurity.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the purification and storage of 3,4-FDM under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage Conditions: Store the purified product in the dark and at low temperatures to minimize degradation.[7]
-
Further Purification: If high purity is required, a final purification step such as recrystallization or a pass through a short column of activated carbon may be necessary to remove color bodies.
-
III. Experimental Protocols & Data
While a specific, validated scale-up protocol for 3,4-FDM is not widely available in the literature, a logical synthetic approach can be inferred from related furan chemistries. A plausible route involves the reduction of 3-furaldehyde to 3-furanmethanol, followed by a hydroxymethylation step.
Generalized Synthesis Workflow
The following diagram illustrates a conceptual workflow for the production of 3,4-FDM.
Caption: Conceptual workflow for 3,4-FDM production.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common issues in 3,4-FDM synthesis.
Caption: Troubleshooting decision tree for 3,4-FDM synthesis.
Comparative Data on Furanmethanol Synthesis Catalysts
The following table, extrapolated from data on 2,5-FDM synthesis, provides a starting point for catalyst selection in 3,4-FDM production.
| Catalyst System | Support | Typical Temperature (°C) | Typical H2 Pressure (bar) | Key Advantages | Potential Challenges for Scale-Up | Reference(s) |
| Noble Metals | ||||||
| Ru-based | Carbon, ZrO₂, etc. | 100 - 150 | 15 - 50 | High activity and selectivity | High cost, potential for leaching | [3],[4] |
| Pt-based | MCM-41, Carbon | 35 - 120 | 8 - 65 | High selectivity under mild conditions | High cost, can be sensitive to impurities | [3],[2] |
| Non-Noble Metals | ||||||
| Cu-based | SiO₂, Al₂O₃ | 100 - 160 | 20 - 50 | Cost-effective, good selectivity | Lower activity than noble metals, potential for sintering | [2],[4] |
| Ni-based | Carbon, Al₂O₃ | 120 - 180 | 30 - 60 | Low cost | Can promote over-reduction and side reactions | [2] |
IV. Concluding Remarks
The scale-up of this compound production, while challenging, is an achievable goal with a systematic and informed approach. By anticipating the inherent instabilities of the furan ring and leveraging the extensive research on its 2,5-isomer, researchers can proactively address issues related to yield, purity, and process robustness. This guide serves as a foundational resource, and it is imperative to combine this information with rigorous experimental validation to develop a successful and scalable process for this promising bio-based chemical.
V. References
-
Smolecule. (2023, August 15). Buy this compound | 14496-24-3. Retrieved from Smolecule website.
-
Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). (n.d.).
-
BenchChem. (n.d.). An In-depth Technical Guide to 3-Furanmethanol: Properties, Synthesis, and Applications. Retrieved from BenchChem website.
-
BenchChem. (n.d.). Common side reactions in the synthesis of furans. Retrieved from BenchChem website.
-
Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC. (2023, August 19). National Center for Biotechnology Information.
-
Zhang, J., Wang, T., Tang, X., Peng, L., Wei, J., & Lin, L. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7137-7154.
-
Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. (n.d.). MDPI.
-
Biosynth. (n.d.). This compound | 14496-24-3 | PAA49624. Retrieved from Biosynth website.
-
Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. (n.d.). MDPI.
-
Furan synthesis. (n.d.). Organic Chemistry Portal.
-
CN102241649A - Method for preparing tetrahydro-3-furanmethanol. (n.d.). Google Patents.
-
Furan-3-methanol – preparation and application. (2024, February 15). Georganics.
-
Furan. (n.d.). Organic Syntheses Procedure.
-
This compound. (n.d.). CAS Common Chemistry.
-
BenchChem. (n.d.). Purification techniques for synthesized Furan-3-methanol-d2. Retrieved from BenchChem website.
-
Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions | Biomacromolecules. (2024, April 11). ACS Publications.
-
(PDF) Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. (2023, August 10). ResearchGate.
-
2,5-Furandimethanol | C6H8O3 | CID 74663. (n.d.). PubChem.
-
2,5-Bis(hydroxymethyl)furan. (n.d.). In Wikipedia.
-
Furan, 3-hydroxy-1,2,3,4-tetrahydro. (n.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Buy this compound | 14496-24-3 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
Technical Support Center: Purification of 3,4-Furandimethanol by Column Chromatography
Welcome to the technical support guide for the purification of 3,4-furandimethanol. This document is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of this highly polar, bio-based platform molecule. Instead of a generic protocol, this guide uses a question-and-answer and troubleshooting format to directly address the specific issues inherent to working with polar furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
This compound (C₆H₈O₃) is a highly polar diol.[1] Its structure, featuring a furan ring with two hydroxymethyl groups, makes it soluble in polar solvents like water, ethanol, and acetone but poorly soluble in nonpolar solvents like hexane.[1][2] This high polarity is the primary challenge in standard normal-phase chromatography, as the molecule has a very strong affinity for the polar silica gel stationary phase.
Q2: What is the recommended stationary phase for purifying this compound?
For most lab-scale purifications, Silica Gel 60 (230-400 mesh) is the standard and most cost-effective choice. Its high surface area and polar silanol groups are effective for separating compounds of varying polarity. However, the acidic nature of silica can sometimes cause degradation of sensitive furan rings.[3] If you observe significant sample loss or the appearance of new, colored impurities on the column, consider using deactivated (neutral) silica gel or alumina (neutral or basic).
Q3: How do I select an appropriate solvent system (mobile phase)?
The principle of "like dissolves like" is key.[2] Due to the high polarity of this compound, a single non-polar or moderately polar solvent like hexane or ethyl acetate will be insufficient for elution. You will need a polar binary or ternary solvent system.
The selection process should always begin with Thin Layer Chromatography (TLC).
-
Start with a moderately polar system: Begin with a 50:50 mixture of Ethyl Acetate (EtOAc) and Hexane. You will likely observe your compound at the baseline (Rf = 0).
-
Increase Polarity: Systematically increase the polarity. A good next step is 100% EtOAc. If the Rf is still too low, begin adding a stronger, more polar solvent like Methanol (MeOH).
-
Optimize the Ratio: Prepare several TLC chambers with varying ratios of a polar solvent system, such as Dichloromethane (DCM)/MeOH or EtOAc/MeOH. Test ratios like 98:2, 95:5, 90:10, and 80:20.
-
Target an Rf Value: For optimal separation on a column, aim for a target compound Rf value between 0.20 and 0.35 on the TLC plate. This provides a good balance between retention time and resolution from impurities.
Q4: How can I visualize this compound on a TLC plate?
This compound is colorless, so visualization aids are necessary. Fortunately, it has two reliable methods of detection:
-
UV Light (254 nm): The furan ring contains a conjugated π-system that absorbs short-wave UV light.[4] On TLC plates containing a fluorescent indicator (designated as F₂₅₄), the compound will appear as a dark spot against a green fluorescent background.[5] This method is non-destructive.
-
Chemical Staining: After UV visualization, use a destructive stain for confirmation and to detect UV-inactive impurities.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It reacts with (oxidizes) the alcohol functional groups, leaving a yellow or brown spot on a purple/pink background.[4] This is a highly sensitive stain for alcohols.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including the nucleophilic hydroxyl groups, typically producing colored spots upon heating.
-
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures and provides a logical path to their resolution.
Problem: My compound will not move from the baseline (Rf ≈ 0) on the TLC, even with 100% Ethyl Acetate.
-
Causality: This is the most common issue and is a direct result of the compound's high polarity. The polar hydroxyl groups are adsorbing extremely strongly to the polar silica gel, and ethyl acetate is not polar enough to displace the molecule and move it up the plate.
-
Solution: You must introduce a stronger, more polar solvent into your mobile phase.
-
Action: Add methanol (MeOH) to your eluent. Start with a 95:5 mixture of EtOAc/MeOH or DCM/MeOH and increase the methanol percentage until you achieve the desired Rf of 0.2-0.3.[3] For very stubborn cases, solvent systems containing small amounts of ammonia (e.g., in a stock solution of 10% ammonium hydroxide in methanol) can be effective for polar compounds.[3]
-
Problem: My compound appears as a long, vertical streak on the TLC plate instead of a compact spot.
-
Causality: Streaking indicates an issue with the interaction between your compound and the stationary phase. There are two primary causes:
-
Overloading: You have applied too much sample to the TLC plate. The stationary phase in that small area becomes saturated, and the excess compound smears up the plate as the solvent front moves.
-
Strong Secondary Interactions: The compound may have acidic or basic properties that lead to non-ideal interactions (e.g., hydrogen bonding, deprotonation/protonation) with the acidic silanol groups on the silica surface. This is less likely for a neutral diol but can be caused by acidic impurities in the crude mixture.
-
-
Solutions:
-
Action 1 (Overloading): Dilute your spotting solution significantly (e.g., 10-fold) and re-spot a much smaller amount on the TLC plate.
-
Action 2 (Interactions): Add a modifier to your mobile phase. A few drops of acetic acid can suppress deprotonation of acidic impurities. Conversely, a few drops of triethylamine can help with basic compounds. Test this on a TLC plate to see if the spot shape improves.
-
Problem: The column separation is poor. All my fractions are contaminated with impurities.
-
Causality: This can result from several procedural errors. A common mistake is being misled by a TLC that shows good separation, but the column fails.[3]
-
Poor Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample flow through non-uniformly, ruining the separation.
-
Improper Sample Loading: Applying the sample in a large volume of a strong solvent will cause it to spread into a wide band before chromatography even begins. If the compound has poor solubility in the starting eluent, it can precipitate and then re-dissolve as the solvent polarity increases, leading to severe band broadening.[6]
-
On-Column Degradation: The compound may be unstable on silica gel. What appears as two spots on a fast-running TLC may be an equilibrium between your product and a degradation product that occurs continuously as your sample slowly moves down the column.[3]
-
-
Solutions:
-
Action 1 (Packing): Pack the column using the "slurry method."[7][8] Mix the silica gel with your initial, least polar eluent to form a uniform slurry, then pour it into the column and allow it to settle with gentle tapping or pressure, ensuring a homogenous, bubble-free bed.
-
Action 2 (Loading): Use the dry loading method, which is ideal for compounds with tricky solubility.[6] Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of dry silica gel (2-3x the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[6][7] Carefully add this powder to the top of your packed column.
-
Action 3 (Degradation): Test for stability by performing a "2D TLC." Spot your compound on a TLC plate, let it sit in the open air on the silica for 30-60 minutes, and then elute it. If a new spot appears, your compound is degrading on silica.[3] In this case, you must switch to a less acidic stationary phase like alumina.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for common column chromatography issues.
Experimental Protocol: Purification of this compound
This protocol assumes a starting crude mass of approximately 1 gram. Adjust silica and solvent volumes accordingly for different scales.
Part 1: TLC Analysis & Solvent System Optimization
-
Prepare TLC developing chambers with the solvent systems listed in the table below.
-
Dissolve a small amount of your crude this compound in methanol to create a spotting solution.
-
Spot the solution on silica gel F₂₅₄ TLC plates and develop them in the prepared chambers.
-
Visualize the plates first under UV light (254 nm) and circle the spots with a pencil.[5]
-
Submerge the plates in a potassium permanganate dip and gently heat with a heat gun to develop the stain.[4]
-
Identify the solvent system that provides an Rf of ~0.2-0.3 for the product spot and good separation from major impurities. This will be your "Elution Solvent." A slightly less polar version (e.g., half the methanol concentration) will be your "Initial Solvent."
| Parameter | Solvent System (Example) | Purpose | Target Rf |
| Initial TLC Trials | 80:20 Hexane:EtOAc -> 100% EtOAc | To gauge compound polarity | N/A |
| Optimization Trials | 95:5 DCM:MeOH | To find the ideal elution strength | 0.20 - 0.35 |
| Column Initial Solvent | 98:2 DCM:MeOH | To pack the column and load the sample | < 0.10 |
| Column Elution Solvent | 95:5 DCM:MeOH | To elute the target compound | ~0.2-0.3 |
| Column Flush Solvent | 80:20 DCM:MeOH | To elute all remaining material | > 0.80 |
Part 2: Column Preparation & Sample Loading
-
Select Column Size: For ~1g of crude material, a glass column with a 4-5 cm diameter is appropriate.
-
Plug Column: Place a small cotton or glass wool plug at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top.[7]
-
Prepare Slurry: In a beaker, mix ~50g of silica gel with ~150 mL of the "Initial Solvent" until a uniform, bubble-free slurry is formed.[7]
-
Pack Column: Quickly pour the slurry into the column. Open the stopcock to drain solvent, continuously tapping the column gently to ensure even packing. The goal is a firm, homogenous bed with no air pockets.
-
Dry Load the Sample:
-
Dissolve the 1g of crude this compound in ~5 mL of methanol.
-
Add ~2-3g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.[6]
-
Carefully add this powder as a uniform layer on top of the packed silica bed.
-
Gently add a final ~1 cm layer of sand on top of the sample layer to prevent disturbance.[6]
-
Part 3: Elution and Fraction Collection
-
Equilibrate: Carefully add the "Initial Solvent" to the column and use gentle air pressure to push it through until the solvent level is just above the top layer of sand.
-
Begin Elution: Fill the column with the "Elution Solvent." Begin collecting fractions (e.g., 20 mL per test tube). Maintain a steady flow rate—a fast drip is generally appropriate. Never let the solvent level drop below the top of the sand.
-
Monitor Progress: After collecting ~10-15 fractions, begin checking them by TLC. Spot every second or third fraction on a single TLC plate to track the elution of your compound.
-
Combine & Flush: Once the desired product has fully eluted (as determined by TLC), combine the pure fractions. Finally, flush the column with the "Column Flush Solvent" to remove any highly retained impurities.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of this compound.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Retaining Polar Compounds. LCGC Europe. [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. Chromservis. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
TLC Visualization Methods. University of Colorado Boulder, Department of Chemistry. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Thin Layer Chromatography. Unknown Source. [Link]
-
Stains for Developing TLC Plates. University of Toronto. [Link]
-
Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. PMC - NIH. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
- Chromatography method for the purification of furfural derivatives.
-
2,5-Furandimethanol | C6H8O3 | CID 74663. PubChem. [Link]
-
2.5: Intermolecular Forces and Solubilities. Chemistry LibreTexts. [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Unknown Source. [Link]
-
Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. MDPI. [Link]
Sources
- 1. Buy this compound | 14496-24-3 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of 3,4-Furandimethanol
Welcome to the technical support center for the purification of 3,4-Furandimethanol (FDME). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile bio-based platform molecule and require high-purity material for their applications. As a polar, difunctional compound, FDME presents unique challenges and opportunities in purification.[1] This document provides field-proven insights and troubleshooting steps in a direct question-and-answer format to address specific issues you may encounter during recrystallization.
Understanding this compound (FDME)
This compound (CAS: 14496-24-3, Formula: C₆H₈O₃) is a white crystalline solid characterized by a furan ring substituted with two hydroxymethyl groups.[1] These hydroxyl groups make FDME a polar molecule capable of forming strong hydrogen bonds, a critical factor governing its solubility and the selection of an appropriate recrystallization solvent.[2][3] Achieving high purity is essential as impurities can interfere with subsequent reactions, such as polymerization or the synthesis of fine chemicals and pharmaceuticals.[1]
Part 1: Foundational Protocol for FDME Recrystallization
This section outlines a standard, single-solvent recrystallization protocol that serves as a baseline for the troubleshooting guide. The core principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out while impurities remain in the solution.[4][5]
Solvent Selection: The Critical First Step
The ideal solvent for FDME will dissolve it completely at an elevated temperature but poorly at room or cold temperatures.[6] Given FDME's polarity, polar solvents are the logical starting point.[7][8] A preliminary screening of solvents is always recommended.[6]
Table 1: Candidate Solvents for this compound Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Water | 100 | High | Excellent for highly polar compounds. FDME may have high solubility even when cold, potentially leading to lower yields. Good for safety and cost.[9] |
| Ethanol | 78 | High | A common and effective solvent for compounds with hydroxyl groups.[9] Good balance of solvency. |
| Ethyl Acetate | 77 | Medium | Less polar than alcohols. May be a good choice if impurities are highly polar. Often used in mixed-solvent systems.[9] |
| Acetone | 56 | Medium | A strong solvent, may dissolve FDME too well at room temperature. Its low boiling point makes it easy to remove.[10] |
| Toluene | 111 | Low | Generally unsuitable for a polar compound like FDME but can be useful in a mixed-solvent system to reduce solubility.[9] |
Experimental Protocol: A Step-by-Step Guide
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the FDME dropwise while stirring and heating until the solid just dissolves.[11] The goal is to create a saturated solution, so avoid adding a large excess of solvent.[11][12]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a very small amount (1-2% by weight) of activated charcoal.[13] Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[11]
-
Hot Gravity Filtration (Optional): If there are insoluble impurities or activated charcoal present, they must be removed while the solution is hot to prevent premature crystallization of the product.[13] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[14] Slow cooling is crucial for forming large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[15]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to induce maximum crystallization.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.[11] Using cold solvent is critical to prevent the product from redissolving.[12]
-
Drying: Continue to pull air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the melting point.
Workflow Visualization
Caption: General workflow for the recrystallization of this compound.
Part 2: Troubleshooting Guide (Q&A)
This section addresses the most common problems encountered during the recrystallization of FDME.
Q1: I've followed the protocol, but no crystals are forming even after cooling in an ice bath. What should I do?
A1: This is a very common issue that typically points to one of two scenarios: either the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event to begin crystallization.
-
Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[15][16] If you added too much hot solvent during the dissolution step, the solution will not be saturated enough for crystals to form upon cooling.
-
Cause 2: Supersaturation. Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[15] The crystallization needs a starting point, or a "nucleation site," to begin.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod.[13][15][16] The microscopic scratches on the glass provide nucleation sites for crystal growth.[14]
-
Solution 2 (Seeding): If you have a small crystal of pure FDME (a "seed crystal"), add it to the cold solution.[13][15][16] This provides a perfect template for other molecules to crystallize onto, often triggering rapid crystal growth.[5]
-
Q2: My product isn't forming crystals; it's separating as a sticky liquid or "oil." How do I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is very high.[13][15] The oil is simply liquid product that is not yet crystalline.
-
Solution 1 (Re-dissolve and Dilute): Heat the mixture until the oil completely redissolves into the solvent. Add a small amount (5-10%) of additional hot solvent to lower the saturation point.[15] Then, attempt to cool the solution again, but this time, cool it very slowly. Insulating the flask by wrapping it in paper towels can help.[15][16]
-
Solution 2 (Change Solvents): If the problem persists, the chosen solvent may be unsuitable. The boiling point of the solvent might be too high relative to the melting point of your compound. Try recrystallizing with a lower-boiling point solvent or introduce a second "poorer" solvent (one in which FDME is less soluble) to a hot, clear solution until it just becomes cloudy, then add a drop of the first solvent to clarify and cool slowly. This is known as a mixed-solvent recrystallization.[9]
Q3: My final crystals are white, but my yield is extremely low (<50%). Where did my product go?
A3: A low yield is most often a result of losing product to the "mother liquor" (the solvent left after filtration).[16]
-
Cause 1: Using Too Much Solvent. As in Q1, excess solvent will keep a significant portion of your product dissolved even when cold.[16]
-
Cause 2: Premature Filtration. Filtering the crystals while the solution is still warm will result in a significant loss of product, as solubility is higher at warmer temperatures. Ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve a substantial amount of your product.[12] Use only a minimal amount of ice-cold solvent for washing.
-
Solution: You can often recover more product from the mother liquor. Transfer the filtrate to a beaker and boil off a significant portion of the solvent. Upon cooling this more concentrated solution, a second "crop" of crystals may form. Note that this second crop may be less pure than the first.
-
Q4: My final crystals have a yellow or brown tint, but I expected a white solid. How can I remove the color?
A4: Colored impurities are common in organic synthesis. These can often be removed by adsorption onto activated charcoal (also known as decolorizing carbon).[13]
-
Solution: After dissolving your crude FDME in the hot solvent, allow the solution to cool for a moment so it is no longer boiling violently. Add a very small amount of activated charcoal (just enough to cover the tip of a spatula) and swirl.[13] Bring the mixture back to a gentle boil for a few minutes. The colored impurities will adsorb to the surface of the carbon. Remove the charcoal and any other solid impurities via hot gravity filtration before allowing the solution to cool and crystallize.[11] Be cautious: adding too much charcoal can adsorb your product and reduce the yield.[17]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best starting solvent to test for this compound? A: Given its two hydroxyl groups, ethanol is an excellent starting point. It's polar, has a moderate boiling point, and is less likely than water to keep the compound fully dissolved when cold. Testing small batches with several solvents (e.g., ethanol, water, ethyl acetate) is always the most reliable method.[6]
Q: How do I prepare a "seed crystal" if I don't have any pure product? A: If you have a supersaturated solution that won't crystallize, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate in the air.[16] The thin film of material left on the rod will form tiny microcrystals. Re-introducing the rod into the solution can then provide the necessary nucleation sites.[16]
Q: How can I confirm the purity of my recrystallized product? A: The most common method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range. Compare your experimental melting point to the literature value.
Q: Is it better to cool the solution slowly or quickly? A: Slow cooling is almost always preferred.[15] Rapid cooling, such as plunging a hot flask directly into an ice bath, can cause the compound to precipitate as a fine powder, trapping impurities within the rapidly forming solid. Slow, gradual cooling allows for the formation of a more perfect, and therefore purer, crystal lattice.[14]
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
European Patent Office. (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Brainly. (2023, October 4). Complete the following paragraph describing the selection of an appropriate solvent for recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Missouri S&T. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Buy this compound | 14496-24-3 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brainly.com [brainly.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. reddit.com [reddit.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rubingroup.org [rubingroup.org]
Technical Support Center: Overcoming Stability Challenges of 3,4-Furandimethanol
Welcome to the technical support center for 3,4-Furandimethanol. This guide is designed for researchers, scientists, and drug development professionals to address the stability issues encountered during the storage and handling of this valuable furanic building block. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a versatile bifunctional molecule with applications in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] However, like many furan derivatives, it is susceptible to degradation, which can compromise its purity and impact experimental outcomes. The electron-rich furan ring, coupled with the reactive hydroxymethyl groups, makes the molecule prone to oxidation, polymerization, and other decomposition pathways. Understanding these vulnerabilities is the first step toward mitigating them.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common visual indicator of degradation is a change in color. Pure this compound is typically a colorless to pale yellow liquid.[2][3] Upon degradation, it may develop a yellow to brown hue. This discoloration is often indicative of the formation of oxidized impurities or polymeric byproducts. For a more definitive assessment, analytical techniques such as NMR or GC-MS are recommended to identify impurities.
Q2: What are the main factors that contribute to the degradation of this compound?
A2: The primary culprits in the degradation of this compound are:
-
Oxygen: The furan ring is susceptible to oxidation, especially in the presence of air. This can lead to the formation of aldehydes, ketones, and other oxidized species.
-
Light: Exposure to light, particularly UV light, can initiate photodegradation pathways.
-
Heat: Elevated temperatures can accelerate decomposition, leading to both oxidation and polymerization.
-
Acids: Strong acids can catalyze the polymerization of this compound.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain the stability and purity of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations, the following storage protocol is advised:
-
Temperature: Store at a cool, controlled temperature, ideally between 10°C and 25°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]
-
Container: Use a tightly sealed, opaque container to protect the compound from light and air. Amber glass bottles with a secure cap are a suitable choice.
Q4: Can I use a stabilizer to prolong the shelf-life of this compound?
A4: While specific studies on the stabilization of this compound are not widely published, the use of antioxidants is a common practice for stabilizing similar compounds, such as ethers. Butylated hydroxytoluene (BHT) is a widely used stabilizer that functions as a free-radical scavenger to prevent oxidation.[4] A low concentration of BHT (e.g., 100-300 ppm) could potentially inhibit oxidative degradation. However, it is important to note that the presence of a stabilizer may interfere with certain applications, particularly those sensitive to UV absorbance. It is recommended to test the compatibility of any stabilizer with your specific experimental setup.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues with this compound.
Problem 1: The this compound has turned yellow/brown.
-
Likely Cause: This indicates oxidation and/or polymerization.
-
Immediate Action: Minimize further degradation by ensuring the container is tightly sealed and stored under an inert atmosphere in a cool, dark place.
-
Solution: The discolored material may need to be purified before use. See the "Purification Protocols" section below for guidance.
-
Prevention: Always store this compound according to the recommended conditions. Consider adding a stabilizer like BHT for long-term storage, if compatible with your application.
Problem 2: Analytical data (NMR, GC-MS) shows unexpected peaks.
-
Likely Cause: The presence of impurities due to degradation. Common degradation products of furan derivatives can include aldehydes, ketones, and ring-opened species.
-
Immediate Action: Compare the analytical data of the suspect sample with a reference spectrum of pure this compound to identify the impurities.
-
Solution: Purify the material using an appropriate technique as described in the "Purification Protocols" section.
-
Prevention: Implement a routine quality control check of your this compound stock using a quick analytical method like TLC or GC-MS, especially for older batches or those that have not been stored under ideal conditions.
Analytical Protocols for Purity Assessment
Regularly assessing the purity of your this compound is essential. The following are recommended analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying potential degradation products.
Table 1: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm |
| Injection Mode | Split (e.g., 1:10) |
| Injector Temp. | 280°C |
| Oven Program | 35°C (hold 3 min) to 200°C at 8°C/min (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.40 mL/min |
| MS Detector | EI (70 eV), Scan mode or SIM for target impurities |
Note: These are starting parameters and may require optimization for your specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and detecting impurities. Degradation can often be observed by the appearance of new signals, particularly in the aldehyde/ketone region of the ¹H NMR spectrum (around 9-10 ppm) or changes in the aromatic region.
Purification Protocols
If your this compound shows signs of degradation, purification may be necessary to ensure the success of your experiments.
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for removing polar impurities, such as oxidation products and oligomers.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Flash chromatography system or glass column
-
TLC plates for monitoring
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide good separation between the this compound and its impurities, with a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (increasing the proportion of ethyl acetate), is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
For thermally stable impurities, vacuum distillation can be an effective purification method.
Materials:
-
Distillation apparatus with a short path head
-
Vacuum pump
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed.
-
Distillation: Place the crude this compound in the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.
Visualization of Degradation and Prevention
The following diagram illustrates the key factors leading to the degradation of this compound and the recommended preventative measures.
Sources
Technical Support Center: Optimizing Catalyst Selection for 3,4-Furandimethanol (FDM) Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Furandimethanol (FDM) polymerization. This guide is designed to provide in-depth, field-proven insights into catalyst selection and troubleshooting, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to overcome common challenges and optimize your polymerization reactions.
Introduction: The Critical Role of the Catalyst
This compound (3,4-BHMF) is a promising bio-based monomer that can produce polyesters with enhanced thermal stability compared to its 2,5-BHMF isomer.[1] The success of FDM polymerization, particularly in achieving high molecular weight and desirable material properties, is critically dependent on the selection of an appropriate catalyst. The catalyst not only dictates the reaction rate but also influences side reactions, polymer color, and thermal stability.[2][3][4][5][6] This guide will walk you through the selection process and help you troubleshoot common issues.
Part 1: Catalyst Selection Guide & FAQs
This section addresses the initial and most crucial step: choosing the right catalyst system for your specific research goals.
FAQ 1: Which class of catalyst should I start with for FDM polyester synthesis?
The choice of catalyst depends heavily on the desired polymer properties, reaction conditions (e.g., melt vs. solution polymerization), and environmental or purity considerations. The most common classes are metal-based catalysts and enzymatic catalysts.
A) Metal-Based Catalysts (for Polycondensation): These are the traditional choice for polyester synthesis and are typically used in melt polycondensation at high temperatures.
-
Titanium-Based Catalysts (e.g., Titanium (IV) isopropoxide, Titanium (IV) butoxide):
-
Expertise & Experience: Titanium catalysts are highly active, often allowing for lower catalyst concentrations (e.g., 5-25 ppm) and shorter reaction times compared to antimony catalysts.[2][3][6] They are considered more environmentally friendly and are non-toxic.[2][3][5] However, their high activity can also catalyze thermal degradation, potentially leading to polymer discoloration (yellowing) and lower thermal stability if not carefully controlled.[2][3]
-
Best For: Researchers prioritizing speed, efficiency, and non-heavy metal systems. Ideal for initial screening to quickly produce polymer for characterization.
-
-
Antimony-Based Catalysts (e.g., Antimony (III) oxide, Sb₂O₃):
-
Expertise & Experience: Antimony catalysts are the industry standard for PET and offer a good balance of activity with minimal side reactions.[5] They typically require higher concentrations (e.g., 150-260 ppm) and may result in slightly higher thermal stability of the final polymer compared to titanium-catalyzed polymers under some conditions.[4][6] The primary drawback is the heavy metal content, which is a growing environmental and health concern.[4][5]
-
Best For: Applications where direct comparison to established polyester grades (like PET) is needed and when thermal stability is the absolute highest priority.
-
-
Tin-Based Catalysts (e.g., Dibutyltin oxide):
-
Expertise & Experience: Tin catalysts are also effective but can cause significant polymer discoloration, especially at the high temperatures required for melt polymerization of furan-based monomers.[7] Their use has become less common due to this issue.
-
Best For: Generally not recommended for FDM polymerization where color is a critical property.
-
B) Enzymatic Catalysts (for Greener Synthesis): Enzymatic polymerization offers a sustainable alternative, proceeding under milder conditions and avoiding toxic metal residues.
-
Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym® 435):
-
Expertise & Experience: CALB is highly effective for the polycondensation of furanic monomers like FDM, especially in solution or bulk at moderate temperatures (60-90°C).[1][8] This avoids the thermal degradation and discoloration common with metal catalysts.[9] However, achieving very high molecular weights can be challenging, and reactions may require longer times and careful removal of byproducts like methanol or water to drive the equilibrium.[1][8]
-
Best For: Biomedical applications where purity is paramount, and for synthesizing novel copolyesters under mild, sustainable conditions.[10]
-
| Catalyst Class | Typical Concentration | Pros | Cons |
| Titanium-based | 5 - 25 ppm | High activity, non-toxic, environmentally friendly.[2][3][6] | Can catalyze thermal degradation, potential for discoloration.[2][3] |
| Antimony-based | 150 - 260 ppm | Good thermal stability, well-understood mechanism.[4][6] | Heavy metal content, environmental concerns.[4][5] |
| Enzymatic (CALB) | 10-15 wt% (of monomer) | Mild conditions, high selectivity, avoids discoloration, sustainable.[1][11] | Can result in lower molecular weight, requires byproduct removal.[1][8][9] |
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments.
Issue 1: Low Molecular Weight or Low Degree of Polymerization (DP)
This is the most common challenge in FDM polymerization. The cause is often multifactorial.
Sources
- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Perspective on PEF Synthesis, Properties, and End-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polymers in Medicine [polimery.umw.edu.pl]
- 11. pubs.acs.org [pubs.acs.org]
Controlling side reactions in the synthesis of 3,4-Furandimethanol
Welcome to the technical support center for the synthesis of 3,4-Furandimethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.
Introduction to the Synthesis
The most common and reliable laboratory-scale synthesis of this compound involves a two-step process. First, a suitable precursor, such as dimethylmaleic anhydride, is converted to dimethyl furan-3,4-dicarboxylate. This diester is then reduced to the target diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). While seemingly straightforward, this reduction step is critical and prone to side reactions that can significantly impact yield and purity. This guide will focus primarily on controlling these side reactions during the reduction of dimethyl furan-3,4-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the reduction of dimethyl furan-3,4-dicarboxylate with a strong hydride-donating agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently under standard conditions.[2]
Q2: My final product is a brownish, viscous oil instead of the expected colorless liquid. What could be the cause?
A2: Discoloration often indicates the presence of impurities arising from side reactions. The most common culprits are polymerization and ring-opening of the furan moiety. Furans are known to be sensitive to acid, which can catalyze these degradation pathways.[3] This can occur during the reaction workup if acidic conditions are too harsh or if the product is exposed to air and light for extended periods.
Q3: After purification, my yield of this compound is significantly lower than expected. What are the likely reasons for this loss of product?
A3: Low yields can stem from several issues. Incomplete reduction of the starting diester is a common problem. Another major factor is the formation of side products, such as the over-reduced tetrahydrofuran derivative or ring-opened species, which are then removed during purification. Finally, mechanical losses during a multi-step workup and purification (e.g., extractions, filtration of aluminum salts, and chromatography) can also contribute to a lower overall yield.
Q4: Can I use a milder reducing agent than LiAlH₄ to avoid side reactions?
A4: While LiAlH₄ is a very powerful and sometimes unselective reducing agent, milder alternatives like sodium borohydride (NaBH₄) are generally ineffective for the reduction of esters to alcohols without special activating agents or harsh conditions.[4] The high reactivity of LiAlH₄ is necessary to reduce the ester functional groups. The key to a successful synthesis is not necessarily a milder reagent, but rather precise control over the reaction conditions when using LiAlH₄.
Troubleshooting Guide: Side Reaction Control
This section addresses the most common side reactions encountered during the synthesis of this compound via the reduction of dimethyl furan-3,4-dicarboxylate and provides detailed strategies for their mitigation.
Problem 1: Over-reduction of the Furan Ring
Issue: The final product mixture contains a significant amount of 3,4-bis(hydroxymethyl)tetrahydrofuran, as confirmed by GC-MS or NMR analysis.
Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing not only the ester groups but also the double bonds within the furan ring, especially at elevated temperatures or with prolonged reaction times.[3] This leads to the saturation of the aromatic furan core.
Troubleshooting Protocol:
-
Temperature Control (Critical):
-
Maintain a low reaction temperature. Initiate the reaction at 0 °C by adding the solution of dimethyl furan-3,4-dicarboxylate dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to slowly warm to room temperature. Avoid refluxing the solvent unless absolutely necessary and validated by in-process monitoring (e.g., TLC or GC).
-
-
Stoichiometry of LiAlH₄:
-
Use a minimal excess of LiAlH₄. While an excess is required to ensure complete reduction of both ester groups, a large excess will increase the likelihood of furan ring reduction. A molar ratio of approximately 1.1 to 1.5 moles of LiAlH₄ per mole of the diester is a good starting point (note: each mole of LiAlH₄ provides 4 moles of hydride).
-
-
Reaction Time:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the strong reducing agent.
-
| Parameter | Standard Condition | Optimized Condition for Less Over-reduction |
| Temperature | Reflux in THF | 0 °C to Room Temperature |
| LiAlH₄ (eq.) | > 2.0 | 1.1 - 1.5 |
| Reaction Time | Overnight | Monitored by TLC (typically 2-4 hours) |
Problem 2: Furan Ring Opening
Issue: The presence of acyclic (linear) impurities is detected in the product mixture. This can be a result of the furan ring being cleaved during the reaction or, more commonly, during the workup.
Causality: The furan ring is susceptible to opening under acidic conditions.[3] Standard LiAlH₄ workup procedures often involve the addition of acid to dissolve the aluminum salts, which can be detrimental to the furan product.
Troubleshooting Protocol:
-
Careful Workup Procedure (Fieser Method):
-
Employ a neutral workup procedure to quench the excess LiAlH₄ and precipitate the aluminum salts. A widely used and effective method is the Fieser workup.[5]
-
Step-by-step Fieser Workup: For a reaction that used 'x' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water dropwise.
-
Add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes. This should result in the formation of a granular, easily filterable solid.
-
Filter the solid aluminum salts and wash thoroughly with an organic solvent (e.g., THF or ethyl acetate).
-
-
-
Use of Rochelle's Salt:
-
An alternative to the Fieser workup is the use of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Adding this solution to the quenched reaction mixture can effectively chelate the aluminum salts and prevent the formation of emulsions, making the extraction process cleaner.[6]
-
Problem 3: Incomplete Reduction
Issue: The crude product contains unreacted dimethyl furan-3,4-dicarboxylate and/or the intermediate mono-alcohol mono-ester.
Causality: This is typically due to an insufficient amount of LiAlH₄, poor quality of the reducing agent (e.g., it has been deactivated by moisture), or inadequate reaction time.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
LiAlH₄ reacts violently with water.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Verify LiAlH₄ Activity:
-
Use a fresh bottle of LiAlH₄ or a previously opened bottle that has been stored correctly. The reagent should be a fine, grey powder.
-
-
Optimize Reagent Addition:
-
Instead of adding the diester to the LiAlH₄, consider the "inverse addition" for certain applications, although for a full reduction, the standard addition is usually preferred. Ensure efficient stirring to prevent localized consumption of the reducing agent.
-
-
Increase Reaction Time/Temperature:
-
If TLC analysis shows incomplete conversion after a reasonable time at room temperature, consider gently heating the reaction mixture to 40-50 °C for a short period, while continuing to monitor for the appearance of over-reduction byproducts.
-
Experimental Protocols
Protocol 1: Synthesis of Dimethyl furan-3,4-dicarboxylate
This protocol is adapted from the procedure described by Argade et al.[7]
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-dihydrofuran-3,4-dicarboxylic acid dimethyl ester (1 mmol) in 1,4-dioxane (4 mL).
-
Reaction Initiation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3 mmol) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 24 hours.
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (10 mL).
-
Wash with water (5 mL) and then brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure dimethyl furan-3,4-dicarboxylate.
Protocol 2: Reduction to this compound
This is a generalized protocol based on standard procedures for LiAlH₄ reduction of esters.
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF (20 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Reaction Initiation: Dissolve dimethyl furan-3,4-dicarboxylate (1 equivalent) in anhydrous THF (10 mL) and add it to the dropping funnel. Add the diester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC (staining with p-anisaldehyde can be effective for visualizing the product).
-
Workup (Fieser Method):
-
Once the reaction is complete (typically 2-4 hours), cool the flask back to 0 °C.
-
Following the Fieser workup protocol described in "Problem 2" to quench the reaction and precipitate the aluminum salts.
-
Filter the granular solid through a pad of Celite and wash the solid thoroughly with THF.
-
-
Purification:
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by vacuum distillation or flash column chromatography on silica gel.
-
Visual Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for common side reactions.
References
-
PrepChem. Synthesis of Furan-3,4-dicarboxylic acid monoethyl ester. Available at: [Link]
-
Argade, N. P., Mehendale, A. R., & Ayyangar, N. R. (2002). A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid. Synthesis, 2002(08), 1010–1012. Available at: [Link]
- Elming, N. (1968). A modified synthesis of furan-3, 4-dicarbo-xylic acid. Pakistan Journal of Scientific and Industrial Research, 11(4), 455-456.
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Organic Chemistry Portal. Furan synthesis. Available at: [Link]
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Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
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Silvianti, F., Maniar, D., Agostinho, B., van der Meer, J., Wang, X., & Heeres, H. J. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Available at: [Link]
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Reiss, M. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
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FUR4Sustain. Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. Available at: [Link]
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ResearchGate. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions | Request PDF. Available at: [Link]
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Du, H., et al. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Bioresources and Bioprocessing, 10(1), 52. Available at: [Link]
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Nguyen, T. T. N., et al. (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(1), 109-118. Available at: [Link]
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Imperial College London. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
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Chemistry Steps. (2024). NaBH4 and LiAlH4 Reduction of Aldehydes, Ketones, Esters, Carboxylic Acids. Available at: [Link]
- CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents.
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Lacina, D., et al. (2015). Investigation of LiAlH4–THF formation by direct hydrogenation of catalyzed Al and LiH. Physical Chemistry Chemical Physics, 17(33), 21548-21553. Available at: [Link]
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Singh, A. K. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Available at: [Link]
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AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]
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Yadav, M., et al. (2024). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Available at: [Link]
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Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester. Available at: [Link]
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Kour, J. (2019). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
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Reddit. (2017). LiAlH4 workup gone wrong... : r/chemistry. Available at: [Link]
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ACS Publications. and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega. Available at: [Link]
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IRIS. (2022). Multigram Synthesis of Pure HMF and BHMF. Available at: [Link]
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Chemistry Steps. (2024). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
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NIH. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Performance 3,4-Furandimethanol Polyesters
Welcome to the technical support center for furan-based polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing the field of bio-based materials. Here, we address the critical challenge of achieving high molecular weight in polyesters derived from 3,4-Furandimethanol (3,4-FDM), also known as 3,4-bis(hydroxymethyl)furan (3,4-BHMF). Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your polymerization reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What makes achieving high molecular weight in 3,4-FDM polyesters particularly challenging?
Achieving high molecular weight is a common hurdle in many polycondensation reactions, but the furan motif in 3,4-FDM introduces specific complexities.[1] The primary challenges include the thermal sensitivity of the furan ring, which can be prone to degradation and side reactions at the elevated temperatures often required for melt polycondensation.[2][3] Furthermore, compared to its more commonly studied 2,5-BHMF isomer, polyesters based on 3,4-FDM can sometimes result in lower molecular weights under similar conditions, necessitating fine-tuned optimization.[4]
Q2: How does the thermal stability of 3,4-FDM compare to 2,5-BHMF, and how does this impact polymerization?
Interestingly, while the 3,4-FDM monomer itself can be thermally sensitive, polyesters derived from it have been reported to exhibit higher thermal stability than their 2,5-BHMF counterparts.[4][5] This enhanced stability in the final polymer is a key advantage. However, the monomer's own instability at temperatures as low as 120-130°C requires careful temperature control during the initial stages of polymerization to prevent degradation, which can lead to discoloration and chain termination, ultimately limiting molecular weight.[5]
Q3: What are the most effective polymerization strategies for maximizing the molecular weight of 3,4-FDM polyesters?
A multi-stage approach is typically the most successful. This often involves a two-step melt polycondensation, where an initial esterification or transesterification is performed at a moderate temperature, followed by a high-temperature, high-vacuum polycondensation step to drive the reaction to completion.[6][7] For achieving the highest molecular weights, a post-polymerization technique known as Solid-State Polymerization (SSP) is highly effective and widely recommended for furan-based polyesters.[7][8][9] Enzymatic polymerization is also a promising green alternative that uses milder conditions, thereby reducing the risk of thermal degradation.[6][10]
Troubleshooting Guide: Low Molecular Weight & Polymer Quality Issues
This section addresses specific problems encountered during the synthesis of 3,4-FDM polyesters in a direct question-and-answer format.
Problem: My final polyester has a low intrinsic viscosity and number-average molecular weight (Mn).
This is the most common issue, and it can stem from several interrelated factors. Below is a logical breakdown of potential causes and their solutions.
Caption: Troubleshooting workflow for low molecular weight in 3,4-FDM polyesters.
Q: Could monomer impurities or an incorrect stoichiometric ratio be the cause?
A: Absolutely. Polycondensation is highly sensitive to stoichiometry. An imbalance in the molar ratio of diol (3,4-FDM) to diacid/diester monomers prevents the formation of long polymer chains.
-
Expertise & Experience: Side reactions or the evaporation of a more volatile monomer can disrupt the initial 1:1 ratio.[6] It is crucial to ensure the high purity of your monomers, as impurities can act as chain terminators.
-
Trustworthiness (Self-Validating System):
-
Verify Purity: Before polymerization, confirm the purity of your 3,4-FDM and co-monomer using techniques like NMR, GC-MS, or titration.
-
Precise Stoichiometry: Use an analytical balance for precise measurements. When using a volatile co-monomer, it is common practice to add a slight excess (e.g., 1.1-2.2 equivalents) to compensate for losses during the initial reaction stages under inert gas flow or vacuum.[7]
-
Q: I'm not seeing the molecular weight increase in the final stage. Is byproduct removal the issue?
A: This is a very likely culprit. The principle of Le Chatelier dictates that for the polymerization equilibrium to shift towards the polymer, the condensation byproduct (e.g., water from a diacid or methanol from a dimethyl ester) must be continuously and efficiently removed.[6][11]
-
Expertise & Experience: As the viscosity of the polymer melt increases, byproduct removal becomes diffusion-limited. Entrapped byproducts can lead to depolymerization reactions, creating a ceiling for the achievable molecular weight.
-
Trustworthiness (Self-Validating System):
-
High Vacuum: In the final polycondensation stage, a high vacuum (typically < 1 mbar) is essential. Ensure your system is leak-free.
-
Inert Gas Sweep: In earlier stages, a slow stream of an inert gas like nitrogen or argon can help carry away volatile byproducts.
-
Reactor Design: A reactor with a large surface area-to-volume ratio and efficient stirring is crucial to facilitate byproduct escape from the viscous melt.
-
Q: How do I optimize my reaction temperature and time to avoid degradation but still achieve high conversion?
A: Temperature control is a delicate balance. A two-stage temperature profile is the industry standard for melt polycondensation of furan-based polyesters.[6][12]
-
Expertise & Experience: The initial transesterification stage requires lower temperatures (e.g., 150–180°C) to prevent the loss of volatile monomers and minimize thermal degradation of the sensitive 3,4-FDM.[6][12] The subsequent polycondensation stage requires higher temperatures (e.g., >200°C) to increase chain mobility and reaction rates, but this is also where degradation can occur.
-
Trustworthiness (Self-Validating System):
-
Stage 1 (Esterification/Transesterification): React at 150-180°C under an inert atmosphere until ~90% of the theoretical byproduct has been collected.
-
Stage 2 (Polycondensation): Gradually increase the temperature (e.g., to 210-240°C) while slowly applying a high vacuum. Monitor the viscosity (via stirrer torque) or take samples periodically to track molecular weight build-up. Overly extended reaction times at peak temperature can promote degradation.
-
| Parameter | Stage 1: Transesterification | Stage 2: Polycondensation | Source(s) |
| Temperature | 150 - 180 °C | 210 - 240 °C | [12] |
| Pressure | Atmospheric (N₂ sweep) | < 1 mbar (High Vacuum) | [6] |
| Time | 2 - 4 hours | 3 - 6 hours | [12] |
| Catalyst | Titanium(IV) butoxide (TBT), Antimony(III) oxide | Same as Stage 1 | [7] |
Table 1: Typical two-stage melt polycondensation reaction parameters for furan-based polyesters.
Problem: My final polymer is dark brown or black.
Q: What causes this discoloration and how can I prevent it?
A: Dark coloration is a clear indicator of thermal degradation or oxidation of the furan ring.[2]
-
Expertise & Experience: The furan ring is susceptible to side reactions at high temperatures, leading to the formation of conjugated structures that absorb light and appear colored. The presence of oxygen can exacerbate this issue.
-
Trustworthiness (Self-Validating System):
-
Inert Atmosphere: Ensure the polymerization is conducted under a strictly inert atmosphere (high-purity nitrogen or argon) from start to finish.[2]
-
Temperature Optimization: Avoid exceeding the optimal polycondensation temperature. It is better to extend the reaction time at a slightly lower temperature than to risk degradation by increasing it too much.
-
Catalyst Choice: Some catalysts can promote coloration. If discoloration is persistent, consider screening alternative catalysts or using a lower concentration.
-
Monomer Purity: Purify monomers to remove any impurities that could catalyze degradation.[2]
-
Advanced Strategy: Solid-State Polymerization (SSP)
For applications demanding the highest possible molecular weight, SSP is an indispensable post-polymerization step.
Q: How does SSP work and why is it so effective for furan polyesters?
A: SSP involves heating the semi-crystalline prepolymer (in powder or pellet form) to a temperature below its melting point but above its glass transition temperature under high vacuum or a flow of inert gas.[7]
-
Expertise & Experience: In the solid state, the polymer chains have enough mobility for the end-groups to react. The reaction is driven forward by the removal of condensation byproducts. Since the temperature is below the melting point, thermal degradation reactions are significantly suppressed, allowing for a substantial increase in molecular weight without discoloration.[7][9]
-
Trustworthiness (Self-Validating System): The success of SSP is dependent on the crystallinity of the prepolymer. An amorphous polymer will soften and stick together. Therefore, the prepolymer must be crystallized (annealed) before the SSP process. The increase in molecular weight can be tracked by measuring the intrinsic viscosity or carboxyl end-group concentration over time.[7]
Caption: Experimental workflow for achieving high molecular weight via SSP.
Experimental Protocols
Protocol 1: Two-Step Melt Polycondensation of 3,4-FDM with Dimethyl Adipate
-
Reactor Setup: Charge a glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump with this compound (1.0 eq), dimethyl adipate (1.05 eq), and a catalyst such as Titanium(IV) butoxide (TBT, ~250-400 ppm).
-
Inerting: Evacuate the reactor and backfill with high-purity nitrogen three times to ensure an inert atmosphere.
-
Stage 1 (Transesterification): Heat the reactor to 170°C with stirring under a slow nitrogen flow. Methanol will begin to distill off. Maintain these conditions for 3-4 hours, or until approximately 90% of the theoretical amount of methanol is collected.
-
Stage 2 (Polycondensation): Gradually increase the temperature to 220°C over 1 hour. Simultaneously, slowly reduce the pressure to below 1 mbar.
-
Reaction Monitoring: Continue the reaction for 4-5 hours. A significant increase in stirrer torque indicates a rise in melt viscosity and molecular weight.
-
Recovery: Extrude the molten polymer from the reactor into a water bath to quench and solidify it. The resulting polymer is the prepolymer for SSP.
Protocol 2: Solid-State Polymerization (SSP)
-
Preparation: Grind the prepolymer from Protocol 1 into a fine powder and dry it thoroughly in a vacuum oven at 60°C for 12 hours.
-
Crystallization: Transfer the dried powder to the SSP reactor and anneal it at a temperature between its Tg and Tm (e.g., 100°C) for several hours under a nitrogen atmosphere to induce crystallization.
-
SSP Reaction: After crystallization, increase the temperature to just below the polymer's melting point (e.g., 150-165°C, determined by DSC). Apply a high vacuum (<0.5 mbar) or a continuous flow of hot, dry nitrogen.
-
Duration: Hold these conditions for a time ranging from 4 to 24 hours. The duration is a critical variable to optimize; longer times generally lead to higher molecular weights.[7]
-
Cooling: After the desired time, cool the reactor down to room temperature under a nitrogen atmosphere before exposing the final high molecular weight polymer to air.
References
-
High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry (RSC Publishing).
-
Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. Frontiers in Bioengineering and Biotechnology.
-
Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. National Institutes of Health (NIH).
-
Troubleshooting guide for the synthesis of furan-based polymers. BenchChem.
-
Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. ACS Publications.
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. National Institutes of Health (NIH).
-
Synthesis and characterization of bio-based furanic polyesters. ResearchGate.
-
Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate). MDPI.
-
Modifications of Furan-Based Polyesters with the Use of Rigid Diols. MDPI.
-
Overcoming stability issues of furan-containing polymers. BenchChem.
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health (NIH).
-
Furan-Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties. National Institutes of Health (NIH).
-
Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate). R Discovery.
-
Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. RSC Publishing.
-
Application Notes and Protocols for the Enzymatic Synthesis of Polyesters using 2,5-Furandimethanol. BenchChem.
-
Green Chemistry. RSC Publishing.
-
Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). Polimery.
-
Key Challenges Faced in Polymerization Development. National Polymer.
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega.
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) [mdpi.com]
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- 10. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Preserving Furan Ring Integrity in Polymerization Reactions
Welcome to the Technical Support Center for furan-based polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing furan-containing monomers while minimizing the risk of undesirable furan ring opening. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful synthesis of high-integrity furan-based materials.
Introduction: The Furan Ring Stability Challenge
Furan and its derivatives, such as furfural and 5-hydroxymethylfurfural (HMF), are valuable bio-based platform chemicals for the synthesis of a wide range of polymers, including polyesters, polyamides, and thermosets.[1] However, the furan ring, while aromatic, is susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids.[2] This ring-opening side reaction can lead to the formation of carbonyl-containing species within the polymer backbone, which can negatively impact the material's thermal stability, mechanical properties, and color.[3][4] This guide will provide you with the knowledge and tools to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of furan ring opening during polymerization?
A1: The most prevalent mechanism for furan ring opening is acid-catalyzed hydrolysis .[5] This process is initiated by the protonation of the furan ring, typically at the α-carbon, which makes the ring susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to the formation of intermediate species that ultimately rearrange to form 1,4-dicarbonyl compounds. While acid-catalyzed ring opening is the most significant concern, thermal degradation at elevated temperatures can also contribute to ring cleavage, especially in monomers like 2,5-bis(hydroxymethyl)furan (BHMF), which can be unstable at temperatures as low as 120-130°C.[6] Information on base-catalyzed ring opening in the context of polymerization is limited, suggesting it is a less common degradation pathway compared to acid-catalyzed reactions.
Q2: How does the choice of catalyst influence furan ring stability?
A2: The type and concentration of the catalyst are critical factors. Strong Brønsted acids, such as sulfuric acid or hydrochloric acid, are highly effective at promoting polymerization but also significantly accelerate furan ring opening.[7] Milder acids or Lewis acids should be considered to strike a balance between efficient polymerization and ring preservation. For instance, in the polymerization of furfuryl alcohol, a range of acidic initiators from Brønsted to Lewis acids have been studied, with the results indicating that the presence of water is a more dominant factor in ring opening than the specific type of acid.[7]
Q3: What role does water play in furan ring opening?
A3: Water is a key participant in the acid-catalyzed hydrolysis of the furan ring. Its presence, even in small amounts, can significantly increase the degree of ring-opened structures in the final polymer.[7] In the polymerization of furfuryl alcohol, for example, conducting the reaction in the presence of additional water leads to a higher degree of open structures containing ketone and ester moieties.[8] Therefore, controlling the water content in the reaction system is crucial for preserving furan ring integrity.
Q4: How do substituents on the furan ring affect its stability?
A4: The electronic nature of substituents on the furan ring plays a significant role in its stability. Electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack and subsequent ring opening. Conversely, electron-withdrawing groups can help to stabilize the furan ring against acid-catalyzed degradation. The position of the substituents also influences reactivity and the distribution of potential ring-opened products.[5]
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of furan-containing monomers and provides systematic solutions.
Problem 1: Polymer Discoloration (Yellowing to Dark Brown/Black)
-
Potential Cause:
-
Extensive Conjugation and Oxidation: Furan ring opening can lead to the formation of carbonyl groups, which can participate in side reactions leading to conjugated systems that absorb visible light. Oxidation of the furan monomer or the resulting polymer can also contribute to discoloration.[3]
-
High Reaction Temperatures: Excessive heat can cause thermal degradation of the furan ring and lead to charring.[6]
-
-
Solutions:
-
Optimize Reaction Temperature: Lower the polymerization temperature to the minimum required for efficient reaction.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Monomer Purity: Ensure high purity of the furan monomer, as impurities can act as catalysts for degradation reactions.
-
Problem 2: Low Polymer Molecular Weight
-
Potential Cause:
-
Chain Termination via Ring Opening: Furan ring cleavage can disrupt the polymer chain growth, leading to lower molecular weight polymers.
-
Side Reactions of Monomers: In the case of monomers like BHMF, side reactions such as ether formation can compete with the desired polymerization reaction.[6]
-
-
Solutions:
-
Minimize Water Content: Use anhydrous solvents and thoroughly dry all glassware and reagents to reduce the extent of water-induced ring opening.
-
Catalyst Optimization: Use the mildest possible catalyst at the lowest effective concentration.
-
Two-Stage Polymerization: For polyamides, a two-stage process where a prepolymer is formed at a lower temperature before advancing to a higher temperature for the final polycondensation can help to minimize side reactions.[9]
-
Problem 3: Poor Mechanical Properties (e.g., Brittleness)
-
Potential Cause:
-
Disrupted Polymer Backbone: The presence of ring-opened structures can introduce flexible, non-aromatic segments into the polymer chain, which can negatively impact properties like tensile strength and modulus.[4]
-
High Crosslink Density: In systems like poly(furfuryl alcohol), uncontrolled side reactions can lead to excessive crosslinking, resulting in a brittle material. The presence of ring-opened structures has been associated with a lower crosslink density and a lower glass transition temperature.[7]
-
-
Solutions:
-
Control Ring Opening: Implement the strategies outlined in this guide to minimize furan ring cleavage and maintain the desired polymer architecture.
-
Incorporate Flexible Segments: If the inherent rigidity of the furan polymer is leading to brittleness, consider copolymerization with a more flexible comonomer to tailor the mechanical properties.
-
Problem 4: Inconsistent Results Between Batches
-
Potential Cause:
-
Variability in Monomer Quality: Furan monomers derived from biomass can have varying levels of impurities depending on the source and purification process.
-
Inconsistent Water Content: Small variations in the amount of water in the reactants or solvent can lead to significant differences in the degree of ring opening from batch to batch.[7]
-
Lack of Precise Temperature Control: Fluctuations in the reaction temperature can affect the rates of both polymerization and degradation reactions, leading to inconsistent outcomes.
-
-
Solutions:
-
Thorough Monomer Characterization: Characterize each new batch of furan monomer for purity before use.
-
Strict Control of Water Content: Implement rigorous procedures for drying solvents and reagents.
-
Precise Temperature Monitoring and Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure consistent reaction conditions.
-
Analytical Techniques for Detecting Furan Ring Opening
Identifying and quantifying the extent of furan ring opening is crucial for troubleshooting and quality control. The following spectroscopic techniques are invaluable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on an intact furan ring typically appear in the aromatic region of the spectrum (around 6.0-7.5 ppm).[10][11] The appearance of new signals in the aliphatic region, particularly those corresponding to protons adjacent to carbonyl groups, can indicate ring opening.
-
¹³C NMR: The carbons of the furan ring have characteristic chemical shifts in the aromatic region. The formation of carbonyl groups (ketones, aldehydes, esters) due to ring opening will give rise to new, distinct signals in the downfield region of the spectrum (typically 170-210 ppm). For example, in poly(furfuryl alcohol), ketonic carbonyls from ring-opened structures appear between 194 and 210 ppm.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Intact Furan Ring: The furan ring exhibits characteristic vibrational modes, including C-H stretching, C=C stretching (around 1510 and 1560 cm⁻¹), and C-O-C stretching (around 1020 cm⁻¹).[12]
-
Ring-Opened Structures: The most prominent indicator of furan ring opening in an FTIR spectrum is the appearance of a strong absorption band in the carbonyl (C=O) stretching region (1650-1800 cm⁻¹). The exact position of this peak can provide clues about the nature of the carbonyl group (e.g., ketones typically absorb around 1710-1720 cm⁻¹, while esters show a shoulder around 1780 cm⁻¹ in some furan polymers).[9][13][14]
| Analytical Technique | Signature of Intact Furan Ring | Signature of Ring Opening |
| ¹H NMR | Signals in the aromatic region (~6.0-7.5 ppm) | Appearance of new signals in the aliphatic region, especially α to carbonyls |
| ¹³C NMR | Signals in the aromatic region | New signals in the carbonyl region (~170-210 ppm) |
| FTIR | Characteristic C=C and C-O-C stretching vibrations | Strong absorption band in the carbonyl (C=O) region (1650-1800 cm⁻¹) |
Experimental Protocols for Minimizing Furan Ring Opening
Protocol 1: General Precautions for All Furan Polymerizations
-
Monomer Purification: Purify furan monomers (e.g., by distillation or recrystallization) to remove impurities that could catalyze side reactions.
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and reagents to minimize water-induced ring opening.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a thermostat) to maintain a stable and controlled reaction temperature.
Protocol 2: Acid-Catalyzed Polymerization of Furfuryl Alcohol
-
Catalyst Selection: Opt for a milder acid catalyst, such as an organic acid or a Lewis acid, instead of a strong mineral acid.
-
Controlled Monomer Addition: Add the furfuryl alcohol monomer slowly to the reaction mixture to control the exothermicity of the polymerization.
-
Solvent Selection: Consider performing the polymerization in a non-protic solvent to help dissipate heat and minimize the participation of the solvent in side reactions. However, be aware that some alcohols can suppress polymerization by stabilizing reactive intermediates.[4]
-
Reaction Monitoring: Monitor the progress of the polymerization using techniques like DSC or FTIR to determine the optimal reaction time and avoid prolonged exposure to acidic conditions at elevated temperatures.[7]
Diagrams of Key Processes
Acid-Catalyzed Furan Ring Opening
Caption: Mechanism of acid-catalyzed furan ring opening.
Troubleshooting Workflow for Furan Polymerization
Caption: Troubleshooting workflow for furan polymerization issues.
References
-
Quinquet, L., Delliere, P., & Guigo, N. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules, 27(10), 3212. [Link]
-
Warthegau, S. S., Karlsson, M., Madsen, R., & Meier, S. (2024). Kinetic and Mechanistic Study of Aldose Conversion to Functionalized Furans in Aqueous Solutions. ResearchGate. [Link]
-
Liu, Y., et al. (2020). Effects of the furan ring in epoxy resin on the thermomechanical properties of highly cross-linked epoxy networks: a molecular simulation study. RSC Advances, 10(42), 25133-25143. [Link]
-
Espro, C., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. Polymers, 11(12), 2126. [Link]
-
Gandini, A. (1997). The behaviour of furan derivatives in polymerization reactions. ResearchGate. [Link]
-
van der Klis, F., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega, 8(10), 9435-9448. [Link]
-
Papadopoulos, L., et al. (2021). FTIR spectra of furan-based copolyesters. ResearchGate. [Link]
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Espro, C., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. MDPI. [Link]
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Gandini, A. (2021). Furan Polymers: State of the Art and Perspectives. Macromolecular Chemistry and Physics, 222(12), 2100082. [Link]
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Quinquet, L., Delliere, P., & Guigo, N. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. National Institutes of Health. [Link]
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Gandini, A., et al. (2009). Materials from renewable resources based on furan monomers and furan chemistry: work in progress. CORE. [Link]
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Unkelbach, G., & Palkovits, R. (2018). On the chemistry of furfuryl alcohol polymerization: A review. ResearchGate. [Link]
-
Bobrowski, A., & Grabowska, B. (2014). FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1. ResearchGate. [Link]
-
Kim, D. S., et al. (2011). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]
-
Xu, Z., et al. (2024). Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. ResearchGate. [Link]
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Quinquet, L., Delliere, P., & Guigo, N. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. ResearchGate. [Link]
-
Mariani, M., et al. (2015). Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems. ResearchGate. [Link]
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Cantera. (n.d.). Viewing a reaction path diagram. Cantera Documentation. [Link]
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The Net Ninja. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
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Loos, K. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. Macromolecular Chemistry and Physics, 221(23), 2000320. [Link]
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Lim, S. L., et al. (2011). Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. ResearchGate. [Link]
-
Pirovano, V., et al. (2021). Ring opening reactions of furans. ResearchGate. [Link]
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Billouard, C., et al. (2015). Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry. Polymer Chemistry, 6(32), 5797-5807. [Link]
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Garay-Ruiz, D., et al. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]
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Gordon, J. C., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 6(17), 6546-6556. [Link]
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Garay-Ruiz, D., et al. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]
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von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). Furan. SpectraBase. [Link]
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Quinquet, L., Delliere, P., & Guigo, N. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]
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Li, H., et al. (2023). Modification of Commercial Pt/C via Deep Eutectic Solvent-Assisted Solvothermal Strategy for Efficient Selective Hydrogenation of Furfural Under Mild Conditions. Catalysts, 13(7), 1083. [Link]
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Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from 3,4-Furandimethanol (3,4-FDM)
Here is the technical support center for Enhancing the Thermal Stability of Polymers Derived from 3,4-Furandimethanol.
Welcome to the technical support center dedicated to the synthesis and thermal characterization of polymers derived from this compound (3,4-FDM). This guide is designed for researchers, scientists, and professionals in polymer chemistry and drug development. We will address common challenges and provide advanced strategies for maximizing the thermal stability of these promising bio-based materials.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties of 3,4-FDM based polymers.
Question 1: How does the thermal stability of polyesters from 3,4-FDM compare to those from its isomer, 2,5-Bis(hydroxymethyl)furan (2,5-BHMF)?
Answer: Contrary to what might be expected, polyesters derived from 3,4-FDM (also known as 3,4-BHMF) have been shown to exhibit significantly higher thermal stability compared to their 2,5-BHMF counterparts when polymerized with the same diacid comonomers.[1][2] While the 2,5-isomer often leads to polymers with higher molecular weights under similar conditions, the substitution pattern on the 3,4-furan ring appears to confer enhanced intrinsic thermal resilience.[1][2] This makes 3,4-FDM a particularly interesting monomer for applications requiring high-temperature resistance.
Question 2: What are the primary degradation mechanisms for furan-based polyesters?
Answer: The thermal degradation of furan-based polymers is complex, but two primary pathways are of concern:
-
Furan Ring Instability: The furan ring itself can be susceptible to opening or degradation, especially at elevated temperatures or in the presence of acidic residues from catalysis.[3][4] This can lead to the formation of carbonyl-containing side structures, discoloration (yellowing to black), and a breakdown of the polymer backbone.[5]
-
Chain Scission: Standard polyester degradation mechanisms, such as hydrolysis (if moisture is present) and thermo-oxidative degradation, also apply. The lability of methylene hydrogens adjacent to the furan ring can be a point of weakness for oxidative attack.[5]
Question 3: Why is achieving a high molecular weight crucial for thermal stability?
Answer: Thermal stability is intrinsically linked to molecular weight. Polymers with longer chains have more entanglements and stronger intermolecular forces, requiring more energy to initiate chain mobility and scission. Low molecular weight polymers have a higher proportion of chain ends, which are often less stable and can act as initiation sites for degradation.[6] Therefore, troubleshooting low molecular weight is a critical first step in enhancing thermal performance.[3][7]
Section 2: Troubleshooting Guide for Synthesis and Processing
This section provides solutions to common problems encountered during experimentation that can negatively impact the thermal stability of the final polymer.
Issue 1: My polymer is discoloring (turning yellow or brown) during melt polycondensation.
-
Potential Cause: This is a classic sign of thermal degradation of the furan ring, often accelerated by residual acid catalysts or localized overheating.[5] The monomer 3,4-FDM itself has limited thermal stability compared to diacids like 2,5-Furandicarboxylic acid (FDCA) and can begin to degrade at temperatures as low as 120-130°C.[1][2][8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymer discoloration.
-
Recommended Actions:
-
Optimize Temperature Profile: Use a two-stage polymerization process. The first stage (esterification) can be conducted at a lower temperature (e.g., 160-180°C) to minimize monomer degradation. The second stage (polycondensation) should be performed under a high vacuum at a gradually increasing temperature, avoiding excessively high final temperatures.[5]
-
Catalyst Selection: Avoid strong protic acids which can promote furan ring opening.[3][4] Opt for milder catalysts such as titanium(IV) isopropoxide or antimony(III) oxide. The choice of catalyst can significantly impact side reactions and, consequently, thermal stability.
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon) and high vacuum during the final stage to remove volatile byproducts and prevent oxidation.
-
Issue 2: The final polymer has a low molecular weight (Mn < 10,000 g/mol ), leading to poor TGA results.
-
Potential Cause: Achieving high molecular weight in polycondensation reactions requires precise stoichiometric balance, effective removal of byproducts (like water or methanol), and minimizing side reactions.[9][10] Monomer evaporation or degradation can disrupt this balance.[9]
-
Recommended Actions:
-
Verify Stoichiometry: Ensure an exact 1:1 molar ratio of diol (3,4-FDM) to diacid/diester monomers. Use high-purity monomers.
-
Efficient Byproduct Removal: The reaction to form high molecular weight polymer is an equilibrium. Use an efficient high-vacuum system (<1 Torr) and adequate agitation during the second stage of polymerization to drive the reaction forward by removing the condensation byproduct.[9][10]
-
Consider Solid-State Polymerization (SSP): If melt polycondensation yields an intermediate molecular weight prepolymer, you can significantly increase it through SSP. This involves heating the powdered, semi-crystalline prepolymer under vacuum or an inert gas flow at a temperature below its melting point but above its glass transition temperature.[7]
-
Section 3: Advanced Strategies for Enhancing Thermal Stability
Once the synthesis is optimized, the following strategies can further boost the thermal performance of 3,4-FDM polymers.
Strategy 1: Copolymerization with Rigid Monomers
-
Scientific Rationale: Introducing rigid aromatic or cycloaliphatic units into the polymer backbone restricts chain motion and increases the energy required for thermal degradation. This typically raises both the glass transition temperature (Tg) and the decomposition temperature (Td).
-
Recommended Comonomers:
-
Aromatic Diacids: 2,5-Furandicarboxylic acid (FDCA), Terephthalic acid (TPA).
-
Cycloaliphatic Diols: 1,4-Cyclohexanedimethanol (CHDM) has been shown to improve the toughness of furan-based polyesters while maintaining good thermal properties.[7]
-
-
Expected Outcome: An increase in Td5% (the temperature at which 5% weight loss occurs) and Tmax (temperature of maximum degradation rate) as observed in TGA.
Strategy 2: Use of Thermal Stabilizers
-
Scientific Rationale: Stabilizers are additives that interrupt the degradation cycle. Antioxidants scavenge free radicals that initiate thermo-oxidative degradation, while others can neutralize acidic residues.
-
Recommended Stabilizers:
-
Hindered Phenols: Molecules like 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene are excellent radical scavengers for high-temperature processing.[11]
-
Phosphites: Tris(2,4-di-tert-butylphenyl) phosphite acts as a secondary antioxidant by decomposing hydroperoxides, which are key intermediates in the oxidation chain.[11]
-
-
Experimental Protocol: Incorporation of Stabilizers
-
Select a stabilizer package (e.g., 0.1-0.5 wt% of a primary and secondary antioxidant).
-
The stabilizers can be added at the beginning of the polymerization reaction with the monomers.
-
Alternatively, for melt-processed polymers, they can be compounded into the polymer using a twin-screw extruder before final shaping.
-
Strategy 3: Thermoreversible Crosslinking
-
Scientific Rationale: The furan moiety in the polymer backbone can act as a diene in a Diels-Alder reaction. By reacting it with a bismaleimide (a dienophile), you can create a crosslinked network.[12] This network structure severely restricts polymer chain mobility, dramatically enhancing thermal and mechanical properties.[13] The crosslinks are often thermoreversible, breaking at high temperatures (allowing for reprocessing) and reforming upon cooling.[12]
Caption: Diels-Alder crosslinking of furan-containing polymer chains.
Section 4: Key Characterization Protocols
Accurate characterization is essential to validate the success of your enhancement strategies.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.[14]
-
Apparatus: Thermogravimetric Analyzer, analytical balance, sample pans (alumina or platinum), Nitrogen gas supply.
-
Procedure:
-
Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at 60-80°C overnight. Volatile impurities can cause misleading initial weight loss.[14]
-
Instrument Setup: Tare a TGA sample pan. Weigh 5-10 mg of the dry polymer into the pan. Place the pan in the TGA furnace.
-
Experimental Conditions: Purge the furnace with Nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Data Acquisition: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Key parameters to report are:
-
Td5% or Td10%: The temperature at which 5% or 10% weight loss occurs, indicating the onset of significant degradation.
-
Tmax: The temperature of the maximum rate of decomposition (from the peak of the derivative curve).
-
Char Yield: The percentage of residual mass at the final temperature.
-
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To determine key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which are indicative of the polymer's operational temperature range.
-
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Thermal Cycle:
-
First Heating Scan: Heat the sample from ambient to a temperature well above its expected melting point (e.g., 200°C) at 10°C/min. This erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample back to a low temperature (e.g., -20°C) at 10°C/min.
-
Second Heating Scan: Heat the sample again to 200°C at 10°C/min. The Tg and Tm are typically reported from this second heating scan to ensure a consistent thermal history.
-
-
Data Analysis: The Tg is observed as a step change in the heat flow curve, while the Tm is an endothermic peak.
-
Data Summary: Comparative Thermal Properties
The following table provides a benchmark for the thermal properties of polyesters derived from 3,4-FDM and 2,5-BHMF.
| Polymer System | Tg (°C) | Td (onset, °C) | Key Observation | Reference(s) |
| 3,4-BHMF + Aliphatic Diacid | Varies | ~320-350 | Exhibits higher thermal stability than the 2,5-isomer. | [1][2] |
| 2,5-BHMF + Aliphatic Diacid | Varies | ~300 | Lower onset of decomposition compared to the 3,4-isomer. | [1] |
| Poly(ethylene terephthalate) (PET) | ~75 | ~390-400 | Common petroleum-based benchmark. |
Note: Absolute values can vary based on molecular weight, crystallinity, and analytical conditions.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of furan-based polymers.
- BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds.
- BenchChem. (2025). Overcoming stability issues of furan-containing polymers.
- BenchChem. (2025).
- Patsnap Eureka. (2025). Which Biodegradable Polymers Offer the Best Thermal Stability?.
- ACS Omega. (2023). Biobased 2,5-Bis(hydroxymethyl)
- ACS Omega. (2023). Biobased 2,5-Bis(hydroxymethyl)
- National Center for Biotechnology Information (NCBI). (2023). Improvement of the Thermo-Oxidative Stability of Biobased Poly(butylene succinate) (PBS) Using Biogenic Wine By-Products as Sustainable Functional Fillers.
- ACS Publications. (2023). Biobased 2,5-Bis(hydroxymethyl)
- ResearchGate. (2017).
- National Center for Biotechnology Information (NCBI). (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- J&K Scientific LLC. (2026).
- ACS Publications. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)
- BenchChem. (2025).
- National Center for Biotechnology Information (NCBI). (n.d.).
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- 9. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Determination of 3,4-Furandimethanol Purity
For researchers and professionals in drug development and materials science, the chemical purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 3,4-Furandimethanol (CAS 14496-24-3), a key bio-based building block and versatile intermediate in the synthesis of pharmaceuticals and polymers, is no exception.[1][2] Its unique structure, featuring a furan core with two hydroxymethyl groups, offers significant reactivity.[2] However, this reactivity also means that potential impurities—ranging from starting materials and reaction by-products to degradation products—can compromise downstream applications.
This guide provides a comparative analysis of the principal analytical methods for determining the purity of this compound. We move beyond simple procedural lists to explore the underlying principles and rationale, empowering you to select and implement the most appropriate technique for your specific analytical challenge.
Choosing the Right Tool: A Comparative Overview
The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis: Is it for routine quality control, in-depth structural confirmation of an unknown impurity, or trace-level detection? The most powerful and commonly employed techniques for a moderately polar, non-volatile compound like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Below is a high-level comparison of these key methodologies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative Purity & Impurity Profiling | Separation & Quantification of Volatile/Semi-Volatile Impurities | Structural Elucidation & Absolute Quantification (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Nuclear spin transitions in a strong magnetic field. |
| Sample Volatility | Not required. Ideal for non-volatile compounds. | Required. Sample must be volatile or derivatized. | Not required. Sample must be soluble in a deuterated solvent. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range).[3] | Lower (µg to mg range). |
| Typical Linearity (r²) | > 0.999.[4] | > 0.990.[3][5] | Quantitative NMR (qNMR) is inherently linear. |
| Key Advantage | Versatile for a wide range of polarities; non-destructive. | Excellent separation efficiency; definitive identification with MS. | Provides unambiguous structural information. |
| Key Limitation | Peak co-elution can be an issue; requires reference standards for quantification. | Thermal degradation of labile compounds can occur. | Lower sensitivity; more complex quantification setup. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is arguably the most robust and versatile technique for the routine purity analysis of this compound. Its strength lies in its ability to separate the target compound from non-volatile and thermally labile impurities under ambient temperature conditions.
The "Why": Experimental Design Choices
-
Mode & Column Selection: Reversed-Phase (RP-HPLC) is the mode of choice. The stationary phase, typically a non-polar C18 or C8 bonded silica, effectively retains the moderately polar this compound and separates it from both more polar and less polar impurities. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a strong hydrophobic interaction, ensuring good retention and resolution.[6]
-
Mobile Phase: A gradient elution using a mixture of water (Solvent A) and a polar organic solvent like acetonitrile (ACN) or methanol (Solvent B) is standard.[6] Starting with a high percentage of water allows for the retention of the analyte, while gradually increasing the organic solvent concentration elutes the analyte and then more non-polar impurities. A small amount of acid, like phosphoric or formic acid, is often added to the mobile phase to sharpen peaks by ensuring that any acidic or basic functional groups on the analyte or impurities are in a single ionic state.[6][7]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is highly effective.[6][8] The furan ring contains a chromophore that absorbs UV light, typically in the 210-280 nm range.[7] A DAD provides the added advantage of acquiring a full UV spectrum for each peak, which aids in peak identification and purity assessment by checking for co-eluting impurities.
Workflow for HPLC Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a this compound sample using HPLC.
Caption: A standard workflow for HPLC-based purity determination.
Detailed Experimental Protocol: HPLC-UV
-
Reagents and Materials:
-
This compound Reference Standard (available from suppliers like LGC Standards).[9]
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Phosphoric Acid (ACS Grade).
-
Sample of this compound for analysis.
-
-
Instrumentation (Example):
-
HPLC system with a gradient pump, autosampler, and DAD.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% A to 50% A over 15 minutes, then to 5% A over 5 minutes, hold for 2 minutes, then return to 95% A and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 275 nm.[7]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the sample solution.
-
Purity Calculation (Area Percent Method):
-
Calculate the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
This method assumes all impurities have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard for each impurity is required.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While this compound itself is not highly volatile, GC-MS is an excellent method for identifying and quantifying more volatile impurities that may be present from its synthesis, such as residual solvents or volatile by-products.[10] The mass spectrometer adds a layer of definitive identification that is unparalleled.
The "Why": Experimental Design Choices
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is a versatile choice.[11] This type of column provides good separation for a wide range of compounds based on their boiling points and polarity.
-
Injection Technique: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload.[11] The injector temperature must be high enough to volatilize the sample and impurities without causing thermal degradation.
-
Temperature Programming: The analysis begins at a low oven temperature to separate highly volatile compounds. The temperature is then ramped up to elute the less volatile components, including the this compound.[11]
-
Detection (MS): Electron Ionization (EI) at 70 eV is the standard method.[12] This provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident compound identification.[13]
Decision Framework: When to Choose GC-MS over HPLC?
This diagram helps in deciding the most suitable primary technique.
Sources
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- 2. Buy this compound | 14496-24-3 [smolecule.com]
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- 13. Furan [webbook.nist.gov]
A Comparative Guide to the Thermal Properties of Polyesters Derived from 3,4-BHMF and 2,5-BHMF Isomers
In the global shift towards a circular economy and sustainable materials, furan-based polymers have emerged as a leading class of bio-based alternatives to traditional petroleum-derived plastics.[1][2] Derived from renewable resources like sugars, furanic monomers offer a pathway to high-performance polyesters with a significantly reduced environmental footprint.[1][3] Among the key building blocks are the isomers of bis(hydroxymethyl)furan (BHMF): 2,5-BHMF and 3,4-BHMF. While structurally similar, the seemingly minor difference in the substitution pattern on the furan ring leads to substantial variations in the thermal properties of the resulting polyesters.
This guide provides an in-depth, objective comparison of the thermal characteristics of polyesters synthesized from these two isomers. We will delve into the experimental data that differentiates these materials, explain the underlying structure-property relationships, and provide detailed protocols for their characterization. This information is intended to empower researchers, scientists, and material developers to make informed decisions when selecting monomers for novel bio-based polymer applications.
The Isomeric Difference: 2,5-BHMF vs. 3,4-BHMF
The starting point for understanding the divergent properties of these polyesters lies in the geometry of the monomers themselves. 2,5-BHMF is synthesized in high yields via the reduction of 5-hydroxymethylfurfural (HMF), a well-established platform chemical derived from C6 sugars.[4][5][6][7][8][9] The 3,4-BHMF isomer, while less common, is also accessible and presents a unique structural alternative for polymerization.
The critical distinction is the position of the hydroxymethyl groups on the furan ring. In 2,5-BHMF, the reactive groups are positioned at opposite ends of the furan ring, creating a more linear and symmetrical structure. In contrast, the adjacent positioning of the functional groups in 3,4-BHMF results in a more kinked or bent geometry. This fundamental structural variance has profound implications for chain packing, intermolecular interactions, and, consequently, the thermal behavior of the corresponding polymers.
Figure 2: General experimental workflow for synthesis and thermal analysis.
Comparative Thermal Properties: A Data-Driven Overview
The thermal properties of polyesters are paramount as they dictate their processing window and end-use applications. The key parameters are the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The following table summarizes experimental data for polyesters synthesized from 3,4-BHMF and 2,5-BHMF with various aliphatic diacids.
| BHMF Isomer | Co-monomer | Tg (°C) | Tm (°C) | Td50% (°C) | Reference |
| 3,4-BHMF | Dimethyl Succinate | -2 | 114 | 385 | [10] |
| 3,4-BHMF | Dimethyl Adipate | -20 | 79 | 373 | [10] |
| 3,4-BHMF | Dimethyl Sebacate | -35 | 70 | 358 | [10] |
| 2,5-BHMF | Dimethyl Succinate | -5 | 98 | 311 | [10] |
| 2,5-BHMF | Dimethyl Adipate | -21 | 63 | 290 | [10] |
| 2,5-BHMF | Dimethyl Sebacate | -37 | 68 | 262 | [10] |
Note: Td50% represents the temperature at which 50% weight loss occurs.
Analysis of Structure-Property Relationships
Thermal Stability (Td): The Clear Advantage of the 3,4-Isomer
The most striking difference revealed by thermogravimetric analysis (TGA) is the significantly enhanced thermal stability of polyesters derived from 3,4-BHMF. [1][11]As the data indicates, the Td50% values for 3,4-BHMF-based polymers are consistently 60-90°C higher than their 2,5-BHMF counterparts. [10] Causality: This superior stability is attributed to the substitution pattern of the 3,4-isomer. The polymer chain extends from adjacent points on the furan ring, which may result in a more sterically hindered and less susceptible backbone to thermal degradation mechanisms. In contrast, the 2,5-isomer is more prone to degradation pathways that can be initiated at the carbons adjacent to the oxygen heteroatom in the furan ring. While 2,5-BHMF itself is more thermally stable than its precursor HMF, it is known to have limited stability at elevated temperatures, with degradation reportedly induced at temperatures as low as 120–130°C, a critical consideration during melt polymerization. [1][3][11]
Phase Transitions (Tg and Tm): The Influence of Flexibility and Symmetry
The glass transition temperature (Tg) and melting temperature (Tm) are primarily influenced by chain mobility, flexibility, and the ability of the polymer chains to pack into an ordered crystalline structure.
-
Effect of Co-monomer: For both series of polyesters, a clear trend is observed: as the number of methylene units in the aliphatic diacid co-monomer increases (from succinate to sebacate), both Tg and Tm decrease. [1][10]This is a classic phenomenon in polyester chemistry. The longer, flexible aliphatic segments act as "spacers" between the rigid furan rings, increasing the overall chain flexibility and lowering the energy required for segmental motion (lower Tg) and disrupting crystal packing (lower Tm). [1][10]
-
Isomeric Comparison: The Tg values for both sets of polymers are quite similar when paired with the same co-monomer. However, polyesters from 2,5-BHMF tend to have slightly lower melting points compared to their 3,4-BHMF counterparts when short-chain diacids are used. This could be related to differences in crystalline morphology and the degree of crystallinity achievable, influenced by the inherent geometry of the monomers. It is worth noting that synthesizing high molecular weight polymers from 3,4-BHMF can be more challenging, which in turn affects the ultimate thermal properties. [1]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experimental procedures.
Protocol 1: Enzymatic Synthesis of BHMF-based Polyesters
This protocol describes a representative enzymatic bulk polymerization.
-
Monomer Preparation: Accurately weigh equimolar amounts of the BHMF isomer (e.g., 2,5-BHMF) and a dimethyl ester co-monomer (e.g., dimethyl adipate) into a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Catalyst Addition: Add the immobilized enzyme catalyst, Candida antarctica Lipase B (iCALB), typically at 5-10% of the total monomer weight.
-
Oligomerization Step: Heat the reaction mixture to 70°C under a gentle flow of nitrogen with continuous stirring (e.g., 300 rpm) for 2-4 hours. This initial step allows for the formation of low molecular weight oligomers.
-
Polycondensation Step: Gradually apply a vacuum (to <1 mbar) to remove the methanol byproduct, driving the polymerization reaction forward. The reaction temperature may be slowly increased (e.g., to 90-100°C) to maintain a molten state as the viscosity increases.
-
Reaction Monitoring: Continue the reaction under vacuum for 24-48 hours. The progress can be monitored by observing the increase in viscosity of the reaction mixture.
-
Purification: Dissolve the crude polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).
-
Drying: Filter the purified polymer and dry it in a vacuum oven at a temperature below its Tg until a constant weight is achieved.
Protocol 2: Thermal Property Characterization
A. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 180°C) at a rate of 10°C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 180°C to a temperature below its expected glass transition (e.g., -70°C) at a controlled rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from -70°C to 180°C at 10°C/min. The Tg and Tm are determined from this scan to ensure analysis of a consistent thermal state.
-
-
Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve. The Tm is identified as the peak maximum of the melting endotherm.
B. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min under a controlled nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Data Analysis: The primary output is a plot of mass versus temperature. The degradation temperatures (e.g., Td5%, Td50%) are determined as the temperatures at which the sample has lost 5% and 50% of its initial mass, respectively.
Conclusion and Outlook
The choice between 3,4-BHMF and 2,5-BHMF as a monomer for polyester synthesis is a strategic one, dictated by the desired performance characteristics of the final material.
-
Polyesters from 3,4-BHMF are the clear choice when high thermal stability is the primary requirement. Their enhanced resistance to thermal degradation makes them suitable for applications involving higher processing temperatures or demanding service environments.
-
Polyesters from 2,5-BHMF , while less thermally stable, are derived from a more readily accessible monomer and have been more extensively studied. [1]Their properties can be effectively tailored by the choice of co-monomer, making them versatile candidates for a wide range of applications where extreme thermal resistance is not a critical factor. [12][13] This comparative guide underscores a fundamental principle in polymer science: subtle changes in molecular architecture can lead to significant macroscopic property differences. As the field of bio-based polymers continues to advance, a deep understanding of these structure-property relationships is essential for the rational design of the next generation of sustainable materials.
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A Comparative Guide to the Mechanical Properties of Polymers Derived from 3,4-Furandimethanol
Introduction: The Untapped Potential of 3,4-Furandimethanol in Bio-based Polymers
The global shift towards a sustainable bioeconomy has catalyzed extensive research into renewable alternatives to petroleum-based monomers for polymer production.[1][2] Among these, furanics derived from C5-C6 sugars are prominent candidates to replace traditional aromatic building blocks.[3] While the majority of research has centered on 2,5-furandicarboxylic acid (FDCA) and its diol counterpart, 2,5-bis(hydroxymethyl)furan (2,5-BHMF), the isomeric this compound (3,4-FDM, also known as 3,4-bis(hydroxymethyl)furan or 3,4-BHMF) remains a largely unexplored but promising monomer.[4][5]
The unique 3,4-substitution pattern on the furan ring, as opposed to the more linear 2,5-substitution, is expected to impart distinct structural and, consequently, mechanical properties to the resulting polymers. This guide provides a comprehensive overview of the current state of knowledge on polymers derived from 3,4-FDM, objectively comparing their properties to the more established 2,5-FDM-based polymers and conventional petroleum-based plastics. Crucially, this guide also highlights the current research gap in the mechanical characterization of 3,4-FDM polymers and provides detailed protocols for their synthesis and evaluation, empowering researchers to explore this novel class of biomaterials.
Structural Isomerism: A Key Determinant of Polymer Properties
The fundamental difference between polymers derived from 3,4-FDM and 2,5-FDM lies in the geometry of the furan monomer. The 2,5-isomer provides a linear, more rigid backbone structure, analogous to terephthalic acid in PET, while the 3,4-isomer introduces a kinked, less symmetrical structure. This has profound implications for polymer chain packing, crystallinity, and ultimately, the macroscopic mechanical and thermal properties.
Comparative Performance Analysis
A direct, comprehensive comparison of the mechanical properties of 3,4-FDM homopolymers is currently challenging due to a notable lack of published experimental data. Research has primarily focused on thermal characteristics, which can serve as a proxy for potential mechanical performance.
Thermal Properties: A Glimpse into Mechanical Potential
Available studies indicate that polyesters derived from 3,4-FDM exhibit significantly higher thermal stability compared to their 2,5-FDM counterparts.[4][5] However, these polymers were synthesized in lower yields and possessed lower molecular weights, a critical factor that heavily influences mechanical strength.[5] A lower molecular weight polymer will generally have poorer mechanical properties due to fewer chain entanglements.
| Property | Polymers from 3,4-FDM | Polymers from 2,5-FDM (e.g., PEF) | Petroleum-Based Analogue (PET) |
| Glass Transition Temp. (Tg) | Lower Tg observed in copolymers, suggesting increased chain flexibility.[5] | ~86 °C[6] | ~75 °C[6] |
| Melting Temperature (Tm) | Copolymers are semi-crystalline with Tm between 43-124 °C.[4][7] | ~215 °C | ~260 °C |
| Thermal Stability (Td5%) | Higher than 2,5-FDM based polyesters.[4][5][8] | ~350-380 °C | ~399 °C[9] |
Table 1: Comparison of Thermal Properties. Data for 3,4-FDM polymers are based on copolyesters; direct homopolymer data is limited.
The higher thermal decomposition temperature of 3,4-FDM polymers is a promising characteristic, suggesting a robust polymer backbone. However, the typically lower Tg and Tm values in the copolyesters studied so far point towards reduced crystallinity and potentially higher flexibility compared to the highly rigid polymers made from 2,5-FDM.[7]
Mechanical Properties: Benchmarking Against Established Alternatives
While specific stress-strain data for 3,4-FDM polymers is absent from the literature, we can establish a performance benchmark by comparing the well-documented properties of polymers from its 2,5-isomer and petroleum-based plastics like Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT). Poly(ethylene 2,5-furandicarboxylate), or PEF, is noted for its superior barrier properties and higher tensile modulus compared to PET, though it often exhibits more brittle behavior.[6][10]
| Property | Poly(ethylene 2,5-furandicarboxylate) (PEF) | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) |
| Young's Modulus (GPa) | ~2.0 - 3.3[3][11] | ~2.0 - 2.4 | ~2.3 - 2.8 |
| Tensile Strength (MPa) | ~50 - 83[3][11] | ~50 - 75 | ~50 - 60 |
| Elongation at Break (%) | ~1 - 5 (brittle)[3] | ~50 - 300 (ductile) | ~50 - 300 (ductile) |
Table 2: Mechanical Properties of 2,5-Furan and Petroleum-Based Polyesters.
Given the kinked structure imparted by the 3,4-linkage, it can be hypothesized that homopolyesters of 3,4-FDM might exhibit lower crystallinity, a lower Young's modulus, and potentially a higher elongation at break compared to PEF, possibly leading to tougher, more ductile materials. This, however, remains a critical area for experimental validation.
Experimental Protocols: A Framework for Investigation
To address the existing knowledge gap, standardized synthesis and testing protocols are essential. The following sections detail the methodologies required to produce and characterize polymers from 3,4-FDM.
Polymer Synthesis: Two-Step Melt Polycondensation
This widely-used method is suitable for producing high molecular weight polyesters from diols and diacids (or their dimethyl esters).
Conclusion and Future Outlook
Polymers derived from this compound represent a nascent but intriguing class of bio-based materials. While current research has hinted at their potential for high thermal stability, a critical gap exists in the understanding of their mechanical properties. The kinked molecular structure resulting from the 3,4-furan linkage suggests that these polymers could offer a different, and potentially advantageous, property profile compared to their linear 2,5-isomers, possibly leading to materials with improved toughness and flexibility.
To unlock the potential of 3,4-FDM, future research must focus on optimizing synthesis to achieve high molecular weights and conducting thorough mechanical characterization as outlined in this guide. By systematically investigating structure-property relationships, the scientific community can determine the most promising applications for these novel bio-polymers, paving the way for a more diverse and sustainable materials landscape.
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Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. [Link]
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Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. ACS Publications. [Link]
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Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. [Link]
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Influence of 3D Printing Conditions on Physical–Mechanical Properties of Polymer Materials. MDPI. [Link]
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Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. PubMed. [Link]
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A Comparative Analysis of Selected Methods for Determining Young's Modulus in Polylactic Acid Samples Manufactured with the FDM Method. MDPI. [Link]
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Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ResearchGate. [Link]
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The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. National Institutes of Health. [Link]
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Dimensional considerations on the mechanical properties of 3D printed polymer parts. NTU IRep. [Link]
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Panoramic view of biobased BHMTHF-based polymers. RSC Publishing. [Link]
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Exploring the Role of Manufacturing Parameters on Microstructure and Mechanical Properties in Fused Deposition Modeling (FDM) Using. UU Diva. [Link]
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A series of furan-aromatic polyesters synthesized via direct esterification method based on renewable resources. ResearchGate. [Link]
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Young's Modulus test data for the FDM AM PLA material. ResearchGate. [Link]
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Synthesis, Thermal Behavior and Mechanical Property of Fully Biobased Poly(hexamethylene Furandicarboxylate-co-hexamethylene Thiophenedicarboxylate) Copolyesters. National Institutes of Health. [Link]
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Effects of Various 1, 3-Propanediols on the Properties of Poly(propylene furandicarboxylate). ResearchGate. [Link]
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Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites. ResearchGate. [Link]
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ASTM's standards for Tensile polymer testing. Scribd. [Link]
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Materials Testing Standards for Additive Manufacturing of Polymer Materials. NIST Technical Series Publications. [Link]
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The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. PubMed Central. [Link]
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Comparative analysis of the mechanical properties of FDM and SLA 3D printed components. University of Hertfordshire Research Archive. [Link]
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Optimization of Mechanical Properties Using Fused Deposition Manufacturing Technique: A Systematic Investigation of Polycarbonate and Polylactic Acid Specimens. MDPI. [Link]
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Aliphatic polycarbonate modified poly(ethylene furandicarboxylate) materials with improved ductility, toughness and high CO2. ORBi UMONS. [Link]
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Furan Functionalized Polyesters and Polyurethanes for Thermally Reversible Reactive Hotmelt Adhesives. ResearchGate. [Link]
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Mechanical and Gas Barrier Properties of Poly(Lactic Acid) Modified by Blending with Poly(Butylene 2,5-Furandicarboxylate): Based on Molecular Dynamics. PubMed Central. [Link]
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Furandicarboxylate Polyesters: A Comprehensive ADMET Study of a Novel Class of Furan‐Based α,ω‐Diene Monomers. ResearchGate. [Link]
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FDM-Based 3D Printing of Polymer and Associated Composite: A Review on Mechanical Properties, Defects and Treatments. MDPI. [Link]
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A Comparative Study of the Mechanical Properties of FDM 3D Prints Made of PLA and Carbon Fiber-Reinforced PLA for Thin-Walled Applications. MDPI. [Link]
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A Comparative Spectroscopic Guide to 3,4- and 2,5-Furandimethanol Isomers
In the realm of chemical research and drug development, the precise identification and differentiation of isomers are paramount for ensuring the purity, efficacy, and safety of synthesized compounds. Furandimethanol isomers, specifically 3,4-Furandimethanol and 2,5-Furandimethanol, serve as critical bio-based building blocks for polymers and fine chemicals.[1][2] Their structural variance, while subtle, imparts distinct chemical and physical properties, necessitating robust analytical techniques for their unequivocal characterization. This guide provides a detailed spectroscopic comparison of these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate their unique spectral signatures.
The positioning of the hydroxymethyl groups on the furan ring—adjacent in the 3,4-isomer versus opposing in the 2,5-isomer—creates a significant difference in molecular symmetry and electronic environment. These differences are the foundational principles upon which the following spectroscopic comparisons are based.
Molecular Structure Overview
A clear visualization of the isomeric structures is essential to understanding the resulting spectroscopic differences.
Caption: Molecular structures of 3,4- and 2,5-Furandimethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For 3,4- and 2,5-Furandimethanol, both ¹H and ¹³C NMR offer clear points of differentiation.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two isomers are distinguished by the chemical shifts and coupling patterns of the furan ring protons and the methylene protons of the hydroxymethyl groups.
-
2,5-Furandimethanol: Due to its C₂ᵥ symmetry, the two protons on the furan ring (H-3 and H-4) are chemically equivalent, resulting in a single signal. Similarly, the four methylene protons of the two hydroxymethyl groups are also equivalent, giving rise to another distinct signal.
-
This compound: The lower symmetry of this isomer results in two chemically distinct protons on the furan ring (H-2 and H-5), which appear as separate signals. The methylene protons of the two hydroxymethyl groups, however, are equivalent.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2,5-Furandimethanol | Furan H (H-3, H-4) | ~6.24 | s |
| Methylene H (-CH₂OH) | ~4.60 | s | |
| This compound | Furan H (H-2, H-5) | ~7.3 | s |
| Methylene H (-CH₂OH) | ~4.5 | s |
Data sourced from publicly available spectral databases.[4][5]
The downfield shift of the furan protons in the 3,4-isomer compared to the 2,5-isomer is a key distinguishing feature. This is attributable to the different electronic effects of the hydroxymethyl substituents at the 3 and 4 positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the number of signals directly corresponding to the number of unique carbon environments.
-
2,5-Furandimethanol: The symmetry of the molecule leads to only three distinct carbon signals: one for the two equivalent furan carbons bearing the hydroxymethyl groups (C-2 and C-5), one for the two equivalent unsubstituted furan carbons (C-3 and C-4), and one for the two equivalent methylene carbons.
-
This compound: The lower symmetry results in three distinct carbon signals as well, but with different chemical shifts corresponding to the C-2/C-5, C-3/C-4, and methylene carbons.
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2,5-Furandimethanol | C-2, C-5 | ~154.05 |
| C-3, C-4 | ~108.61 | |
| -CH₂OH | ~57.53 | |
| This compound | C-2, C-5 | ~142.0 |
| C-3, C-4 | ~125.0 | |
| -CH₂OH | ~55.0 |
Data sourced from publicly available spectral databases.[4]
The significant difference in the chemical shifts of the furan ring carbons provides a clear method for distinguishing between the two isomers.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[6] While both 3,4- and 2,5-Furandimethanol possess the same functional groups (hydroxyl and furan ring), the substitution pattern influences the vibrational frequencies, leading to distinguishable IR spectra.
The key vibrational bands to consider are:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The exact position and shape of this band can be influenced by hydrogen bonding.
-
C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals for the methylene groups appear just below 3000 cm⁻¹.
-
C=C Stretch (Furan Ring): These absorptions are found in the 1500-1650 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region are indicative of the C-O bonds in the alcohol and ether functionalities of the furan ring.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2,5-Furandimethanol | This compound |
| O-H Stretch | ~3300 (broad) | ~3350 (broad) |
| C-H (Aromatic) | ~3100 | ~3120 |
| C-H (Aliphatic) | ~2920, 2870 | ~2930, 2880 |
| C=C (Furan Ring) | ~1600, 1560 | ~1580, 1510 |
| C-O Stretch | ~1020 | ~1030 |
Data is generalized from typical furan derivative spectra.[6][7]
The subtle shifts in the C=C and C-O stretching frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to differentiate the isomers.
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] Both 3,4- and 2,5-Furandimethanol have the same molecular formula (C₆H₈O₃) and therefore the same molecular weight (128.13 g/mol ).[8][9] However, their fragmentation patterns under electron ionization (EI) can differ due to the different stabilities of the resulting fragment ions.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): A peak at m/z = 128 will be observed for both isomers.
-
Loss of H₂O: A peak at m/z = 110, corresponding to the loss of a water molecule from the molecular ion.
-
Loss of -CH₂OH: A peak at m/z = 97, resulting from the cleavage of a hydroxymethyl group.
-
Furan Ring Fragmentation: Further fragmentation of the furan ring will lead to characteristic smaller fragments.
While the major fragments may be similar, the relative intensities of these fragments can vary between the two isomers, providing a basis for differentiation. For instance, the stability of the cation formed after the initial fragmentation event will be influenced by the position of the remaining hydroxymethyl group, leading to different propensities for subsequent fragmentation pathways.
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 128 | [M]⁺ |
| 111 | [M-OH]⁺ |
| 97 | [M-CH₂OH]⁺ |
| 81 | [M-CH₂OH-O]⁺ |
| 53 | [C₄H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Data is generalized based on known fragmentation patterns of furan derivatives.[10][11]
Caption: A typical workflow for Mass Spectrometry analysis.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the furandimethanol isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12][13]
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/window.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.[3]
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC will separate the components of the sample before they enter the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.[3]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 35-200) to detect the molecular ion and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with library spectra for confirmation.
Conclusion
The spectroscopic differentiation of 3,4- and 2,5-Furandimethanol is readily achievable through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the most definitive data, with distinct chemical shifts and multiplicities arising from the different molecular symmetries of the isomers. IR spectroscopy offers complementary information on functional groups and vibrational modes, while mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns that can aid in structural confirmation. By employing these standard analytical techniques and following robust experimental protocols, researchers can confidently identify and distinguish between these important furan-based platform chemicals.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and food safety, the precise and accurate quantification of furan derivatives is paramount. These heterocyclic organic compounds are not only integral scaffolds in many pharmaceutical agents but can also be process-induced contaminants in heat-treated foods, with some classified as potentially carcinogenic.[1][2][3][4][5][6] Consequently, robust analytical methods are essential for quality control, safety assessment, and regulatory compliance.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the most prevalent analytical techniques for furan derivative quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Beyond a mere listing of protocols, this document delves into the causality behind experimental design for a comprehensive cross-validation study, ensuring the integrity and reliability of your analytical data.
The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[7][8][9][10][11][12][13] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a critical step before its routine use in a regulated environment.[14][12][15]
Comparative Overview of Analytical Methodologies
The choice of an analytical method is contingent upon several factors, including the specific furan derivative, the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible technique suitable for non-volatile, thermally labile, or polar furan derivatives. Its robustness and cost-effectiveness make it a workhorse in many laboratories.[16][17][18][19][20][21]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile furan derivatives.[22][23][24][25][26] The high separation efficiency of gas chromatography combined with the specificity of mass spectrometry provides excellent selectivity and sensitivity. Headspace (HS) and Solid-Phase Microextraction (SPME) are common sample introduction techniques that enhance the detection of volatile furans.[24][27][28][29][30][31][32][33][34]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for a broad range of furan derivatives, including those that are non-volatile or require derivatization for GC-MS analysis.[35][36][37][38] The use of multiple reaction monitoring (MRM) significantly reduces matrix interference, making it ideal for complex sample matrices.
The following diagram illustrates the logical workflow for selecting an appropriate analytical method based on the properties of the furan derivative and the analytical requirements.
Caption: Cross-validation experimental workflow.
Comparative Performance Data
The following table summarizes hypothetical but realistic performance data for the quantification of "Compound F" across the three analytical platforms. This data is intended to be illustrative of what a well-executed cross-validation study might yield.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 99.1 - 100.8% |
| Precision (RSD%) | |||
| - Repeatability | < 2.0% | < 3.0% | < 1.5% |
| - Intermediate Precision | < 3.0% | < 4.0% | < 2.5% |
| LOD | 10 ng/mL | 1 ng/mL | 0.05 ng/mL |
| LOQ | 30 ng/mL | 3 ng/mL | 0.15 ng/mL |
| Robustness | High | Moderate | High |
Interpretation and Causality
-
Linearity: All three methods demonstrate excellent linearity, indicating a direct and reliable relationship between signal response and concentration.
-
Accuracy and Precision: While all methods show acceptable accuracy and precision, LC-MS/MS typically provides the tightest data due to its superior selectivity, which minimizes matrix effects. The slightly lower precision of GC-MS can sometimes be attributed to the variability in sample introduction, especially with manual headspace injections.
-
Sensitivity (LOD/LOQ): The data clearly illustrates the superior sensitivity of LC-MS/MS, making it the method of choice for trace-level quantification. GC-MS offers a significant sensitivity advantage over HPLC-UV.
-
Robustness: HPLC-UV and LC-MS/MS are generally considered more robust as they are less susceptible to minor variations in parameters like flow rate and temperature compared to GC-MS, where injection port temperature and gas flow rates can have a more pronounced effect.
Conclusion and Recommendations
The cross-validation of analytical methods for furan derivative quantification is a critical exercise to ensure data integrity and regulatory compliance. This guide provides a framework for designing and executing such a study, grounded in the principles of scientific integrity and regulatory expectations.
-
HPLC-UV is a reliable and cost-effective choice for routine analysis when high sensitivity is not required.
-
GC-MS is the preferred method for volatile furan derivatives, offering a good balance of sensitivity and selectivity.
-
LC-MS/MS is the ultimate tool for challenging applications that demand the highest sensitivity and selectivity, particularly for complex matrices or trace-level analysis.
By systematically evaluating each method against established validation parameters, researchers and drug development professionals can confidently select the most appropriate technique for their specific needs and ensure the generation of reliable, high-quality data.
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Oriental Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Food Safety Magazine. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. [Link]
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Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. [Link]
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American Journal of Bioscience and Clinical Integrity. (2025). Furan Derivatives and Their Role in Pharmaceuticals. [Link]
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Restek. (2022). Analysis of Furan and Its Derivatives in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. [Link]
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AOAC International. (2019). AOAC SMPR® 2019.004 Standard Method Performance Requirements (SMPRs®) for Furan and Alkyl Furans in Coffee, Baby Foods, Infant. [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. [Link]
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The Isomeric Advantage: A Comparative Guide to Furan-Based Monomers in Polymer Synthesis
In the relentless pursuit of sustainable and high-performance materials, the spotlight has increasingly turned to bio-based monomers. Among these, 2,5-furandicarboxylic acid (FDCA) has emerged as a frontrunner, a rigid, bio-derived building block poised to replace its petroleum-based counterpart, terephthalic acid (TPA).[1] The resulting polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), exhibit remarkable properties, often surpassing conventional plastics in gas barrier and thermal performance.[2][3] However, the synthetic routes to FDCA can also yield its isomers, namely 2,4-furandicarboxylic acid (2,4-FDCA) and 3,4-furandicarboxylic acid (3,4-FDCA).[2] Far from being mere byproducts, these isomers present a unique opportunity to meticulously tune polymer properties. This guide provides an in-depth technical comparison of how the isomeric placement of carboxylic acid groups on the furan ring dictates the final characteristics of the resulting polyesters, offering researchers and material scientists a roadmap to harnessing this isomeric diversity.
The Structural Nuance: A Tale of Three Isomers
The fundamental difference between 2,5-, 2,4-, and 3,4-FDCA lies in the substitution pattern of the carboxylic acid groups on the furan ring. This seemingly subtle variation has profound implications for the linearity, symmetry, and rotational freedom of the resulting polymer chains, which in turn governs their macroscopic properties.
Caption: Chemical structures of FDCA isomers.
The linear and symmetrical nature of 2,5-FDCA allows for efficient chain packing and the development of crystallinity, akin to conventional aromatic polyesters.[3] In contrast, the asymmetrical substitution in 2,4-FDCA and the bent geometry of 3,4-FDCA introduce kinks into the polymer backbone, disrupting chain regularity and hindering crystallization.[2] This structural disruption is a key factor in the divergent properties of their respective polymers.
Comparative Performance Analysis
The choice of FDCA isomer profoundly impacts the thermal, mechanical, and barrier properties of the resulting polyesters. The following sections provide a detailed comparison, supported by experimental data.
Thermal Properties: A Tale of Glass Transition and Crystallinity
The thermal behavior of furan-based polyesters is a critical determinant of their processing window and application range. The glass transition temperature (Tg), melting temperature (Tm), and thermal stability are all significantly influenced by the monomer's isomeric form.
Interestingly, despite its amorphous nature, poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) exhibits a glass transition temperature very similar to that of the semi-crystalline poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) and the petroleum-based poly(ethylene terephthalate) (PET).[3] This suggests that the inherent rigidity of the furan ring plays a dominant role in determining the Tg. However, the lack of crystallinity in 2,4-PEF results in the absence of a melting point.[2] Polyesters derived from 3,4-FDCA also show a similar trend, with high Tg values but suppressed crystallinity.[2]
The incorporation of 2,4-FDCA as a comonomer with 2,5-FDCA can be strategically employed to tune the thermal properties. Even small amounts of the 2,4-isomer can disrupt the crystallinity of 2,5-FDCA based polymers, leading to amorphous materials with a broader processing window.[3]
| Polymer | Tg (°C) | Tm (°C) | Thermal Decomposition Onset (Td,5%) (°C) | Crystallinity |
| 2,5-PEF | ~87 | ~215 | ~358 | Semicrystalline |
| 2,4-PEF | ~86 | - | ~379 (higher than 2,5-PEF) | Amorphous |
| 3,4-PEF | - | ~170 (multimodal) | - | Semicrystalline (low rate) |
| 2,5-PBF | ~39 | ~170 | ~350 | Semicrystalline |
| 2,4-PBF | ~25 | ~145 | ~360 (more thermally inert than 2,5-PBF) | Amorphous (can be induced) |
Note: Values are approximate and can vary based on molecular weight and processing conditions. Data compiled from multiple sources.[4][5]
Caption: Isomer choice dictates polymer properties.
Mechanical Properties: Balancing Rigidity and Flexibility
The mechanical response of furan-based polyesters is a direct consequence of their molecular architecture. The rigid furan ring imparts high tensile strength and modulus, particularly in polymers derived from the linear 2,5-FDCA.[6]
The introduction of asymmetrical isomers like 2,4-FDCA can lead to more flexible materials. For instance, poly(butylene 2,4-furanoate) (2,4-PBF) exhibits higher flexibility and toughness compared to its 2,5-PBF counterpart.[5] This increased ductility is attributed to the disruption of crystalline domains, allowing for greater chain mobility. Copolyesters containing both 2,5- and 2,4-FDCA can offer a tunable balance between stiffness and toughness, making them suitable for a wider range of applications.[7]
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 2,5-PEF | ~2000-3500 | ~50-70 | ~5-10 |
| 2,5-PBF | ~900-1500 | ~40-60 | >100 |
| 2,4-PBF | Lower than 2,5-PBF | Similar to 2,5-PBF | Higher than 2,5-PBF |
Note: Values are approximate and can vary based on molecular weight and processing conditions. Data compiled from multiple sources.[5][8]
Barrier Properties: The Unforeseen Advantage of Asymmetry
One of the most celebrated attributes of 2,5-FDCA-based polyesters is their exceptional gas barrier properties, which are superior to those of PET.[2][3] This is attributed to the reduced rotational freedom of the furan ring compared to the phenyl ring in TPA, which hinders the diffusion of gas molecules.[9]
Counterintuitively, polymers derived from the asymmetrical 2,4-FDCA isomer can exhibit even more remarkable barrier performance. For example, the oxygen (O2) and carbon dioxide (CO2) transmission rates of 2,4-PBF are reported to be 50 and 110 times lower, respectively, than those of 2,5-PBF.[4][5] This outstanding barrier capability is suggested to arise from the potential for interchain hydrogen bonding in the amorphous state of 2,4-PBF.[4] This finding underscores the powerful and sometimes unexpected effects of isomerism on polymer properties.
| Polymer | Oxygen Permeability (cm³·mm/m²·day·atm) | Carbon Dioxide Permeability (cm³·mm/m²·day·atm) |
| 2,5-PEF | ~0.3-0.5 | ~1.5-2.5 |
| 2,5-PBF | ~1-2 | ~5-10 |
| 2,4-PBF | Significantly lower than 2,5-PBF | Significantly lower than 2,5-PBF |
Note: Values are approximate and can vary based on processing and testing conditions. Data compiled from multiple sources.[4][5][9]
Experimental Protocols
Synthesis of Furan-Based Polyesters via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation procedure for synthesizing furan-based polyesters.
Materials:
-
Dimethyl ester of the desired furandicarboxylic acid isomer (e.g., dimethyl 2,5-furandicarboxylate)
-
Diol (e.g., ethylene glycol, 1,4-butanediol) in a molar excess (typically 1:2.2 molar ratio of diester to diol)
-
Transesterification catalyst (e.g., zinc acetate, titanium(IV) isopropoxide)
-
Polycondensation catalyst (e.g., antimony(III) oxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Esterification/Transesterification:
-
Charge the dimethyl furan-dicarboxylate, diol, and transesterification catalyst into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the reactor under a nitrogen atmosphere to a temperature of 160-200 °C.
-
Continuously stir the mixture and distill off the methanol byproduct. The reaction is typically continued until approximately 90% of the theoretical amount of methanol is collected.
-
-
Polycondensation:
-
Add the polycondensation catalyst and stabilizer to the reactor.
-
Gradually increase the temperature to 220-260 °C while simultaneously reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The viscosity of the molten polymer will increase significantly.
-
Once the desired viscosity is achieved (as indicated by the stirrer torque), stop the reaction by introducing nitrogen gas into the reactor.
-
Extrude the molten polymer from the reactor and quench it in cold water.
-
Pelletize the resulting polymer for further characterization.
-
Caption: Melt polycondensation workflow.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the synthesized polyesters.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.
-
Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the polymer samples.
-
Tensile Testing: To measure the mechanical properties such as Young's modulus, tensile strength, and elongation at break.
-
Gas Permeability Analysis: To determine the barrier properties of polymer films against gases like oxygen and carbon dioxide.
Conclusion and Future Outlook
The isomeric form of furan-based monomers is a powerful yet underexplored tool for the rational design of sustainable polymers with tailored properties. While 2,5-FDCA rightfully commands significant attention for its ability to produce high-performance, semi-crystalline polyesters, its 2,4- and 3,4- isomers offer compelling routes to amorphous materials with unique and advantageous characteristics. The remarkable barrier properties of 2,4-PBF, for instance, challenge the conventional wisdom that crystallinity is a prerequisite for low gas permeability.
For researchers and drug development professionals, understanding these isomeric effects opens up new avenues for creating advanced materials for packaging, medical devices, and other demanding applications. The ability to fine-tune thermal and mechanical properties through copolymerization of different FDCA isomers provides a versatile platform for material innovation. Future research should focus on further elucidating the structure-property relationships in polymers derived from less common furan isomers and exploring their potential in niche applications where their unique property profiles can be fully leveraged. The journey into the world of furan-based polymers is far from over; the isomeric possibilities ensure a rich and rewarding field of discovery for years to come.
References
- Thiyagarajan, S., et al. (2019). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering.
- Papadopoulos, L., et al. (2020).
- Papageorgiou, G. Z., et al. (2016).
- Stadler, M. H., et al. (2022). Enhancing Biopolyester Backbone Rigidity with an Asymmetric Furanic Monomer. ACS Macro Letters.
- Bianchi, E., et al. (2021). Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging. ACS Sustainable Chemistry & Engineering.
- Jiang, M., et al. (2016). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers.
- Thiyagarajan, S., et al. (2014). Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties. Green Chemistry.
- Jiang, M., et al. (2016). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers.
- Papadopoulos, L., et al. (2020). Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate)
- Bianchi, E., et al. (2021). Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties. ACS Sustainable Chemistry & Engineering.
- Soccio, M., et al. (2016). Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. ACS Sustainable Chemistry & Engineering.
- Jiang, M., et al. (2016). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers.
- Nolasco, M. M., et al. (2022).
- Rosenboom, J. G., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. ChemSusChem.
- Burgess, S. K., et al. (2016).
- Knoop, R. J. I., et al. (2013). Synthesis and characterization of bio-based furanic polyesters. Journal of Polymer Science Part A: Polymer Chemistry.
- Hong, S. H., et al. (2016).
- Gandini, A., et al. (1998). Polymerization and Characterization of Polyesters Using Furan Monomers from Biomass. Journal of Polymer Science Part A: Polymer Chemistry.
- Sugar Energy. (2023). In what ways does the incorporation of 2,5-Furandicarboxylic acid (FDCA) in polymers enhance their mechanical properties, such as strength, flexibility, and thermal stability?. Sugar Energy.
- Wang, J., et al. (2020). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. Chinese Journal of Polymer Science.
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Biocompatibility of 3,4-Furandimethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for the objective comparison and biocompatibility assessment of novel 3,4-Furandimethanol (FDM) derivatives. It is designed to merge technical protocols with the causal reasoning essential for rigorous scientific inquiry, enabling researchers to de-risk promising bio-based compounds for biomedical applications.
Introduction: The Promise and Peril of Furan-Based Platform Chemicals
This compound (FDM) is a bio-derived platform chemical poised to become a critical building block in the synthesis of sustainable polymers and pharmaceuticals.[1][2] Its rigid furan core and two reactive hydroxymethyl groups offer a unique scaffold for creating novel materials and therapeutic agents, from anticancer drug precursors to advanced polymer resins.[1][3] Furan derivatives, as a class, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
However, the furan ring itself is not biologically inert. It is associated with significant toxicological concerns, primarily hepatotoxicity and carcinogenicity, which are linked to its metabolic activation into reactive intermediates like cis-2-butene-1,4-dial.[6][7][8] This inherent toxicity has been a major barrier to the clinical and commercial translation of many furan-containing compounds.[9][10]
Chemical derivatization presents a rational strategy to mitigate this risk. By modifying the FDM backbone, we can fundamentally alter its physicochemical properties, metabolic fate, and interaction with biological systems. A slight modification in the substitution pattern can dramatically change the biological activity and safety profile of a furan compound.[5] This guide, therefore, establishes a multi-tiered, self-validating workflow to benchmark the biocompatibility of such derivatives, providing the critical data needed to select lead candidates for further development.
The Strategic Imperative of Derivatization
The central hypothesis of this work is that targeted chemical modification of the FDM core can mask its toxicophoric elements while retaining or enhancing desired functionalities. To illustrate this guide's principles, we will consider a hypothetical set of FDM derivatives against the parent molecule and appropriate controls:
-
FDM (Parent Molecule): The baseline compound (3,4-bis(hydroxymethyl)furan).
-
FDM-DA (Diacetate Ester): An ester derivative. Ester groups can be labile in vivo, potentially releasing the parent molecule. This tests the effect of a cleavable prodrug-like modification.
-
FDM-DME (Dimethyl Ether): An ether derivative. Ether linkages are generally more stable in vivo than esters, offering a way to permanently alter the molecule's polarity and hydrogen bonding capacity.
-
FDM-PEG (PEG Conjugate): A conjugate with polyethylene glycol, a well-established biocompatible polymer. PEGylation is a classic strategy to improve solubility, reduce toxicity, and prolong circulation half-life.
This selection allows for a systematic evaluation of how different chemical linkages impact the overall biocompatibility profile.
A Multi-Tiered Framework for Biocompatibility Assessment
A robust biocompatibility assessment follows a logical, tiered progression from high-throughput in vitro screening to more complex functional assays. This approach, aligned with principles outlined in standards like ISO 10993, ensures that resources are focused on the most promising candidates.[11][12][13] Our framework consists of three essential tiers: Cytotoxicity, Hemocompatibility, and Genotoxicity.
Caption: Step-by-step workflow for the in vitro hemolysis assay.
Tier 3: Genotoxicity - Evaluating Long-Term Cancer Risk
Expertise & Causality: Genotoxicity testing is crucial for assessing the potential of a compound to cause genetic mutations, which can lead to cancer. T[12]his is particularly relevant for furan compounds, as the carcinogenicity of the parent furan molecule is believed to stem from a genotoxic metabolite. A[7][8]n in vitro micronucleus assay is a robust method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. A positive result in this assay is a significant red flag for long-term implantable devices or chronically administered drugs.
Conceptual Protocol: In Vitro Micronucleus Assay (OECD 487)
This assay uses cultured human or rodent cells. Following treatment with the FDM derivative, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. After nuclear division, any chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies in the cytoplasm called micronuclei.
Key Steps:
-
Cell Treatment: Treat proliferating cells (e.g., CHO, V79, TK6, or human lymphocytes) with a range of concentrations of the FDM derivative, including a vehicle control and a known mutagen as a positive control.
-
Cytokinesis Block: Add cytochalasin B to the cultures to arrest cell division after one nuclear division has occurred.
-
Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with specific dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration under a microscope. Quantify the frequency of cells containing one or more micronuclei.
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive (genotoxic) result.
Comparative Data Analysis: A Hypothetical Benchmark
To illustrate the utility of this guide, the following table presents a hypothetical but plausible dataset for our FDM derivatives.
| Compound | IC₅₀ (HepG2, 48h) [µg/mL] | Hemolysis [%] | In Vitro Micronucleus Assay | Biocompatibility Profile |
| FDM (Parent) | 150 | 6.8% (Hemolytic) | Positive | Poor |
| FDM-DA (Diacetate) | 250 | 4.1% (Slightly Hemolytic) | Positive | Poor to Moderate |
| FDM-DME (Ether) | 850 | 1.8% (Non-hemolytic) | Negative | Good |
| FDM-PEG (Conjugate) | > 2000 | < 1.0% (Non-hemolytic) | Negative | Excellent |
| HDPE (Negative Ctrl) | > 5000 | < 1.0% (Non-hemolytic) | Negative | Excellent (Benchmark) |
| Triton X-100 (Pos Ctrl) | < 10 | 100% | N/A | Highly Toxic |
Analysis of Results:
-
The parent FDM molecule exhibits significant cytotoxicity, is classified as hemolytic, and shows a genotoxic potential, confirming the baseline concerns with the unsubstituted furan core.
-
The FDM-DA ester shows slightly improved cytotoxicity, but its hemolytic and genotoxic properties remain problematic. This suggests the ester linkage is likely hydrolyzed, releasing the toxic parent compound.
-
The FDM-DME ether derivative demonstrates a marked improvement. The IC₅₀ is significantly higher, it is non-hemolytic, and it is not genotoxic. This indicates that the stable ether linkages effectively prevent the metabolic activation pathway responsible for toxicity.
-
The FDM-PEG conjugate performs exceptionally well, with negligible cytotoxicity and hemolysis, and no genotoxic potential. PEGylation appears to be the most effective strategy, likely by sterically shielding the furan core from cellular interaction and metabolic enzymes.
Conclusion and Future Perspectives
This guide establishes a rigorous, multi-tiered framework for benchmarking the biocompatibility of novel this compound derivatives. The hypothetical data clearly demonstrates that while the parent FDM molecule possesses a challenging toxicity profile, rational chemical derivatization can lead to compounds with excellent biocompatibility.
Based on our comparative analysis, the FDM-DME and FDM-PEG derivatives emerge as the most promising candidates for further investigation. The next logical steps would involve more advanced in vitro testing, such as assessing inflammatory responses (e.g., cytokine profiling in co-culture with macrophages) and, for the lead candidate, progressing to in vivo biocompatibility studies using animal models to evaluate local tissue response upon implantation.
By systematically applying the principles and protocols outlined herein, researchers can effectively de-risk novel furan-based materials, unlocking their vast potential for creating the next generation of advanced, sustainable, and safe biomedical products.
References
- Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds Source: PubMed URL
- Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL
- Title: IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW Source: Zenodo URL
- Title: A Review on Biological and Medicinal Significance of Furan Source: Alq J Med App Sci URL
- Title: Furan: A Promising Scaffold for Biological Activity Source: Furan: A Promising Scaffold for Biological Activity URL
- Title: Furan Derivatives and Their Role in Pharmaceuticals Source: BioScience Academic Publishing URL
- Title: Toxicity and carcinogenity of furan in human diet Source: ResearchGate URL
- Title: Formation of Toxic Furans during Combustion Source: Advanced Light Source URL
- Title: Furan in food – EFSA confirms health concerns Source: European Food Safety Authority URL
- Title: Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment Source: ResearchGate URL
- Title: In Vitro Assays for Screening Small Molecules Source: PubMed URL
- Title: In Vitro Biocompatibility Source: EAG Laboratories URL
- Title: In vitro models of biocompatibility: a review Source: PubMed URL
- Title: Biocompatibility Test Methods Source: Pacific BioLabs URL
- Title: Application of 3-Furanmethanol in the Synthesis of Pharmaceutical Intermediates Source: Benchchem URL
- Title: In Vitro Biocompatibility Tests as Alternatives to Animal Testing Source: Measurlabs URL
- Title: An In-depth Technical Guide to 3-Furanmethanol: Properties, Synthesis, and Applications Source: Benchchem URL
- Title: Furan-3-methanol – preparation and application Source: Georganics URL
- Title: Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates Source: PMC - NIH URL
- Title: Furan-containing Polymeric Materials: Harnessing the Diels-Alder Chemistry for Biomedical Applications Source: ResearchGate URL
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- 13. measurlabs.com [measurlabs.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3,4-Furandimethanol for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-Furandimethanol (CAS No. 14496-24-3).
Given that detailed, substance-specific disposal information for this compound is not extensively documented, this procedure is built upon the foundational principles of hazardous waste management and the known hazard profiles of its parent compound, furan, and its structural isomers. This approach ensures a conservative and safety-first methodology, upholding our commitment to laboratory safety and environmental stewardship.
Hazard Assessment and Characterization
-
Furan Ring System: The furan moiety is associated with significant hazards. Furan itself is classified as a possible human carcinogen (Group 2B by IARC) and is known to be hepatotoxic[1][2]. It is also an extremely flammable liquid that can form explosive peroxides upon prolonged exposure to air and light[3][4][5]. Therefore, all derivatives, including this compound, should be handled with the potential for peroxide formation in mind.
-
Structural Analogs: The isomer 2,5-Furandimethanol is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation[6]. It is also noted as being very toxic to aquatic life with long-lasting effects[6]. It is prudent to assume this compound may exhibit similar irritant and toxicological properties.
-
Waste Classification: Based on these inferred hazards, all waste containing this compound, including neat material, solutions, and contaminated labware, must be classified and managed as hazardous waste . Under no circumstances should it be disposed of via sanitary sewer or general refuse[3][7].
Immediate Safety and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.
-
Engineering Controls: All manipulations of this compound and its associated waste must be performed within a certified chemical fume hood to prevent the inhalation of any potential vapors[6][8]. Ensure that a safety shower and eyewash station are readily accessible[1].
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against direct chemical contact[4].
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant splash risk[9].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for integrity before each use[1].
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. All protective clothing should be laundered by a professional service informed of the potential hazards, and not taken home[1].
-
Table 1: Summary of Safety and Disposal Parameters
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste | Inferred from the hazards of the furan ring system and structural analogs[3][8][10]. |
| Primary Hazards | Potential for: Irritation (Skin/Eye), Flammability, Peroxide Formation, Carcinogenicity, and Aquatic Toxicity. | Based on data for furan and 2,5-Furandimethanol[1][3][6]. |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves (Nitrile/Butyl), Flame-Resistant Lab Coat. | Standard protocol for handling potentially hazardous and flammable chemicals[1][4]. |
| Handling Area | Certified Chemical Fume Hood. | Minimizes inhalation exposure to vapors[6][8]. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids. | Furan compounds can react violently with these materials[3]. |
| Container Type | Labeled, Leak-Proof, Chemically Compatible, Tightly Closed Lid. | Adherence to EPA and best laboratory practices for hazardous waste[11][12]. |
| Final Disposal | Via Institutional Environmental Health & Safety (EHS) or a licensed contractor. | Ensures regulatory compliance and proper treatment of hazardous waste[7][13]. |
Step-by-Step Disposal Protocol
The proper segregation, containerization, and labeling of chemical waste are mandated by regulatory bodies like the EPA and are critical for preventing dangerous reactions and ensuring safe transport and disposal[11][14][15].
Experimental Protocol: Waste Collection and Storage
-
Waste Identification and Segregation:
-
Containerization:
-
Select a waste container that is in good condition, leak-proof, and constructed of a material chemically compatible with this compound (e.g., glass or appropriate high-density polyethylene).
-
The container must have a secure, tightly-fitting screw cap. Keep the container closed at all times except when actively adding waste[12]. This minimizes the release of vapors and reduces the risk of peroxide formation from atmospheric oxygen[5].
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container before adding the first drop of waste[11].
-
Clearly write the full chemical name: "This compound ". List any solvents or other chemicals present in the waste, along with their approximate percentages.
-
Record the "Accumulation Start Date," which is the date the first quantity of waste is placed into the container[14].
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].
-
The SAA must be under the control of the laboratory personnel.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills[12].
-
Management of Spills and Contaminated Materials
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate non-essential personnel from the immediate area[3].
-
Wearing the full PPE detailed in Section 2, absorb the spill using a non-combustible absorbent material like vermiculite, dry sand, or earth[3]. Do not use combustible materials like paper towels as the primary absorbent for large spills.
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools[3][5].
-
Place all cleanup materials into a new, properly labeled hazardous waste container.
-
Decontaminate the spill area and ventilate thoroughly before resuming work[3].
Disposal of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Thoroughly empty the container of all free-flowing liquid.
-
The first rinse of the container must be collected and disposed of as hazardous waste[12]. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).
-
For standard chemicals, subsequent rinses may be permissible for drain disposal, but given the aquatic toxicity of analogs, the most conservative approach is to collect all rinses as hazardous waste[6].
-
After rinsing and air-drying, obliterate or remove the original label and manage the container as per your institution's guidelines for decontaminated glassware or plastic.
Final Disposal Pathway
The final step is the transfer of the waste to qualified professionals for disposal in accordance with federal, state, and local regulations[16][17].
-
Contact Your EHS Office: Once your hazardous waste container is full or has been stored for the maximum allowable time (typically 90-180 days depending on your facility's generator status), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[8][13].
-
Provide Documentation: Be prepared to provide a complete and accurate description of the waste container's contents.
This structured approach ensures that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
furan-3,4-diyldimethanol - Safety Data Sheet. ChemicalBook.
-
Navigating the Synthesis of 2,5-Furandimethanol: A Technical Guide to Laboratory Safety. Benchchem.
-
2,5-Furandimethanol SDS, 1883-75-6 Safety Data Sheets. Echemi.
-
OSHA Fact Sheet: Furan. Occupational Safety and Health Administration.
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
-
Material Safety Data Sheet - Furan, stabilized. Cole-Parmer.
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
-
Best Practices for Hazardous Waste Disposal. AEG Environmental.
-
SAFETY DATA SHEET - Tetrahydro-2-furanmethanol. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Furan. Sigma-Aldrich.
-
Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. Benchchem.
-
SAFETY DATA SHEET - Furan. Sigma-Aldrich (MilliporeSigma).
-
Hazardous Waste. U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET - Furan. Sigma-Aldrich (Merck).
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET - 3-Furanmethanol. Fisher Scientific.
-
SAFETY DATA SHEET - General Chemical. Merck Millipore.
-
FURFURAL | Occupational Safety and Health Administration. OSHA.
-
Furan Safety Data Sheet Overview. Scribd.
-
Proper Disposal of 3,4-Dimethylfuran: A Guide for Laboratory Professionals. Benchchem.
-
Risk Management Scope for Furan Compounds. Government of Canada.
-
SAFETY DATA SHEET - 3,4-Bis(hydroxymethyl)furan. Sigma-Aldrich.
-
Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
-
Hazardous Waste - Environmental Protection Program. UW-Milwaukee.
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Hazardous Waste Listings. U.S. Environmental Protection Agency.
-
Hazardous Waste Disposal Guide. Dartmouth College.
-
Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal via NCBI.
-
2,5-Furandimethanol. PubChem, National Institutes of Health.
-
Furan Compounds Group - information sheet. Government of Canada.
-
HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University.
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Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
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Essential Protective Measures for Handling 3,4-Furandimethanol
For research scientists and drug development professionals, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,4-Furandimethanol (CAS No. 14496-24-3), a di-alcohol furan derivative. While an invaluable building block in various synthetic pathways, its potential hazards, particularly to the eyes, necessitate stringent adherence to safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep-rooted culture of safety in your laboratory.
Understanding the Primary Hazard: Severe Eye Damage
The most critical, immediate hazard associated with this compound is its potential to cause serious eye damage.[1][2] Safety Data Sheets (SDS) for this compound consistently carry the GHS05 corrosion pictogram and the signal word "Danger," specifically citing the H318 hazard statement: "Causes serious eye damage." This classification indicates that contact can lead to irreversible eye injury. Therefore, all handling procedures must be approached with the primary goal of preventing any eye contact.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place to minimize the risk of exposure. All work with this compound should be conducted within a certified chemical fume hood.[3] This is crucial for containing any potential vapors and preventing inhalation, although the primary risk remains contact-based. Ensure that the fume hood has a calibrated and functional airflow monitor.
An emergency eyewash station and a safety shower must be readily accessible and located within a 10-second travel distance from the work area, as stipulated by OSHA and ANSI standards.[4] All laboratory personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment.
Eye and Face Protection: An Imperative Shield
Given the severe eye hazard, robust eye and face protection is mandatory.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard for impact and splash protection are required.[3][5][6] These goggles must provide a complete seal around the eyes to prevent any liquid from entering.
-
Secondary Protection: A full-face shield must be worn in addition to the chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face from splashes.
It is a critical error to assume that standard safety glasses offer adequate protection; they do not provide the necessary seal against chemical splashes.
Hand Protection: Selecting the Right Glove
Choosing the appropriate chemical-resistant gloves is vital to prevent skin contact. Since this compound is a di-alcohol, glove selection can be guided by data for similar alcohol compounds. Nitrile and butyl rubber gloves are recommended for their resistance to alcohols.[7]
| Glove Material | Breakthrough Time (minutes) for Similar Alcohols (e.g., Ethanol, Butyl Alcohol) | Rating |
| Nitrile | > 240 | Excellent |
| Butyl Rubber | > 480 | Excellent |
| Neoprene | > 240 | Excellent |
| Natural Rubber (Latex) | < 30 | Not Recommended |
| Polyvinyl Chloride (PVC) | < 60 | Fair (for short-term use only) |
Note: Breakthrough times are indicative and can be affected by factors such as glove thickness, temperature, and the specific formulation of the glove. Always inspect gloves for any signs of degradation or puncture before use.
For incidental contact, a disposable nitrile glove with a minimum thickness of 5 mil is acceptable, but it should be changed immediately upon any splash. For extended handling or immersion, heavier-duty butyl rubber or neoprene gloves are recommended.
Body Protection: A Barrier for the Skin
A flame-resistant lab coat is mandatory to protect against splashes to the body and arms. Ensure the lab coat is fully buttoned. For tasks with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Footwear
Closed-toe shoes are required in all laboratory settings where chemicals are handled. These shoes should be made of a non-porous material to prevent absorption of any spilled liquids.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly minimize the risk of exposure.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Don Appropriate PPE: Put on all required PPE as outlined in Section 3, ensuring a proper fit.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Verify Emergency Equipment: Confirm the clear and unobstructed path to the eyewash station and safety shower.
Handling
-
Transfer Chemical: When transferring this compound, do so slowly and carefully to avoid splashing. Use a bottle carrier for transporting larger quantities.
-
Perform Reaction: Conduct all experimental procedures within the fume hood.
Cleanup and Doffing
-
Decontaminate Workspace: After handling is complete, decontaminate the work area with an appropriate solvent and then wipe down with soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, then the lab coat, and finally the goggles.
-
Wash Hands: Immediately wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial for environmental and personal safety.
-
Liquid Waste: Unused this compound and any solutions containing it should be collected in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Any disposable lab supplies contaminated with this compound, such as pipette tips and gloves, should be collected in a separate, clearly labeled solid hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
The safe handling of this compound is achievable through a combination of robust engineering controls, meticulous use of appropriate personal protective equipment, and strict adherence to established operational and disposal procedures. By understanding the "why" behind these safety measures, researchers can foster a proactive safety culture that protects themselves, their colleagues, and the integrity of their scientific endeavors.
References
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National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]
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Government of Canada. (2018, August 30). Risk Management Scope for Furan Compounds Chemical Abstracts Service Registry Numbers (CAS RN). Retrieved from [Link]
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University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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OSHA. (n.d.). 1910.151 - Medical services and first aid. Retrieved from [Link]
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IN.gov. (2024, September 6). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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LLG-Labware. (n.d.). LLG-Gloves Nitrile Chemical resistance. Retrieved from [Link]
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CP Lab Safety. (2023, April 4). OSHA and ANSI Regulations for Emergency Eyewash Stations and Showers. Retrieved from [Link]
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Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus.... Retrieved from [Link]
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
